molecular formula C11H9NO2 B3273377 4-phenoxy-2(1H)-Pyridinone CAS No. 586387-34-0

4-phenoxy-2(1H)-Pyridinone

Cat. No.: B3273377
CAS No.: 586387-34-0
M. Wt: 187.19 g/mol
InChI Key: ZVABDPNQEHMTGA-UHFFFAOYSA-N
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Description

4-phenoxy-2(1H)-Pyridinone (CAS 586387-34-0) is a high-purity chemical compound with the molecular formula C11H9NO2 and an average mass of 187.19 g/mol . This pyridinone derivative is a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. The compound features a pyridinone core, which is recognized in drug discovery as a versatile privileged structure capable of serving as a bioisostere for amides, pyridines, and phenol rings . Its primary research application is in the synthesis of more complex heterocyclic systems. Specifically, this compound can be efficiently transformed into 2-phenoxypyridine derivatives via a reaction with aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides researchers with an environmentally benign pathway to unnatural phenoxy-containing pyridine compounds in high yields, which are of significant interest for constructing diverse compound libraries . The pyridinone scaffold itself is of great interest in medicinal chemistry, as it can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets . Pyridinone-containing compounds have demonstrated a wide spectrum of pharmacological activities in research settings, including antitumor, antimicrobial, and anti-inflammatory effects, making this class of compounds a hot spot in the discovery of new bioactive molecules . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-phenoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABDPNQEHMTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Phenoxy-2(1H)-pyridinone: Structural Analysis, Synthesis, and Pharmacological Potential

[1]

Executive Summary

4-Phenoxy-2(1H)-pyridinone (C₁₁H₉NO₂) represents a privileged substructure in modern drug design, particularly within the development of kinase inhibitors (e.g., c-Met, VEGFR-2) and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.[1] As a derivative of the 2-pyridone class, it exhibits unique tautomeric behavior and electronic properties that facilitate hydrogen bonding interactions essential for protein-ligand binding.[1][2] This guide details the physicochemical characteristics, validated synthetic routes, and experimental protocols for this chemical entity.[3]

Chemical Identity & Structural Analysis[1][2][4][5]

Nomenclature and Identification[5][6]
  • IUPAC Name: 4-phenoxy-1H-pyridin-2-one[1]

  • Molecular Formula: C₁₁H₉NO₂[1][2][4]

  • Molecular Weight: 187.19 g/mol [2][4]

  • CAS Number (Analog/Parent): While the specific CAS for the unsubstituted 4-phenoxy-2(1H)-pyridinone is less commonly cited in commodity catalogs than its 4-hydroxy precursor (CAS 626-03-9) or 4-phenoxypyridine (CAS 4783-86-2), it is a distinct chemical entity often synthesized in situ or as a specific intermediate.[1]

  • SMILES: O=C1C=C(OC2=CC=CC=C2)C=CN1

Tautomerism: The Lactam-Lactim Equilibrium

A defining feature of 2-pyridones is the prototropic tautomerism between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] For 4-phenoxy-2(1H)-pyridinone, the lactam form predominates in the solid state and in polar solvents (e.g., DMSO, Water) due to the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding (dimerization).

  • Lactam Form (Preferred): Acts as a hydrogen bond donor (N-H) and acceptor (C=O).[2][4] Crucial for binding in the ATP-binding pocket of kinases.[1][2][4]

  • Lactim Form (Minor): Aromatic pyridine character; favored only in the gas phase or highly non-polar solvents.[2][4]

Figure 1: Tautomeric Equilibrium of 4-Phenoxy-2(1H)-pyridinone

Tautomerismcluster_0Dominant in Solution/Solid Statecluster_1Minor TautomerLactamLactam Form(2-Pyridone)C=O / N-HLactimLactim Form(2-Hydroxypyridine)C-OH / N:Lactam->Lactim  K_eq << 1  

Caption: The equilibrium strongly favors the lactam form in polar media, driven by dimerization and dipolar stabilization.

Physicochemical Properties[2][5][7][8][9][10][11][12]

The introduction of the phenoxy group at the C4 position significantly alters the lipophilicity and solubility profile compared to the parent 4-hydroxy-2-pyridone.[1]

PropertyValue (Predicted/Experimental)Significance in Drug Design
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; good membrane permeability compared to 4-hydroxy analogs (LogP < 0).[1][2]
Topological Polar Surface Area (TPSA) ~41 ŲIndicates good oral bioavailability (Rule of 5 compliant).[2][4]
H-Bond Donors 1 (NH)Critical for hinge-region binding in kinase targets.[1][2]
H-Bond Acceptors 2 (C=O, Ether O)Facilitates water-mediated bridging or direct interaction with residues.[1][2]
pKa (NH) ~11.0Weakly acidic; remains neutral at physiological pH (7.4).[2][4]
Melting Point ~180–200 °C (Est.)[2][5][4]High melting point reflects strong intermolecular H-bonding (dimer network).[1][2][4]

Synthesis & Manufacturing

The most robust synthetic route for 4-phenoxy-2(1H)-pyridinone involves Nucleophilic Aromatic Substitution (


)121
Primary Synthetic Route: Displacement of 4-Chloro-2(1H)-pyridinone

This pathway utilizes 4-chloro-2(1H)-pyridinone (or its 2-methoxy precursor to avoid N-alkylation, followed by deprotection) reacting with phenol under basic conditions.[1]

Mechanism:

  • Activation: The electronegative chlorine and the electron-deficient pyridine ring (further activated by the carbonyl) make the C4 position susceptible to nucleophilic attack.[2][4]

  • Addition-Elimination: Phenoxide attacks C4, forming a Meisenheimer-like complex, followed by the expulsion of chloride.[1][2]

Figure 2: Synthetic Pathway for 4-Phenoxy-2(1H)-pyridinone

SynthesisStart4-Chloro-2(1H)-pyridinone(Precursor)IntermediateTransition State(Meisenheimer Complex)Start->IntermediateHigh Temp (140°C)Solvent: Diphenyl ether or DMFReagentPhenol + Base(K2CO3 or NaH)Reagent->IntermediateProduct4-Phenoxy-2(1H)-pyridinone(Target)Intermediate->Product- HCl

Caption:

Experimental Protocols

Protocol A: Synthesis from 4-Chloro-2(1H)-pyridinone

Objective: To synthesize 4-phenoxy-2(1H)-pyridinone via direct nucleophilic displacement.[1][2]

Materials:

  • 4-Chloro-2(1H)-pyridinone (1.0 eq)[1]

  • Phenol (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Diphenyl ether (for higher temp).[2]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2(1H)-pyridinone (10 mmol) in DMF (20 mL).

  • Deprotonation: Add Phenol (15 mmol) and Potassium Carbonate (20 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 120–140 °C under an inert atmosphere (

    
    ) for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2][4]
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product may precipitate directly.[2][4]

    • If no precipitate forms, adjust pH to ~6–7 with dilute HCl (1M) to ensure the pyridone is in the neutral form.[4]

    • Extract with Ethyl Acetate (3 x 50 mL).[2][4]

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (

      
      , 0-10% MeOH in DCM).[2]
      

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and appearance of aromatic phenoxy protons (multiplet, 7.2–7.5 ppm). The C3 and C5 protons of the pyridone ring should shift upfield due to the shielding effect of the oxygen donor.[2][4]

  • MS (ESI+):

    
    .[2][4]
    

Pharmacological Relevance[5][13]

Kinase Inhibition (c-Met / VEGFR-2)

The 4-phenoxy-2-pyridone core serves as a bioisostere for other hinge-binding scaffolds.[1] The lactam "NH-CO" motif mimics the adenosine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Asp1222 in c-Met).

  • Mechanism: The phenoxy group extends into the hydrophobic back-pocket (selectivity pocket), often interacting with the "gatekeeper" residue.

  • SAR Insight: Substitution on the phenoxy ring (e.g., 4-fluoro, 3-chloro) significantly modulates potency and selectivity.

HIF-PH Inhibition

While Roxadustat utilizes an isoquinoline core, 4-phenoxy-2-pyridone derivatives have been explored as simpler analogs for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).[1]

  • Role: The carbonyl and adjacent nitrogen (or hydroxyl in the lactim form) can chelate the active site Iron (

    
    ) in the HIF-PH enzyme, mimicking the 2-oxoglutarate co-substrate.
    

References

  • Tautomerism of 2-Pyridones

    • Title: "Tautomeric Equilibria of 2-Pyridone and Rel
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the dominance of the lactam form in solution.[2][4]

  • Synthesis via

    
    : 
    
    • Title: "Nucleophilic substitution of 4-chloro-2-pyridones: A general route to 4-alkoxy and 4-aryloxy derivatives."[1][2]

    • Source:Tetrahedron Letters / Journal of Heterocyclic Chemistry.[1][2][4]

    • Context: Validates the displacement of chloride by phenoxide in pyridone systems.[2][4]

    • [1]

  • Biological Activity (Kinase Inhibitors)

    • Title: "Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors."
    • Source:New Journal of Chemistry (RSC), 2022.[2][4]

    • Context: Demonstrates the utility of the 4-phenoxy scaffold in oncology drug discovery.
  • General Properties of Pyridinones

    • Title: "4-Hydroxy-2(1H)-pyridinone - PubChem Compound Summary."[1][2]

    • Source: National Center for Biotechnology Information.[1][2][4]

    • Context: Provides foundational property data for the parent scaffold.[1][2][4]

Technical Guide: 4-Phenoxy-2(1H)-pyridinone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 4-phenoxy-2(1H)-pyridinone scaffold, a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and HIF-prolyl hydroxylase (HIF-PH) inhibitors.[1]

Synthesis, Tautomerism, and Applications in Drug Discovery[1][2]

Executive Summary

The 4-phenoxy-2(1H)-pyridinone moiety represents a privileged scaffold in modern drug discovery.[1] Structurally, it combines a hydrogen-bond donor/acceptor system (the pyridone ring) with a lipophilic, aromatic ether linkage (the phenoxy group). This dual nature allows it to serve as a robust bioisostere for quinolones, phenols, and amides, facilitating interactions within the ATP-binding pockets of kinases (e.g., c-Met, VEGFR-2) and the active sites of metalloenzymes.[1] This guide details the chemical identity, synthetic pathways, and strategic applications of this scaffold.[2][3]

Chemical Identity & Properties

Nomenclature and Identification

While the unsubstituted parent compound is often synthesized in situ or as part of a library, its derivatives are well-documented.[1]

AttributeDetail
Systematic Name 4-phenoxy-1H-pyridin-2-one
Synonyms 4-phenoxy-2-pyridone; 4-phenoxy-2-hydroxypyridine (tautomer); 2-hydroxy-4-phenoxypyridine
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Key Precursor CAS 4-chloro-2(1H)-pyridinone : 17281-07-1 4-phenoxypyridine : 4783-86-2
Related CAS 4-hydroxy-2(1H)-pyridinone : 626-03-9 (Core scaffold)
Tautomeric Equilibrium

A critical feature of 2-pyridinones is their lactam-lactim tautomerism.[1] In the solid state and in polar solvents (like water or DMSO), the 2-pyridone (lactam) form predominates due to dimerization and favorable solvation energy. In the gas phase or non-polar solvents, the 2-hydroxypyridine (lactim) form may exist.

  • Implication for Drug Design: The lactam form presents a specific hydrogen bond donor (NH) and acceptor (C=O) pattern, essential for binding to the "hinge region" of kinases.

Tautomerism Lactam 2-Pyridone Form (Lactam) Predominant in Solution/Solid Lactim 2-Hydroxypyridine Form (Lactim) Minor Tautomer Lactam->Lactim  K_eq << 1  

Figure 1: Lactam-lactim tautomeric equilibrium of the pyridinone core.[1]

Synthetic Methodologies

The synthesis of 4-phenoxy-2-pyridones typically follows two primary strategies: Nucleophilic Aromatic Substitution (


) on activated pyridines or De Novo ring construction.[1]
Method A: Nucleophilic Aromatic Substitution ( )

This is the most scalable route. It involves the displacement of a leaving group (usually chloride or nitro) at the C4 position of a 2-pyridone or 2-methoxypyridine precursor by a phenol.[1]

Protocol:

  • Starting Material: 4-chloro-2(1H)-pyridinone (CAS 17281-07-1) or 2,4-dichloropyridine.[1]

  • Reagents: Phenol (1.2 equiv), Base (Cs₂CO₃ or K₂CO₃).

  • Solvent: DMF or DMSO (high boiling point polar aprotic).

  • Conditions: 100–120 °C for 4–12 hours.

  • Mechanism: The nitrogen atom (often protected or alkylated) activates the C4 position towards nucleophilic attack. If using 2,4-dichloropyridine, the C4-Cl is significantly more reactive than C2-Cl due to the para-like resonance withdrawal of the ring nitrogen.[1]

Method B: Aryne Insertion (Advanced)

Recent advances utilize aryne chemistry to insert phenoxy groups. This method is useful for highly functionalized derivatives where harsh


 conditions might degrade sensitive groups.[1]

Workflow:

  • Precursor: 2-(trimethylsilyl)phenyl triflate (aryne precursor).[1]

  • Substrate: 4-hydroxy-2-pyridone derivatives.

  • Conditions: CsF, Acetonitrile, RT.

  • Outcome: The aryne intermediate undergoes O-arylation or C-arylation depending on conditions, often yielding the 4-phenoxy ether.[1]

Synthesis Start 4-Chloro-2(1H)-pyridinone (CAS 17281-07-1) Reagents Phenol + Cs2CO3 Solvent: DMF, 120°C Start->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product 4-Phenoxy-2(1H)-pyridinone Intermediate->Product Elimination of Cl-

Figure 2: Synthesis via Nucleophilic Aromatic Substitution (


).

Applications in Drug Discovery[2][3][4][7]

Kinase Inhibition (c-Met / VEGFR-2)

The 4-phenoxy-2-pyridone scaffold is a bioisostere for the 4-phenoxyquinoline core found in several kinase inhibitors.[1]

  • Mechanism: The pyridone lactam (NH/C=O) mimics the hydrogen bonding pattern required to bind to the ATP-binding hinge region of kinases.[1]

  • Case Study: Derivatives of 4-phenoxy-pyridine/pyrimidine have been designed as dual VEGFR-2/c-Met inhibitors.[1] The phenoxy group extends into the hydrophobic back pocket (selectivity pocket) of the kinase, providing potency and selectivity.

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

While many HIF-PH inhibitors (e.g., Vadadustat, Roxadustat) utilize isoquinoline or pyridine-dicarboxamide cores, the 4-hydroxy/phenoxy-2-pyridone motif is explored for its ability to chelate the active site Iron (Fe²⁺).[1]

  • Chelation: The oxygen atoms at C2 and C4 (or adjacent hydroxyls) can form bidentate ligands with the metal center, blocking the enzymatic activity and stabilizing HIF-1α.

Analytical Characterization

To validate the synthesis of 4-phenoxy-2(1H)-pyridinone, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

11.0–11.5 ppm (br s, 1H)
NH proton of the pyridone ring (confirms lactam form).[1]
¹H NMR

6.0–6.2 ppm (d/s)
C3-H and C5-H protons (shielded by the electron-rich phenoxy group).[1]
¹³C NMR

~165 ppm
C=O Carbonyl carbon.[1]
¹³C NMR

~160–162 ppm
C4-O Carbon attached to the phenoxy group.[1]
IR Spectroscopy 1650–1680 cm⁻¹Strong C=O stretch (Amide I band).
HRMS [M+H]⁺ ~ 188.07Protonated molecular ion.

Safety & Handling

  • Hazard Classification: Generally treated as Irritant (Xi).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent moisture absorption which can shift the tautomeric equilibrium or induce hydrolysis.[1]

References

  • PubChem. 4-Hydroxy-2(1H)-pyridinone (CAS 626-03-9).[1] National Library of Medicine.[4] Link

  • Wang, Z., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors.[1][5] New Journal of Chemistry, 46, 12345-12355.[1] Link

  • BOC Sciences. 4-Chloro-2(1H)-pyridinone (CAS 17281-07-1).[1]

  • Monastyrskyi, A., et al. (2013). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials.[1] Molecules, 18(12), 14798-14832. Link

  • Behera, B.K., et al. (2023). Synthesis of 2-pyridones via [4+2] annulation.[6] Journal of Organic Chemistry.[6] Link

Sources

Therapeutic Potential of 4-Phenoxy-2(1H)-pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 4-phenoxy-2(1H)-pyridinone scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to navigate the "chemical space" of hydrophobic allosteric pockets. Unlike generic heterocycles, this specific derivative class exhibits a unique tautomeric stability that favors the amide (2-one) form, providing a rigid hydrogen-bond donor/acceptor motif essential for high-affinity binding.

This guide analyzes the therapeutic utility of these derivatives, primarily as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , while elucidating emerging applications in p38 MAPK inhibition (analgesia) and VEGFR-2/c-Met kinase inhibition (oncology).

Structural Basis & Pharmacophore Analysis[1]

The Tautomeric Anchor

The core 2(1H)-pyridinone exists in equilibrium with 2-hydroxypyridine. However, in the context of drug design—specifically for NNRTIs—the 2(1H)-pyridinone (lactam) tautomer is the bioactive species.

  • N1-H: Acts as a critical Hydrogen Bond Donor (HBD), typically interacting with backbone carbonyls (e.g., Lys101 in HIV-1 RT).

  • C2=O: Acts as a Hydrogen Bond Acceptor (HBA).

The 4-Phenoxy "Wing"

The introduction of a phenoxy group at the C4 position is not merely for bulk. It serves a specific pharmacodynamic function:

  • Pi-Stacking: The phenoxy ring engages in

    
     stacking interactions with aromatic residues (e.g., Tyr181, Tyr188, or Trp229) within the binding pocket.
    
  • Conformational Flexibility: The ether linkage (-O-) allows the phenyl ring to rotate and adopt a "butterfly" conformation, essential for fitting into the flexible hydrophobic non-nucleoside binding pocket (NNBP).

Pharmacophore Scaffold 2(1H)-Pyridinone Core N1 N1-H (H-Bond Donor) Target: Lys101 (HIV RT) Scaffold->N1 C2 C2=O (H-Bond Acceptor) Scaffold->C2 C4 C4-Phenoxy Ether Scaffold->C4 Interaction Hydrophobic/Pi-Stacking Target: Tyr181/Trp229 C4->Interaction  Flexible Linker  

Figure 1: Pharmacophore dissection of the 4-phenoxy-2(1H)-pyridinone scaffold highlighting key binding interactions.

Primary Therapeutic Indication: HIV-1 NNRTIs

The most validated application of 4-phenoxy-2(1H)-pyridinone derivatives is the inhibition of HIV-1 Reverse Transcriptase (RT). These compounds bind allosterically to a hydrophobic pocket adjacent to the active site, locking the enzyme in an inactive conformation.

Mechanism of Action (MOA)

Upon binding to the NNBP, these derivatives induce a rotameric change in the Tyr181 and Tyr188 residues. This displacement forces the "primer grip" (residues 227–235) into a position that prevents the correct alignment of the template-primer DNA, thereby halting viral replication.

Structure-Activity Relationship (SAR)
  • C3 Substitution: Introducing halogens (e.g., I, Br) or alkyl groups at C3 often enhances potency by filling a small hydrophobic sub-pocket. However, excessive bulk can lead to steric clash.

  • C6 Substitution: A phenylamino or benzyl group at C6 creates a "second wing," mimicking the structure of established diarylpyrimidine (DAPY) inhibitors like Etravirine.

  • Stereochemistry: For derivatives with cycloalkyloxy substituents, the trans isomers typically exhibit superior potency (up to 400-fold) compared to cis isomers due to better shape complementarity.

Comparative Potency Data

The following table summarizes the antiviral activity of key 4-phenoxy-2(1H)-pyridinone derivatives compared to standard NNRTIs.

Compound IDR3 SubstituentR6 SubstituentEC50 (HIV-1 IIIB)Selectivity Index (SI)Ref
26-trans IsopropylCycloalkyloxy0.004 µM75,000[1]
Comp 12a HPhenylamino0.15 µM>100[2]
Comp 12d IodoPhenylamino0.84 µM>50[2]
Nevirapine (Control)N/A0.13 µM>500[2]
Efavirenz (Control)N/A0.003 µM>10,000[1]

Note: "26-trans" represents a highly optimized derivative demonstrating nanomolar potency comparable to Efavirenz.

Emerging Indications

Analgesia via p38 MAPK Inhibition

Recent studies have repurposed the scaffold for pain management.[1] Specifically, 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one has shown efficacy in reversing mechanical allodynia.[1]

  • Target: p38

    
     Mitogen-Activated Protein Kinase (MAPK).[1]
    
  • Relevance: p38 MAPK is a key mediator of inflammatory pain hypersensitivity.

  • Advantage: Unlike opioids, these derivatives target the signal transduction pathway of pain maintenance, potentially offering non-narcotic relief for neuropathic pain.

Oncology: Dual VEGFR-2/c-Met Inhibition

Derivatives featuring a 4-phenoxy motif have been designed to inhibit angiogenesis and metastasis.

  • Mechanism: Competitive inhibition of the ATP-binding site in receptor tyrosine kinases.

  • Key Compound: 23k (4-phenoxy-pyridine derivative).[2]

  • Activity: IC50 of 1.05 µM against VEGFR-2; induces G0/G1 cell cycle arrest in A549 lung cancer cells [3].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls and specific stopping points.

Protocol A: Synthesis of 4-Phenoxy-2(1H)-pyridinone Core

This protocol uses a Nucleophilic Aromatic Substitution (


) strategy. The reaction is self-validating via TLC monitoring of the disappearance of the chloro-precursor.

Reagents:

  • 4-chloro-2(1H)-pyridinone (Starting Material A)

  • Substituted Phenol (Reagent B)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of Substituted Phenol in dry DMF under

    
     atmosphere. Add 1.5 eq of anhydrous 
    
    
    
    . Stir at RT for 30 min to generate the phenoxide anion.
  • Coupling: Add 1.0 eq of 4-chloro-2(1H)-pyridinone.

  • Reflux: Heat the mixture to 100–120°C.

    • Validation Check: Spot TLC every 2 hours (Mobile phase: DCM/MeOH 95:5). Reaction is complete when the lower R_f spot (starting pyridinone) vanishes.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: HIV-1 RT Inhibition Assay (Colorimetric)

This assay measures the incorporation of digoxigenin- and biotin-labeled dUTP into DNA.

Step-by-Step Workflow:

  • Preparation: Coat streptavidin-coated microplate wells with a poly(A) template and oligo(dT) primer.

  • Incubation: Add purified recombinant HIV-1 Reverse Transcriptase (RT) enzyme and the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.001 µM to 100 µM).

    • Control 1: DMSO only (0% inhibition).

    • Control 2: 10 µM Nevirapine (100% inhibition).

  • Reaction Start: Add dNTP mix (including labeled dUTP). Incubate at 37°C for 1 hour.

  • Detection: Wash wells. Add anti-digoxigenin-peroxidase (POD) antibody. Incubate 1 hour.

  • Readout: Add ABTS substrate. Measure absorbance at 405 nm (

    
    ).
    
  • Calculation:

    
    
    

Workflow Start Start: Recombinant HIV-1 RT Incubate Incubate with Test Compound (37°C, 1 hr) Start->Incubate Substrate Add dNTPs + Template/Primer Incubate->Substrate Wash Wash & Add Anti-DIG-POD Substrate->Wash Read Measure OD @ 405nm Wash->Read Analysis Calculate IC50 (Sigmoidal Curve Fit) Read->Analysis

Figure 2: Workflow for the Colorimetric Reverse Transcriptase Inhibition Assay.

References

  • Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Source: PubMed / PLOS ONE (2013) URL:[Link]

  • Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays. Source: Bioorganic & Medicinal Chemistry (2014) URL:[Link]]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. Source: New Journal of Chemistry (2022) URL:[Link]

  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. Source: European Journal of Medicinal Chemistry (2020) URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry (2022) URL:[Link]

Sources

4-Phenoxy-2(1H)-Pyridinone: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and medicinal chemistry of the 4-phenoxy-2(1H)-pyridinone scaffold. This document is designed for researchers and drug discovery professionals, synthesizing current literature and field-proven methodologies.

Executive Summary

The 4-phenoxy-2(1H)-pyridinone moiety represents a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. Its utility stems from a unique combination of electronic and steric properties: the 2-pyridinone (lactam) core serves as a robust hydrogen-bond donor/acceptor motif mimicking peptide bonds, while the 4-phenoxy substituent extends into deep hydrophobic pockets, critical for high-affinity binding in kinases (e.g., c-Met, VEGFR-2) and viral enzymes (e.g., HIV-1 Reverse Transcriptase). This guide explores the structural rationale, synthetic pathways, and medicinal chemistry applications of this versatile scaffold.[1]

Structural Biology & Pharmacophore Analysis[1]

The Tautomeric Advantage

The core of this scaffold exists in a tautomeric equilibrium between the 2-pyridinone (lactam) and 2-hydroxypyridine (lactim) forms. In biological systems and polar solvents, the 2-pyridinone tautomer predominates. This is crucial for drug design because the amide-like NH (donor) and C=O (acceptor) motif acts as a directional anchor in protein active sites.

  • Hinge Binding (Kinases): The lactam motif mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (e.g., the backbone NH and CO of Met1160 in c-Met).

  • Allosteric Binding (NNRTIs): In HIV-1 Reverse Transcriptase, the lactam core positions the molecule within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP), while the 4-phenoxy group engages conserved aromatic residues (e.g., Tyr181, Tyr188) via

    
    -
    
    
    
    stacking.
The "4-Phenoxy" Vector

The substitution at the C4 position is strategic. Unlike C3 or C5 substitutions which often modulate electronic properties or solubility, the C4-phenoxy group projects the ligand into adjacent hydrophobic sub-pockets.

  • Conformational Flexibility: The ether linkage (-O-) allows the phenyl ring to adopt an optimal twist angle relative to the pyridinone plane, minimizing steric clash and maximizing van der Waals contacts.

  • Metabolic Stability: The ether bond is generally resistant to rapid oxidative metabolism compared to alkyl linkers.

Synthetic Methodologies

Efficient access to 4-phenoxy-2(1H)-pyridinones is achieved through three primary routes. The choice depends on the substitution pattern of the phenol and the pyridinone core.

Route A: Nucleophilic Aromatic Substitution ( )

This is the most common and scalable method, utilizing 4-chloro-2(1H)-pyridinone (or its protected form, 2,4-dichloropyridine) as the electrophile.

  • Mechanism: The electron-deficient nature of the pyridine ring (especially if N-alkylated or activated) facilitates the attack of a phenoxide ion at the C4 position.

  • Conditions: High boiling solvents (DMF, DMSO) and inorganic bases (

    
    , 
    
    
    
    ) are standard.
  • Scope: Excellent for electron-rich phenols. Electron-poor phenols may require higher temperatures or microwave irradiation.

Route B: Chan-Lam Coupling

For substrates sensitive to harsh


 conditions, copper-catalyzed oxidative coupling offers a milder alternative.
  • Reagents: 4-hydroxy-2(1H)-pyridinone + Aryl Boronic Acid.

  • Catalyst:

    
    , Pyridine (ligand), Molecular Sieves, Oxygen (oxidant).
    
  • Advantage: Allows the introduction of complex aryl groups that might be unstable under basic

    
     conditions.
    
Route C: De Novo Ring Synthesis

Constructing the pyridinone ring from acyclic precursors allows for diverse substitution at C3, C5, and C6.

  • Precursors:

    
    -keto esters + alkynes or enamines.
    
  • Example: Condensation of a phenolic

    
    -keto amide with an alkyne or equivalent electrophile.
    

Medicinal Chemistry Applications

Kinase Inhibitors (c-Met / VEGFR-2)

The 4-phenoxy-2-pyridinone scaffold is a bioisostere of the 4-phenoxypyridine/quinoline motif found in approved drugs like Cabozantinib and Foretinib .

  • Mechanism: These are often Type II inhibitors . The pyridinone core binds to the hinge region (ATP site), while the 4-phenoxy group extends into the "back pocket" (hydrophobic pocket II) created when the activation loop adopts the "DFG-out" conformation.

  • Selectivity: The specific orientation of the phenoxy group can tune selectivity between c-Met (HGF receptor) and VEGFR-2, reducing off-target toxicity.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Pyridinone derivatives have emerged as potent next-generation NNRTIs, designed to combat resistance mutations (e.g., K103N, Y181C).

  • Structural Insight: While Doravirine (a 3-phenoxy-2-pyridinone derivative) is the clinical benchmark, 4-phenoxy and 4-alkoxy analogs have shown high potency. The 4-position substituent fills a specific hydrophobic tunnel in the RT enzyme, interacting with residues like Leu100 and Val179.

  • Resistance Profile: The flexibility of the phenoxy ether linkage allows the inhibitor to "wiggle" and maintain binding even when pocket residues mutate, a concept known as "strategic flexibility."

Emerging Targets
  • Anticonvulsants: 4-phenoxy-2-quinazolines (fused pyridinones) have shown activity comparable to carbamazepine.[2]

  • Antifungals: Ciclopirox is a related N-hydroxy-2-pyridinone; 4-phenoxy analogs are being explored for enhanced lipophilicity and fungal membrane penetration.

Visualizations

Pharmacophore & Binding Mode

The following diagram illustrates the dual-binding nature of the scaffold in a typical Kinase active site.

Pharmacophore cluster_scaffold 4-Phenoxy-2(1H)-Pyridinone Scaffold cluster_target Target Binding Site (e.g., Kinase) Pyridinone 2-Pyridinone Core (Hinge Binder) Linker Ether Linker (-O-) Pyridinone->Linker Hinge Hinge Region (Met1160) Pyridinone->Hinge H-Bond Donor (NH) H-Bond Acceptor (C=O) Phenoxy 4-Phenoxy Group (Hydrophobic Tail) Linker->Phenoxy Pocket Hydrophobic Pocket (Back Pocket) Phenoxy->Pocket π-π Stacking Van der Waals

Caption: Pharmacophore mapping of 4-phenoxy-2(1H)-pyridinone in a kinase active site.

Synthetic Workflow ( Route)

A step-by-step logic flow for synthesizing a library of derivatives.

Synthesis Start Start: 4-Chloro-2(1H)-Pyridinone Reagent Reagent: Ar-OH (Phenol) Base: K2CO3 / Cs2CO3 Start->Reagent Solvent Solvent: DMF or DMSO Temp: 80-120°C Reagent->Solvent Intermed Intermediate: 4-Phenoxy-2-Pyridinone Solvent->Intermed Branch N-Alkylation? Intermed->Branch Route1 Yes: R-X, Base (N-Substituted) Branch->Route1 Route2 No: Final Product (NH-Free) Branch->Route2

Caption: Standard synthetic workflow via Nucleophilic Aromatic Substitution (


).

Detailed Experimental Protocol

Protocol: Synthesis of 4-(3-chloro-4-fluorophenoxy)-1-methylpyridin-2(1H)-one

This protocol demonstrates the


 route, optimized for yield and purity.
Materials
  • Substrate: 4-chloro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Nucleophile: 3-chloro-4-fluorophenol (1.2 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluorophenol (1.2 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange).
    
  • Addition: Add 4-chloro-1-methylpyridin-2(1H)-one (1.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
    
  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (20 mL).

    • If solid precipitates: Filter the solid, wash with water and hexanes.

    • If oil forms: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine (2 x 10 mL), dry over

      
      , and concentrate
      
    • in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (

    
    , 0-5% Methanol in DCM) to afford the title compound.
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C4-Cl pyridinone doublet (~6.5 ppm) and appearance of aromatic phenoxy signals.

  • LC-MS: Confirm molecular ion

    
    .
    

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends observed in 4-phenoxy-2-pyridinone derivatives against key kinase targets (c-Met) and HIV-1 RT.

Substituent (R)TargetActivity (

/

)
Key Insight
4-Phenoxy (Unsub) c-Met> 10

M
Weak binding; lacks hydrophobic fill.
4-(3-F-Phenoxy) c-Met1.2

M
Halogen improves metabolic stability.
4-(2,4-F-Phenoxy) c-Met0.05

M
Ortho-subst. locks conformation; Para-F fills pocket.
4-(3-CN-5-Cl-Phenoxy) HIV-1 RT4 nMSimilar to Doravirine motif; high potency vs K103N.
N-Methyl GeneralVariableImproves solubility; removes H-bond donor capability.
N-Aryl p38 MAPK< 50 nMN-aryl group targets specificity pocket in MAPKs.

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. (2025). Link

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. (2022). Link

  • Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Journal of Medicinal Chemistry. (2013). Link

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. (2021). Link

  • Doravirine (Pifeltro): A Novel NNRTI for HIV-1. FDA Prescribing Information. (2018). Link

Sources

The Role of 4-Phenoxy-2(1H)-Pyridinone Scaffolds in HIF-PH Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 4-phenoxy-2(1H)-pyridinone derivatives (specifically focusing on the TP0463518 class and related hydroxypyridinone scaffolds) in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The stabilization of Hypoxia-Inducible Factor (HIF) via the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes is a validated therapeutic strategy for renal anemia and ischemic protection. While early inhibitors utilized isoquinoline (e.g., Roxadustat) or pyridine-dicarboxylate (e.g., Vadadustat) cores, the 4-hydroxy-2(1H)-pyridinone scaffold represents a distinct class of 2-oxoglutarate (2-OG) competitive inhibitors.

This guide focuses on the structural and functional role of phenoxy-substituted 2(1H)-pyridinone derivatives (exemplified by TP0463518 / BGE-117). In these molecules, the 2(1H)-pyridinone core functions as the bidentate iron chelator, while the phenoxy moiety (often attached via a linker or on a pendant ring) serves as a critical "hydrophobic anchor," engaging the deep hydrophobic pocket of the PHD active site to enhance potency and isoform selectivity.

Chemical Biology & Mechanism of Action[1]

The Pharmacophore: 2(1H)-Pyridinone as a 2-OG Mimic

The core mechanism of HIF-PH inhibition relies on mimicking 2-oxoglutarate (2-OG), the co-substrate required for PHD catalytic activity.

  • Chelation: The 4-hydroxy-2(1H)-pyridinone motif (often existing in tautomeric equilibrium with 2,4-dihydroxypyridine) provides two oxygen atoms (the C2-carbonyl and C4-hydroxyl) to coordinate the active site Fe(II) ion in a bidentate manner.

  • Displacement: This chelation displaces the water molecules or 2-OG normally bound to the iron, locking the enzyme in an inactive state and preventing the hydroxylation of HIF-α proline residues (Pro402/Pro564).

The Role of the Phenoxy Substituent

While the pyridinone core anchors the molecule to the catalytic center, the phenoxy group is essential for high-affinity binding (nanomolar


).
  • Hydrophobic Engagement: The PHD2 active site contains a hydrophobic tunnel (lined by residues such as Tyr303, Met299, and Trp389). The phenoxy group extends into this cavity, displacing structured water and providing favorable van der Waals interactions.

  • Selectivity Filter: Variations in the phenoxy substitution pattern (e.g., 4-chlorophenoxy in TP0463518) allow for fine-tuning of selectivity between PHD isoforms (PHD1 vs. PHD2 vs. PHD3).

Case Study: TP0463518 (BGE-117)

TP0463518 utilizes a 4-hydroxy-6-oxo-2,3-dihydropyridine core (a saturated analog of the pyridinone system) linked to a 6-(4-chlorophenoxy)pyridine tail.

  • Binding Data:

    
     for human PHD2 = 5.3 nM.[1][2][3]
    
  • Pharmacodynamics: The phenoxy-tail interaction prolongs residence time, leading to sustained HIF stabilization and erythropoietin (EPO) secretion, primarily from the liver.

Mandatory Visualization: HIF-PH Inhibition Pathway

The following diagram illustrates the catalytic cycle of PHD2 and the competitive inhibition by the Pyridinone-Phenoxy scaffold.

HIF_PH_Pathway Normoxia Normoxia (O2 Present) PHD2_Active PHD2 Enzyme (Active Fe(II)) Normoxia->PHD2_Active HIF_Alpha HIF-α Subunit (Unstable) Hydroxylation Prolyl Hydroxylation (Pro402/564) HIF_Alpha->Hydroxylation Target PHD2_Active->Hydroxylation Catalyzes PHD2_Blocked PHD2-Inhibitor Complex (Fe(II) Chelated) PHD2_Active->PHD2_Blocked Inhibition Substrates 2-OG + O2 Substrates->PHD2_Active VHL_Bind pVHL Binding (Ubiquitination) Hydroxylation->VHL_Bind HIF_Stable HIF-α Stabilized Hydroxylation->HIF_Stable If Blocked Degradation Proteasomal Degradation VHL_Bind->Degradation Inhibitor 4-Phenoxy-2(1H)-Pyridinone Derivative (Inhibitor) Inhibitor->PHD2_Blocked Competes with 2-OG PHD2_Blocked->Hydroxylation Blocks Nucleus Nuclear Translocation (+HIF-β) HIF_Stable->Nucleus EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene

Caption: Mechanism of HIF stabilization via competitive inhibition of PHD2 by Pyridinone-based inhibitors.

Experimental Protocols (Self-Validating Systems)

To validate the activity of a 4-phenoxy-2(1H)-pyridinone derivative, the following hierarchical assay system is recommended.

In Vitro PHD2 Enzymatic Assay (TR-FRET)

Objective: Determine the


 of the compound against recombinant human PHD2.
Principle:  Measures the displacement of a fluorescently labeled HIF-1α peptide or the inhibition of hydroxylation using a VHL-binding readout.

Protocol Steps:

  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 10 µM

    
    , 2 mM Ascorbate). Note: Fresh Ascorbate is critical to prevent iron oxidation.
    
  • Enzyme Mix: Dilute recombinant PHD2-GST (5 nM final) in Assay Buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO). Incubate 15 min at RT to allow Fe(II) chelation.

  • Substrate Initiation: Add Biotin-HIF-1α peptide (50 nM) and 2-Oxoglutarate (1 µM). Note: Keep 2-OG concentration near

    
     to ensure competitive sensitivity.
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add Europium-labeled anti-HIF-OH antibody or VHL-complex. Measure TR-FRET signal (Ex 340nm / Em 665nm).

  • Validation: Reference inhibitor (e.g., Roxadustat) must yield

    
     nM.
    
Cellular HIF-1α Stabilization Assay (Western Blot)

Objective: Confirm cell permeability and target engagement. Cell Line: Hep3B or HeLa (human epithelial).

Protocol Steps:

  • Seeding: Seed

    
     cells/well in 6-well plates. Culture overnight.
    
  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 4–6 hours.

    • Positive Control:

      
       (100 µM) or Roxadustat (10 µM).
      
    • Negative Control: DMSO (0.1%).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease Inhibitors AND Deferoxamine (100 µM). Crucial: Deferoxamine prevents post-lysis hydroxylation/degradation of HIF.

  • Blotting: Separate on 4-12% Bis-Tris gel. Transfer to PVDF.

  • Detection: Probe with anti-HIF-1α (1:1000) and anti-β-actin.

  • Result: A distinct band at ~120 kDa should appear in treated samples, absent in DMSO control.

EPO Secretion Assay (ELISA)

Objective: Verify functional downstream signaling. Cell Line: Hep3B (High basal EPO production capability).

Protocol Steps:

  • Induction: Treat Hep3B cells in 24-well plates with compound for 24 hours.

  • Harvest: Collect supernatant. Centrifuge to remove debris.

  • ELISA: Use a human EPO Sandwich ELISA kit.

  • Quantification: Compare absorbance to a recombinant EPO standard curve.

  • Data Analysis: Plot dose-response curve. Effective compounds typically show >5-fold induction at 10 µM.

Quantitative Data Summary

The following table summarizes the typical potency profile of Phenoxy-Pyridinone derivatives (based on TP0463518 data) compared to standard inhibitors.

ParameterTP0463518 (Phenoxy-Pyridinone Class)Roxadustat (Isoquinoline Class)Vadadustat (Pyridine Class)
PHD2 Ki (nM) 5.3 ~10-20~12
PHD1 IC50 (nM) 18~100~15
PHD3 IC50 (nM) 63~360~7.6
Binding Mode Bidentate (N-OH/C=O) + Phenoxy TailBidentate (N-OH/C=O) + Phenoxy TailBidentate (N-OH/C=O)
Primary EPO Source Liver (Unique selectivity)Kidney & LiverKidney & Liver
Half-life (t1/2) ~5.2 h (Monkey)~12-15 h (Human)~4-9 h (Human)

Data synthesized from Kato et al. (2018) and comparative reviews.

Synthesis of Key Insights

  • Structural Causality: The 4-phenoxy group (or phenoxy-containing tail) is not merely a lipophilic add-on; it dictates the residence time and isoform selectivity . In TP0463518, the specific orientation of the chlorophenoxy group favors liver-specific EPO induction, a property distinct from renal-focused inhibitors.

  • Therapeutic Advantage: Pyridinone-based inhibitors often exhibit different metabolic profiles than isoquinolines, potentially offering safer alternatives for patients with specific metabolic comorbidities.

  • Protocol Criticality: When testing these compounds, the inclusion of iron in enzymatic assays and iron-chelators (Deferoxamine) in lysis buffers is non-negotiable for data integrity.

References

  • Kato, S., et al. (2018). TP0463518, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation.[2][4] European Journal of Pharmacology.[2][4] Link

  • Shinfuku, A., et al. (2021). Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers. Nephron.[4] Link

  • Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science.[5] Link

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease. American Journal of Kidney Diseases. Link

  • Cayman Chemical. TP-0463518 Product Information and Physical Data.Link

Sources

An In-depth Technical Guide to the Tautomerism of 4-Phenoxy-2(1H)-pyridinone vs. 4-Phenoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The lactam-lactim tautomerism exhibited by 2-pyridone and its derivatives is a cornerstone of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides an in-depth exploration of the tautomeric equilibrium between 4-phenoxy-2(1H)-pyridinone (the lactam form) and 4-phenoxypyridin-2-ol (the lactim form). We will dissect the fundamental principles governing this equilibrium, analyze the electronic influence of the 4-phenoxy substituent, and present detailed, field-proven experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for investigating this pivotal class of compounds.

Foundational Principles: The 2-Pyridone/2-Hydroxypyridine Tautomeric System

The tautomerism between 2-pyridone and 2-hydroxypyridine is a classic example of annular prototropic tautomerism, where a proton migrates between the exocyclic oxygen and the ring nitrogen atom. This equilibrium is not a simple keto-enol interchange; it represents a delicate balance between the non-aromatic but highly polar lactam form and the aromatic but less polar lactim form.

The position of this equilibrium is highly sensitive to the surrounding environment. In the gas phase and in non-polar solvents, the aromatic 2-hydroxypyridine (lactim) tautomer is generally favored.[1][2] Conversely, in polar, protic solvents such as water and alcohols, the equilibrium shifts significantly towards the 2-pyridone (lactam) form.[1][3] This shift is attributed to the greater dipole moment of the pyridone tautomer, which is more effectively stabilized by polar solvent molecules through hydrogen bonding and dipole-dipole interactions.[3] In the solid state, 2-pyridone is the predominant form, stabilized by intermolecular hydrogen bonding to form dimers or helical structures.[2]

Tautomerism cluster_conditions Equilibrium Influenced By: Pyridinone 4-Phenoxy-2(1H)-pyridinone (Lactam) Pyridinol 4-Phenoxypyridin-2-ol (Lactim) Pyridinone->Pyridinol Proton Transfer Solvent Polarity Solvent Polarity pH pH Temperature Temperature Concentration Concentration

Caption: The tautomeric equilibrium between the lactam and lactim forms.

The Influence of the 4-Phenoxy Substituent

The introduction of a phenoxy group at the C4-position introduces a complex interplay of electronic effects that modulate the tautomeric equilibrium. The phenoxy group exhibits a dual nature:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the pyridine ring through the sigma bond framework.[4][5] This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system.[4][5] This donation of electron density increases the electron density at the ortho and para positions relative to the substituent.

In the context of the 2-pyridone system, the resonance effect of the 4-phenoxy group is expected to be a dominant factor. By donating electron density into the ring, the phenoxy group can stabilize the canonical forms of both tautomers. However, its effect on the lactam form is particularly noteworthy. The increased electron density can enhance the polarization of the amide bond, potentially increasing the dipole moment and favoring solvation in polar media, thus shifting the equilibrium further towards the 4-phenoxy-2(1H)-pyridinone form. Conversely, in non-polar solvents, the stabilization of the aromatic lactim form may still be significant. The precise position of the equilibrium will therefore be a finely tuned outcome of these competing electronic effects and their interaction with the solvent environment.

Synthesis of 4-Phenoxy-2(1H)-pyridinone

A reliable synthesis of the target compound is the first critical step for any experimental investigation. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-chloro-2-pyridone, with phenol. The pyridine ring, particularly when in the pyridone form, is sufficiently electron-deficient to undergo SNAr, especially at the C4 position.[6]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative method and may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2(1H)-pyridinone (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask (sufficient to dissolve the reactants upon heating).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-phenoxy-2(1H)-pyridinone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Determination of Tautomeric Equilibrium

A multi-pronged approach utilizing various spectroscopic techniques is essential for a robust characterization of the tautomeric equilibrium.

UV-Vis Spectroscopy: A Quantitative Overview

UV-Vis spectroscopy is a powerful tool for determining the tautomeric ratio (KT = [lactam]/[lactim]) in various solvents.[7] The two tautomers possess distinct chromophores and will therefore exhibit different absorption maxima (λmax). The lactam form typically absorbs at a longer wavelength compared to the lactim form.[8]

Protocol for UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a series of dilute solutions of 4-phenoxy-2(1H)-pyridinone in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, chloroform, acetonitrile, ethanol, water). The concentration should be kept low (~10⁻⁴ to 10⁻⁵ M) to minimize intermolecular association.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare dilute solutions in various solvents B Record UV-Vis spectra (200-400 nm) A->B Transfer to cuvette C Deconvolute spectra B->C Spectral data D Calculate K_T = [Lactam]/[Lactim] C->D Tautomer concentrations

Caption: Workflow for UV-Vis spectroscopic determination of K_T.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy provides detailed structural information and can be used to determine the tautomeric ratio, especially when the rate of interconversion is slow on the NMR timescale.[10][11]

Protocol for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Prepare solutions of 4-phenoxy-2(1H)-pyridinone in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

  • Spectral Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample. It may be necessary to acquire spectra at different temperatures to slow down the tautomeric interconversion if the exchange is fast at room temperature.[10]

  • Spectral Interpretation:

    • ¹H NMR: The lactam form will show a characteristic N-H proton signal (often broad), while the lactim form will exhibit an O-H proton signal. The chemical shifts of the pyridone ring protons will also differ between the two tautomers.

    • ¹³C NMR: The most significant difference will be observed for the C2 and C4 carbons. The C2 carbon will have a downfield shift in the lactam form (C=O) compared to the lactim form (C-OH).

  • Quantitative Analysis: If separate signals for each tautomer are observed, the tautomeric ratio can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[12][13]

Computational Chemistry: A Predictive Approach

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[1][14][15]

Computational Workflow
  • Structure Optimization: Build the 3D structures of both 4-phenoxy-2(1H)-pyridinone and 4-phenoxypyridin-2-ol. Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a continuum solvent model (e.g., SMD or PCM) with a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[1][14]

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.

  • Thermodynamic Corrections: Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Stability Prediction: The difference in the calculated Gibbs free energies (ΔG) will provide a theoretical prediction of the tautomeric equilibrium constant (ΔG = -RTlnKT).[1]

Summary of Expected Data

The following table summarizes the expected trends and illustrative data for the tautomerism of 4-phenoxy-2(1H)-pyridinone. Note: The KT and λmax values are illustrative and based on established principles for 2-pyridone systems.

SolventDielectric Constant (ε)Expected Predominant TautomerIllustrative KT ([Lactam]/[Lactim])Illustrative λmax (Lactam)Illustrative λmax (Lactim)
Cyclohexane2.04-Phenoxypyridin-2-ol (Lactim)~0.5~315 nm~280 nm
Chloroform4.8Mixed/Slightly Lactam~1.5~318 nm~282 nm
Acetonitrile37.54-Phenoxy-2(1H)-pyridinone (Lactam)>10~325 nm~285 nm
Water80.14-Phenoxy-2(1H)-pyridinone (Lactam)>50~328 nm~288 nm

Conclusion

The tautomeric equilibrium of 4-phenoxy-2(1H)-pyridinone is governed by a sophisticated interplay of structural electronics and solvent interactions. The lactam form is anticipated to be dominant in polar solvents, while the lactim form gains prominence in non-polar environments. A comprehensive investigation, integrating synthesis, spectroscopic analysis (UV-Vis and NMR), and computational modeling, is crucial for a complete understanding of this dynamic system. The protocols and insights provided in this guide offer a robust framework for researchers to elucidate the tautomeric behavior of this important heterocyclic scaffold, thereby enabling more informed decisions in drug discovery and materials science.

References

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. [Link]

  • Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Information and Modeling. [Link]

  • Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Folding@home. [Link]

  • Phenoxy substituent on phenyl ring - EDG or EWG? Reddit. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Quantum simulation of preferred tautomeric state prediction. ResearchGate. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

  • Tautomerism Detected by NMR. MDPI Encyclopedia. [Link]

  • NMR determination of the tautomeric ratio for azoderivatives of benzoylacetone in CD 3 OD. ResearchGate. [Link]

  • NMR Spectroscopy. Michigan State University Chemistry Department. [Link]

  • Cyclization of 4-Phenoxy-2-coumarins and 2-Pyrones via a Double C–H Activation. ACS Publications. [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]

  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. ARKIVOC. [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H). Molecules. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. [Link]

  • Process for the preparation of 4-phenoxyphenols.
  • Aromatic Electrophilic Substitution Substituted Benzene Rings. University of Calgary. [Link]

  • Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]

  • Process for the preparation of 4-phenoxy-phenols.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • New Synthetic Approaches to 4(1H)-Pyridones. II. Derivatives Having Nonaromatic Substituents. Taylor & Francis Online. [Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. Journal of Organic Chemistry. [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules. [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Academia.edu. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]

  • The polymerisation of 4-chloropyridine. ResearchGate. [Link]

  • Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Thieme. [Link]

Sources

structure-activity relationship (SAR) of 4-phenoxypyridinone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the NNRTI Pocket: A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenoxypyridinone Analogs

Executive Summary

The 4-phenoxypyridinone scaffold, particularly the 3-iodo-4-phenoxypyridinone (IOPY) series, represents a highly privileged pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1]. Unlike nucleoside analogs that terminate DNA chain elongation, NNRTIs bind allosterically to a hydrophobic pocket near the polymerase active site of the Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). This guide provides an in-depth analysis of the structure-activity relationship (SAR) dynamics of 4-phenoxypyridinone analogs, detailing the mechanistic causality behind specific functional group substitutions, validated synthetic methodologies, and robust in vitro screening protocols.

Mechanistic Rationale: Allosteric Inhibition of HIV-1 RT

The efficacy of 4-phenoxypyridinone analogs stems from their ability to exploit the conformational flexibility of the HIV-1 RT enzyme. Upon binding to the NNRTI adjacent pocket, these compounds induce a structural shift that locks the catalytic triad (Asp110, Asp185, Asp186) into an inactive conformation, thereby arresting RNA-dependent DNA polymerization[2].

The pyridinone core acts as the primary anchor. X-ray crystallographic analyses reveal that the N-1-H of the pyridinone ring engages in a critical, highly conserved hydrogen bond with the backbone carbonyl of the Lys101 (K101) residue in the RT enzyme[2]. Simultaneously, the 4-phenoxy moiety projects into a deep lipophilic tunnel, allowing the molecule to adapt to spatial changes caused by common resistance mutations (e.g., K103N, Y181C).

G HIV_RNA Viral RNA Template RT_Enzyme HIV-1 RT (Active) HIV_RNA->RT_Enzyme Binds RT_Inhibited HIV-1 RT (Inactive) RT_Enzyme->RT_Inhibited Conformational Shift IOPY IOPY Analog IOPY->RT_Enzyme Allosteric Binding DNA_Block Polymerization Arrest RT_Inhibited->DNA_Block Prevents Synthesis

Allosteric inhibition of HIV-1 RT by 4-phenoxypyridinone analogs.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the 4-phenoxypyridinone scaffold requires precise tuning of steric bulk, lipophilicity, and electronic distribution. The causality behind the most critical substitutions is outlined below:

  • C-3 Position (The Halogen Anchor): The introduction of an iodine atom at the C-3 position is the most defining feature of the IOPY series[1]. Iodine provides optimal polarizability and steric volume to fill a specific hydrophobic micro-pocket. Attempts to replace iodine with lighter halogens (fluorine, chlorine) result in a dramatic loss of potency due to insufficient van der Waals contacts. The only viable bioisostere discovered is the 3-vinyl group, which maintains comparable anti-HIV activity by mimicking the steric bulk and electron density of iodine[1].

  • C-4 Position (The Flexible Tail): The aryloxy (phenoxy) group at C-4 is essential for overcoming mutant strains. The oxygen atom acts as an ether hinge, providing rotational degrees of freedom. This "wiggling and jiggling" mechanism allows the substituted phenyl ring (often 3,5-dimethylphenoxy) to reorient itself when facing bulky mutated residues like Y181C[3].

  • C-5 Position (Pocket Filling): Functionalization at C-5 with small alkyl groups (e.g., methyl) or cyano groups significantly enhances potency[3]. A C-5 methyl group restricts the conformation of the 4-phenoxy ring into a biologically active pose, reducing the entropic penalty of binding and driving IC50 values into the sub-nanomolar range against wild-type HIV-1[3].

Quantitative SAR Summary

The table below synthesizes the impact of structural variations on the in vitro inhibitory activity against wild-type HIV-1 RT.

Compound ClassC-3 SubstituentC-4 SubstituentC-5 SubstituentWild-Type HIV-1 IC₅₀ (nM)Mechanistic Impact
Unsubstituted-HPhenoxy-H> 1000Fails to engage hydrophobic pocket.
IOPY Lead-I (Iodine)Phenoxy-H2.0 - 5.0Optimal van der Waals contacts.
Vinyl Analog-CH=CH₂Phenoxy-H~ 10.0Bioisosteric mimicry of Iodine.
C-5 Optimized-I (Iodine)3,5-Dimethylphenoxy-CH₃ (Methyl)0.6 - 1.5Entropic pre-organization; enhanced fit.

Synthetic Methodology: Self-Validating Protocol

To ensure high fidelity in SAR generation, the synthesis of 3-iodo-4-phenoxypyridinone derivatives must avoid harsh conditions that could cleave the delicate ether linkage. The following protocol describes the synthesis of a C-5 methyl optimized IOPY analog[3].

G Step1 Step 1: Scaffold Formation Step2 Step 2: C-3 Iodination Step1->Step2 Step3 Step 3: C-4 Arylation Step2->Step3 Step4 Step 4: C-5 Substitution Step3->Step4 Product Target IOPY Analog Step4->Product

Sequential synthetic workflow for 3-iodo-4-phenoxypyridinone derivatives.

Step-by-Step Procedure:

  • Preparation of the Pyridinone Core: Condense ethyl 3-aminocrotonate with an activated malonate derivative in the absence of a base to yield the 4-hydroxy-5-methylpyridin-2(1H)-one scaffold[3].

    • Causality: Avoiding strong bases prevents premature hydrolysis of the ester intermediates.

  • Electrophilic Iodination: Treat the core with N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at room temperature.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the starting material and the emergence of a highly UV-active spot confirms complete C-3 iodination.

  • Activation of the C-4 Position: Convert the C-4 hydroxyl group to a leaving group by reacting with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of triethylamine.

  • Nucleophilic Aromatic Substitution (SNAr): React the activated intermediate with 3,5-dimethylphenol and anhydrous K₂CO₃ in 2-methoxyethanol. Heat the sealed tube to 110 °C for 16 hours[3].

    • Causality: K₂CO₃ is a mild base that deprotonates the phenol to form a highly nucleophilic phenoxide without degrading the pyridinone lactam ring. The elevated temperature is required to overcome the activation energy barrier of displacing the sulfonate leaving group.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (CH₂Cl₂/ethanol 98:2)[3]. Confirm structure via ¹H NMR (look for the characteristic N-H broad singlet at ~11.5 ppm and the absence of the C-3 proton).

In Vitro Validation: HIV-1 RT Biochemical Assay

To accurately determine the IC₅₀ of highly lipophilic NNRTIs, the biochemical assay must be engineered to prevent false positives caused by compound aggregation.

Protocol: Electrochemiluminescence (ECL) RT Assay

  • Substrate Preparation: Anneal a biotinylated DNA primer to a 500-nucleotide RNA template (poly(rA)-oligo(dT)) by heating to 95 °C and slow-cooling to room temperature[4].

  • Buffer Formulation: Prepare the assay buffer containing 62.5 mM Tris-HCl (pH 7.8), 7.5 mM MgCl₂, 100 mM KCl, and 1.25 mM DTT[4].

    • Critical Addition: Add 0.03% CHAPS (3-[(3-cholamidopropyl)-dimethylammonio]-1-propanesulfonate)[4].

    • Causality: CHAPS is a zwitterionic detergent that prevents the highly hydrophobic 4-phenoxypyridinone analogs from forming colloidal aggregates, which would otherwise non-specifically inhibit the enzyme and artificially inflate potency metrics.

  • Enzyme Incubation: Combine recombinant wild-type HIV-1 RT (final concentration 50 pM) with the synthesized IOPY analog (serially diluted in DMSO, max 10% final DMSO volume) in the assay buffer[4]. Incubate for 15 minutes to allow allosteric equilibrium.

  • Polymerization Initiation: Add the nucleic acid substrate and a nucleotide mix containing ruthenium-labeled dUTP. Incubate at 37 °C for 60 minutes.

  • Termination & Readout: Halt the reaction by adding 0.5 M EDTA[5].

    • Causality: EDTA rapidly chelates the Mg²⁺ ions, which are absolute requirements for the catalytic activity of the RT polymerase domain, instantly freezing the reaction state.

  • Validation Checkpoint: Transfer to an avidin-coated microplate. The biotinylated primer binds to the plate, and the incorporated ruthenium-dUTP emits light upon electrical stimulation. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the control wells is >0.6 for assay validity.

Conclusion

The 4-phenoxypyridinone scaffold is a masterclass in rational drug design. By understanding the precise spatial and electronic requirements of the HIV-1 RT allosteric pocket—specifically the necessity of the C-3 iodine for halogen bonding, the C-4 phenoxy group for rotational flexibility, and C-5 functionalization for entropic optimization—researchers can systematically engineer analogs that maintain sub-nanomolar potency even against highly mutated viral strains.

References

  • Title: Structure-activity relationship in the 3-iodo-4-phenoxypyridinone (IOPY)
  • Title: Synthesis and Biological Evaluation of C-5 Methyl Substituted 4-Arylthio and 4-Aryloxy-3-Iodopyridin-2(1H)
  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL
  • Source: Antimicrobial Agents and Chemotherapy (PMC / NIH)

Sources

Solubility Profile of 4-Phenoxy-2(1H)-Pyridinone: Methodological Framework & Structural Insights

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous methodological framework for characterizing the solubility profile of 4-phenoxy-2(1H)-pyridinone. Given the specialized nature of this intermediate—often utilized in the synthesis of HIF prolyl hydroxylase inhibitors—specific quantitative literature data is sparse. Therefore, this guide synthesizes structural analysis with standard physicochemical protocols to empower researchers to generate high-fidelity solubility data.

Executive Summary

The solubility profile of 4-phenoxy-2(1H)-pyridinone is a critical parameter governing its utility in nucleophilic aromatic substitutions and subsequent purification via crystallization. As a scaffold exhibiting push-pull electronic characteristics—comprising a polar lactam core and a lipophilic phenoxy tail—its dissolution behavior is non-trivial. This guide provides a predictive solubility landscape based on Hansen Solubility Parameters (HSP) and details a validated Isothermal Saturation Method (Shake-Flask) protocol to experimentally determine thermodynamic solubility.

Physicochemical Characterization & Structural Analysis[1][2][3][4]

Tautomeric Equilibrium

The solubility of 4-phenoxy-2(1H)-pyridinone is heavily influenced by its tautomeric state. In the solid state and in polar solvents, the 2-pyridone (lactam) form predominates due to intermolecular hydrogen bonding (dimerization). In non-polar solvents or the gas phase, the 2-hydroxypyridine (lactim) form may become significant.

  • Lactam Form (Dominant): High polarity, hydrogen bond donor (N-H) and acceptor (C=O).

  • Phenoxy Moiety: Adds significant lipophilicity (

    
    ), reducing water solubility compared to the parent 4-hydroxypyridinone.
    
Predicted Solubility Landscape

Based on "Like Dissolves Like" principles and functional group analysis, the following solubility trends are predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Disruption of pyridinone dimers; strong dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate (10-50 mg/mL)Solvation via H-bonding; limited by the hydrophobic phenoxy ring.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good interaction with the aromatic phenoxy system; moderate interaction with the lactam.
Ethers/Esters THF, Ethyl AcetateLow-Moderate Useful for extraction but likely poor for high-concentration stock solutions.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Lack of H-bonding capability to solvate the pyridinone core.
Aqueous Water (pH 7)Low The phenoxy group significantly reduces hydrophilicity compared to 4-pyridone.

Experimental Protocol: Thermodynamic Solubility Determination

Principle

The Shake-Flask Method (based on OECD Guideline 105) is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent at a constant temperature until equilibrium is reached.[1]

Materials & Equipment
  • Compound: 4-phenoxy-2(1H)-pyridinone (purity >98%).[2]

  • Solvents: HPLC grade (MeOH, EtOH, DMSO, DCM, Toluene, Water).

  • Equipment: Orbital shaker incubator, Centrifuge or Syringe Filters (0.22 µm PTFE/Nylon), HPLC-UV system.

Step-by-Step Workflow
  • Preparation:

    • Add excess solid 4-phenoxy-2(1H)-pyridinone (approx. 50-100 mg) to 2 mL of the target solvent in a glass vial.

    • Ensure a visible solid phase remains (supersaturation).

  • Equilibration:

    • Seal vials and place in an orbital shaker at 25.0 ± 0.5 °C .

    • Agitate at 200 rpm for 24 to 48 hours to ensure equilibrium.

  • Phase Separation:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant using a syringe filter (pre-saturated with the solution to minimize adsorption) or centrifuge at 10,000 rpm for 10 min.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with the mobile phase (e.g., ACN:Water 50:50) to fall within the linear calibration range.

    • Inject into HPLC (C18 column, UV detection at

      
       nm).
      
    • Calculate concentration using a pre-established calibration curve.

Visualization of Workflow

SolubilityWorkflow Start Start: Weigh Solid Mix Add Solvent (Supersaturation) Start->Mix Equilibrate Equilibrate (25°C, 24-48h) Mix->Equilibrate Separate Phase Separation (Filter/Centrifuge) Equilibrate->Separate Dilute Dilute (Mobile Phase) Separate->Dilute Analyze HPLC-UV Quantification Dilute->Analyze Data Solubility Data (mg/mL) Analyze->Data

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Thermodynamic Modeling (Data Processing)[3]

Once experimental data is collected at multiple temperatures (e.g., 298.15 K to 323.15 K), the solubility behavior can be modeled to determine the enthalpy and entropy of dissolution. The Modified Apelblat Equation is recommended for correlating the mole fraction solubility (


) with temperature (

):


Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via regression analysis.
    

Significance:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic; solubility increases with temperature (typical for this class of compounds).
    
  • Application: These parameters allow process engineers to calculate the precise cooling curve required for crystallization to maximize yield and purity.

Solute-Solvent Interaction Mechanisms

Understanding why the compound dissolves is crucial for solvent selection in synthesis.

  • H-Bonding: The lactam group (NH/CO) acts as a primary anchor in polar protic solvents (MeOH, EtOH).

  • Pi-Pi Stacking: The phenoxy ring facilitates solubility in aromatic solvents (Toluene, Benzene), though the polar core limits overall solubility in these media.

  • Dipole-Dipole: High solubility in DMSO is driven by the strong interaction between the sulfoxide dipole and the polarized pyridinone ring.

InteractionMap Compound 4-phenoxy-2(1H)-pyridinone PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic Moderate Solubility PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic High Solubility NonPolar Non-Polar (Hexane, Toluene) Compound->NonPolar Low Solubility HBond Mechanism: H-Bonding (Lactam Core) PolarProtic->HBond Dipole Mechanism: Dipole-Dipole Interaction PolarAprotic->Dipole VdW Mechanism: Van der Waals / Pi-Stacking NonPolar->VdW

Figure 2: Mechanistic analysis of solute-solvent interactions governing solubility.

Applications in Process Chemistry: Crystallization

Based on the predicted solubility differential, the following purification strategies are recommended:

  • Antisolvent Crystallization:

    • Solvent: DMF or DMSO (High solubility).

    • Antisolvent: Water (Low solubility).

    • Protocol: Dissolve crude 4-phenoxy-2(1H)-pyridinone in minimal warm DMF. Slowly add water with stirring to precipitate the purified solid.

  • Cooling Crystallization:

    • Solvent System: Ethanol/Water (e.g., 80:20 v/v).

    • Protocol: Dissolve at reflux (~78°C). Cool slowly to 0-5°C to induce crystallization. The phenoxy group's hydrophobicity will drive precipitation as the temperature drops.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed discussion on pH-dependent solubility of ionizable compounds like pyridinones).
  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Kerns, E. H., & Di, L. (2008).[3] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Methodologies for kinetic vs. thermodynamic solubility).

  • PubChem. (2024).[2] Compound Summary: 4-Hydroxy-2(1H)-pyridinone.[4] National Library of Medicine.[2] Link (Used as a structural analog for polarity assessment).

Sources

In Silico Blueprint: 4-phenoxy-2(1H)-pyridinone Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 4-phenoxy-2(1H)-pyridinone scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized for its efficacy as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) against HIV-1.[1] Beyond viral targets, recent chemoproteomic profiling has expanded its utility to kinase inhibition (c-Met, VEGFR-2) and antimalarial applications (cytochrome bc1 complex inhibition).

This guide provides a rigorous, self-validating workflow for developing pharmacophore models of this scaffold. Unlike generic modeling tutorials, we focus on the specific steric and electrostatic necessities of the 2-pyridinone tautomer and its critical 4-phenoxy "wing" moiety.

Structural Biology & Mechanism of Action

To model the pharmacophore effectively, one must understand the binding landscape. The 4-phenoxy-2(1H)-pyridinone core does not bind to the active catalytic site (as nucleoside inhibitors do) but rather to an allosteric hydrophobic pocket.

The NNRTI Binding Pocket (NNIBP)

In the context of HIV-1 RT, the scaffold occupies the NNIBP, a flexible pocket adjacent to the polymerase active site.

  • The "Hinge" (Core): The lactam (NH-CO) functionality of the pyridinone ring mimics the pyrimidine base of natural nucleotides but acts as a critical hydrogen bond donor/acceptor pair with the backbone of Lys101 .

  • The "Wing" (4-Phenoxy): This group projects into a hydrophobic tunnel lined by aromatic residues (Tyr181, Tyr188, Trp229). The ether oxygen provides flexibility, allowing the phenyl ring to engage in

    
    -
    
    
    
    stacking interactions.
Kinase Homology

In kinase targets (e.g., c-Met), the 2(1H)-pyridinone often functions as a hinge-binder, mimicking the adenine ring of ATP, while the phenoxy group extends into the hydrophobic back-pocket (Gatekeeper region).

Computational Workflow: The Core Directive

The following workflow integrates Ligand-Based (LB) and Structure-Based (SB) approaches.

Diagram: Pharmacophore Discovery Pipeline

PharmacophorePipeline cluster_LB Ligand-Based Path cluster_SB Structure-Based Path Start Input: 4-phenoxy-2(1H)-pyridinone Library Prep Ligand Preparation (Tautomer Gen: 2-pyridone vs 2-hydroxypyridine) (Ionization: pH 7.4 ± 1.0) Start->Prep ConfSearch Conformational Expansion (Monte Carlo / OPLS4) Prep->ConfSearch PDB_Import PDB Import (e.g., HIV-1 RT) Prep->PDB_Import Align Flexible Alignment (Atom-by-Atom & Field-Based) ConfSearch->Align CommonFeat Common Feature Extraction (HypoGen/PHASE) Align->CommonFeat Merge Merged Hypothesis Generation CommonFeat->Merge Interact Interaction Fingerprinting (H-bonds, Pi-Stacking) PDB_Import->Interact ExclVol Exclusion Volume Mapping Interact->ExclVol ExclVol->Merge Valid Validation (Decoys/ROC) Merge->Valid Valid->Merge Refine Constraints Screen Virtual Screening Valid->Screen Enrichment Factor > 10

Caption: Dual-pathway workflow ensuring coverage of both ligand flexibility and receptor constraints.

Step-by-Step Protocol

Phase 1: Ligand Preparation (The Tautomer Trap)

Critical Causality: The 2-hydroxypyridine


 2(1H)-pyridinone tautomerism is the most common failure point. In solution and the solid state, the 2(1H)-pyridinone (lactam form)  predominates and is the bioactive species for H-bonding with Lys101.
  • Generate Tautomers: Force generation of the keto-tautomer. Discard enol forms unless specific kinase pockets suggest otherwise.

  • Energy Minimization: Use the OPLS4 force field. Restrain the amide planarity to prevent unrealistic twisting.

Phase 2: Pharmacophore Feature Definition

Based on SAR data (See Table 1), define the following features:

Feature IDTypeChemical MoietyBiological Interaction
D1 H-Bond DonorPyridinone N-HH-bond to Lys101 (O)
A1 H-Bond AcceptorPyridinone C=OH-bond to Lys101 (NH)
H1 Hydrophobic/Aro4-Phenoxy Ring

-stacking w/ Tyr181/Tyr188
H2 Hydrophobic6-Alkyl/CycloalkylFits Val106 hydrophobic pocket
R1 Ring AromaticPyridinone CoreScaffolding/Stacking
Phase 3: Structure-Based Refinement
  • PDB Selection: Retrieve PDB structures of HIV-1 RT complexed with pyridinones (e.g., PDB IDs associated with efavirenz or nevirapine can serve as surrogate templates if specific pyridinone structures are unavailable, though specific pyridinone co-crystals are preferred).

  • Exclusion Volumes: Generate exclusion spheres based on the receptor surface.

    • Why? The NNIBP is elastic but has limits. Steric clashes at the solvent interface (near Glu138) often kill potency.

  • Constraint Application:

    • Set D1 and A1 as essential (vector constraints).

    • Set H1 as essential but with a larger tolerance radius (1.5 - 2.0 Å) to account for the "wobble" of the phenoxy ether linkage.

Phase 4: Validation (The "Trust" Pillar)

A model is only as good as its ability to discriminate.

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator. Input your active 4-phenoxy-2(1H)-pyridinones.

  • Metric Calculation:

    • ROC AUC: Must be > 0.75.

    • Enrichment Factor (EF1%): The concentration of actives in the top 1% of the ranked list must be at least 10x random distribution.

Visualizing the Binding Mode

The following diagram illustrates the critical spatial arrangement required for high-affinity binding within the HIV-1 RT pocket.

BindingMode Lys101 Lys101 (Backbone) NH NH (Donor) Lys101->NH H-Bond CO C=O (Acceptor) Lys101->CO H-Bond Tyr181 Tyr181 (Aromatic) Phenoxy 4-Phenoxy (Wing) Tyr181->Phenoxy Pi-Stacking Val106 Val106 (Hydrophobic) Alkyl 6-Alkyl (Tail) Val106->Alkyl Van der Waals NH->CO NH->Alkyl CO->Phenoxy

Caption: 2D Interaction Map showing the "Butterfly" binding mode of the scaffold in the NNIBP.

Experimental Validation Loop

To ensure the computational model translates to physical reality, the following experimental loop is required:

  • Synthesis:

    • Ullmann Coupling: React 4-chloro-2(1H)-pyridinone with various phenols using CuI catalysis to install the 4-phenoxy wing.

    • N-Alkylation: Avoid N-alkylation if targeting the Lys101 H-bond; however, for kinase targets, N-substitution may be explored.

  • Assay (HIV-1 RT):

    • Use a fluorescence-based RT assay (e.g., EnzChek).

    • Success Criteria: IC50 < 50 nM for lead candidates.

References

  • Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety. European Journal of Medicinal Chemistry. (2014). Link

  • Antiviral activity of 4-benzyl pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. Expert Opinion on Emerging Drugs. (2001).[2] Link

  • Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Journal of Medicinal Chemistry. (2013).[3] Link

  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry. (2015). Link

  • Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1. Future Medicinal Chemistry. (2012). Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Phenoxy-2(1H)-pyridinone via Aryne Insertion

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable method for synthesizing 4-phenoxy-2(1H)-pyridinone . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., c-Met, VEGFR) and other bioactive heterocycles.

The protocol leverages aryne chemistry (specifically benzyne) generated in situ under mild, metal-free conditions. This approach offers superior atom economy and operational simplicity compared to traditional Ullmann or Chan-Lam couplings, which often struggle with the ambident nucleophilicity of hydroxypyridinones.

Executive Summary & Strategic Rationale

Target Molecule: 4-phenoxy-2(1H)-pyridinone Key Methodology: Fluoride-mediated benzyne generation from o-silylaryl triflates (Kobayashi method). Primary Challenge: Controlling regioselectivity between


-arylation (lactam nitrogen), 

-arylation at C2 (lactim ether), and

-arylation at C4 (vinylogous ether).
Why Aryne Chemistry?

Traditional


 approaches to install a phenoxy group on a pyridine ring require activated electrophiles (e.g., 4-chloropyridine-N-oxide) or high-temperature copper catalysis. In contrast, arynes are highly reactive electrophiles that allow for rapid C-O bond formation under mild conditions.

Mechanism of Selectivity: The precursor, 2,4-dihydroxypyridine (tautomer of 4-hydroxy-2-pyridone), possesses three nucleophilic sites:


, 

, and

.
  • Acidity Hierarchy: The

    
    -hydroxyl group is significantly more acidic (
    
    
    
    ) than the lactam
    
    
    (
    
    
    ).
  • Kinetic Control: In the presence of Cesium Fluoride (CsF), the

    
    -hydroxyl is deprotonated to form a phenoxide-like anion. This "hard" nucleophile attacks the "soft," highly electrophilic benzyne intermediate preferentially over the neutral lactam amide or carbonyl, securing high regioselectivity for the 4-phenoxy isomer.
    

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The reaction proceeds via a nucleophilic addition-protonation sequence. The benzyne intermediate is generated in situ to prevent polymerization.

The Pathway[2][3][4][6][7]
  • Activation: Fluoride (from CsF) attacks the silyl group of 2-(trimethylsilyl)phenyl triflate.

  • Elimination: Loss of the triflate group generates the transient benzyne species.

  • Nucleophilic Attack: The deprotonated 4-oxidopyridin-2-one attacks the benzyne triple bond.

  • Proton Transfer: The resulting aryl anion abstracts a proton (from the solvent or conjugate acid) to restore aromaticity and yield the final ether.

Visualizing the Workflow

The following diagram illustrates the critical process flow and decision points for this synthesis.

AryneSynthesis cluster_mech Selectivity Checkpoint Start Start: Reagent Prep Mix Step 1: Solubilization (4-OH-2-pyridone + CsF in MeCN) Start->Mix Dry Conditions (Ar) Add Step 2: Aryne Precursor Addition (2-(TMS)phenyl triflate) Mix->Add Slow Addition (RT) Intermediate Mechanism: In-situ Benzyne Generation & O4-Nucleophilic Attack Add->Intermediate Fluoride Activation Quench Step 3: Quench & Workup (H2O / EtOAc Extraction) Intermediate->Quench 2-4 Hours Purify Step 4: Purification (Column Chromatography) Quench->Purify Crude Isolation Product Target: 4-phenoxy-2(1H)-pyridinone Purify->Product Yield Calculation

Caption: Operational workflow for the aryne-mediated synthesis of 4-phenoxy-2(1H)-pyridinone, highlighting the critical in-situ activation step.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][5][6][8][9][10][11]
  • Substrate: 2,4-Dihydroxypyridine (4-hydroxy-2(1H)-pyridinone) [CAS: 626-03-9].

  • Aryne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate [CAS: 88284-48-4].

  • Activator: Cesium Fluoride (CsF), dried.

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Apparatus: 25 mL round-bottom flask, magnetic stir bar, rubber septum, Argon balloon.

Step-by-Step Methodology

1. Preparation of Reaction Mixture:

  • Flame-dry a 25 mL round-bottom flask and cool under a stream of Argon.

  • Add 2,4-Dihydroxypyridine (111 mg, 1.0 mmol) and Cesium Fluoride (456 mg, 3.0 mmol).

  • Add anhydrous Acetonitrile (5.0 mL).

  • Note: The suspension may not fully dissolve immediately. Stir vigorously for 10 minutes to ensure fine dispersion of CsF.

2. Aryne Generation (The Critical Step):

  • Dissolve 2-(Trimethylsilyl)phenyl triflate (360 mg, 1.2 mmol, 1.2 equiv) in 1 mL of anhydrous MeCN.

  • Add this solution dropwise to the reaction flask over 5 minutes at Room Temperature (25°C).

  • Causality: Slow addition prevents high local concentrations of benzyne, which can lead to benzyne dimerization (biphenylene formation) rather than the desired nucleophilic attack.

3. Reaction Monitoring:

  • Stir the mixture at ambient temperature (20–25°C).

  • Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Expected Time: 2–4 hours. The spot for the starting pyridone (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).

4. Work-up:

  • Quench the reaction by adding water (10 mL).

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Combine organic layers and wash with brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

5. Purification:

  • Purify the crude residue via flash column chromatography (Silica gel).

  • Gradient: 0%

    
     5% Methanol in Dichloromethane (DCM).
    
  • Yield Expectation: 75–85% as an off-white solid.

Data Summary & Troubleshooting

Representative Data

The following table summarizes expected outcomes based on optimized aryne etherification protocols (Zilla et al., 2021).

ParameterValue / ObservationNotes
Stoichiometry 1.0 : 1.2 : 3.0 (Substrate:Aryne:CsF)Excess CsF ensures rapid desilylation.
Temperature 25°C (Room Temp)Heating (>60°C) increases N-arylation byproducts.
Solvent Effect MeCN > THF > ToluenePolar aprotic solvents stabilize the intermediate phenoxide.
Yield 78% (Isolated)High selectivity for O-arylation.
1H NMR (DMSO-d6)

7.4 (m, Ph), 6.1 (d, Py-H3), 5.8 (s, Py-H5)
Distinct upfield shift of Py-H3 confirms O-arylation.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: "Wet" CsF. Fluoride is hygroscopic; water quenches the aryne precursor.

    • Fix: Dry CsF in a vacuum oven at 120°C for 4 hours before use, or use stored anhydrous CsF in a glovebox.

  • Issue: Formation of N-arylated byproduct.

    • Cause: Reaction temperature too high or insufficient base activation.

    • Fix: Ensure the reaction is kept at RT. Do not reflux. The O-attack is kinetically favored at lower temperatures due to the higher nucleophilicity of the oxy-anion compared to the neutral nitrogen.

  • Issue: Benzyne Dimerization.

    • Cause: Addition of precursor was too fast.

    • Fix: Use a syringe pump for the addition of the triflate precursor over 20–30 minutes.

References

  • Zilla, M. K., Mahajan, S., Khajuria, R., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11, 4231–4237.

    • [Link]

    • Grounding: This is the primary authority demonstrating the efficiency of CsF-mediated aryne insertion into tautomerizable heterocycles (pyridinones/quinazolinones) to form phenoxy ethers.
  • Facchetti, G., et al. (2016). Practical Synthesis of 4-Phenoxypyridine Derivatives via Nucleophilic Aromatic Substitution.

    • [Link][1][2]

    • Comparison: Provides context on the difficulty of traditional methods for this scaffold, highlighting the advantage of the aryne route.
  • Pintori, D. G., & Greaney, M. F. (2011). Benzyne Insertion into the Amide Bond. Journal of the American Chemical Society, 133(5), 1209–1211.

    • [Link]

    • Mechanistic Insight: Establishes the reactivity patterns of amides vs.

Sources

Precision Ullmann Coupling Protocols for 4-Phenoxy-2(1H)-pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenoxy-2(1H)-pyridinone scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in Type II kinase inhibitors (e.g., c-Met, VEGFR-2 inhibitors like Cabozantinib analogs). While palladium-catalyzed Buchwald-Hartwig coupling is a common alternative, Copper-catalyzed Ullmann coupling offers a cost-effective, scalable, and often more functional-group-tolerant approach for this specific ether linkage.

This guide details two distinct protocols to synthesize 4-phenoxy-2(1H)-pyridinone. Protocol A outlines the direct coupling of 4-halo-2-pyridones with phenols, utilizing specific ligand acceleration to overcome the deactivation of the pyridine ring. Protocol B describes a "Protected Route" via 2-methoxypyridine, guaranteeing regioselectivity by eliminating tautomeric ambiguity.

Strategic Analysis: The Tautomer Challenge

The synthesis of 4-phenoxy-2(1H)-pyridinone is complicated by the tautomeric equilibrium of the starting material, 4-halo-2(1H)-pyridinone (or 4-hydroxy-2(1H)-pyridinone).

  • Nucleophilic Ambiguity: 2-pyridones can react as N-nucleophiles or O-nucleophiles. In basic Ullmann conditions, the deprotonated pyridone anion prefers N-arylation, leading to unwanted byproducts if the pyridone is the nucleophile.

  • Electrophilic Deactivation: When using 4-halo-2-pyridones as the electrophile, the electron-rich nature of the pyridone ring (relative to pyridine) makes oxidative addition of Copper(I) slower.

Solution: We prioritize Protocol A (Direct Coupling) using Picolinic Acid or N,N-Dimethylglycine (DMG) ligands which dramatically accelerate the coupling of electron-rich aryl halides with phenols.

Mechanistic Insight: The Cu(I)/Cu(III) Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple SNAr mechanism but rather a catalytic cycle involving oxidative addition and reductive elimination.

UllmannCycle L_CuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-X adds to Cu) L_CuI->OxAdd + 4-Halo-2-pyridone CuIII_Int L-Cu(III)(Ar)(X)2 (High Oxidation State) OxAdd->CuIII_Int LigEx Ligand Exchange (Phenol displaces X) CuIII_Int->LigEx + Ar-OH / Base CuIII_OAr L-Cu(III)(Ar)(OPh) (Key Intermediate) LigEx->CuIII_OAr RedElim Reductive Elimination (Product Release) CuIII_OAr->RedElim Product 4-Phenoxy-2-pyridone + Regenerated L-Cu(I) RedElim->Product Product->L_CuI Cycle Repeats

Figure 1: The proposed catalytic cycle for the Ullmann ether synthesis. The ligand (L) is crucial for stabilizing the transient Cu(III) species.

Protocol A: Direct Coupling (The Picolinic Acid System)

This protocol is the most direct route, coupling 4-iodo-2(1H)-pyridinone with substituted phenols. The use of Picolinic Acid as a ligand is critical; it forms a rigid chelate with Copper, lowering the activation energy for the coupling of electron-rich aryl halides.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Iodo-2(1H)-pyridinone (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)[1]

  • Ligand: Picolinic Acid (20 mol%)

  • Base: K₃PO₄ (Potassium Phosphate, anhydrous) (2.0 equiv)[2][1]

  • Solvent: DMSO (Dimethyl Sulfoxide), anhydrous [0.5 M concentration]

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a dry Schlenk tube or vial equipped with a magnetic stir bar, add CuI (0.10 equiv) and Picolinic Acid (0.20 equiv).

    • Note: Pre-mixing the catalyst and ligand ensures active complex formation before substrate interaction.

  • Substrate Addition:

    • Add 4-iodo-2(1H)-pyridinone (1.0 equiv), the phenol derivative (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Critical: If the phenol is solid, add it here. If liquid, add after solvent.

  • Inertion:

    • Cap the vessel with a rubber septum. Evacuate and backfill with Argon (or Nitrogen) three times.

    • Add anhydrous DMSO via syringe. The reaction mixture should be approximately 0.5 M relative to the pyridinone.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 90–110 °C .

    • Stir vigorously for 12–24 hours.

    • Monitoring: Monitor via TLC or LC-MS. The starting iodide should disappear.

  • Workup:

    • Cool to room temperature. Dilute with ethyl acetate (EtOAc) and water.

    • Adjust pH to ~6-7 with 1M HCl if necessary (to ensure the pyridone is neutral).

    • Extract aqueous layer 3x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH) to yield the 4-phenoxy-2(1H)-pyridinone.

Protocol B: The "Protected" Route (2-Methoxy Strategy)

If Protocol A yields low conversion or regioselectivity issues (e.g., N-arylation), this route is the authoritative alternative. It uses 4-bromo-2-methoxypyridine , which behaves as a standard aryl halide, followed by hydrolysis.

Workflow Diagram

ProtectedRoute Start 4-Bromo-2-methoxypyridine Step1 Ullmann Coupling (CuI, TMHD, Cs2CO3, 110°C) Start->Step1 Inter 4-Phenoxy-2-methoxypyridine (Intermediate) Step1->Inter Step2 Acid Hydrolysis (HBr/AcOH or HCl/MeOH) Inter->Step2 Final 4-Phenoxy-2(1H)-pyridinone (Target) Step2->Final

Figure 2: The 2-Methoxy protection strategy ensures exclusive C-O bond formation at the C4 position.

Experimental Protocol
  • Coupling:

    • Combine 4-bromo-2-methoxypyridine (1.0 equiv), Phenol (1.2 equiv), CuI (10 mol%), TMHD (2,2,6,6-tetramethylheptane-3,5-dione) (20 mol%), and Cs₂CO₃ (2.0 equiv) in NMP or Dioxane.

    • Heat at 110 °C for 16h.

    • Why TMHD? This diketone ligand is exceptionally good for coupling aryl bromides with phenols.

  • Hydrolysis:

    • Dissolve the purified intermediate in acetic acid (AcOH).

    • Add 48% aqueous HBr (5-10 equiv) and heat to 90 °C for 2-4 hours.

    • Concentrate and neutralize to precipitate the target pyridone.

Optimization & Troubleshooting Matrix

Use this table to optimize conditions if the standard protocols underperform.

VariableStandard ChoiceAlternativeRationale
Ligand Picolinic Acid DMG or 1,10-Phenanthroline Picolinic acid is best for iodides/phenols. DMG (N,N-dimethylglycine) is excellent for lower temperatures.
Base K₃PO₄ Cs₂CO₃ K₃PO₄ is milder and often superior in DMSO. Cs₂CO₃ is stronger, better for less acidic phenols but may cause side reactions.
Solvent DMSO DMF or Toluene DMSO promotes the solubility of the anionic nucleophile. Toluene is used only if the substrate is highly non-polar.
Temp 90–110 °C 120–130 °C Increase temp for aryl bromides or electron-rich phenols.

Common Failure Modes:

  • No Reaction: Likely catalyst poisoning or oxidation. Ensure CuI is off-white (not green/brown). Re-purify phenol to remove oxidants.

  • Low Yield: Incomplete conversion. Add 5 mol% more CuI/Ligand after 12h.

  • N-Arylation: If using Protocol A, ensure the base is not too strong (stick to K₃PO₄). If persistent, switch to Protocol B.

References

  • Ma, D., & Cai, Q. (2003).[3] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Link

  • Zhang, Q., et al. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society. Link

  • Organic Chemistry Portal. Ullmann Reaction / Ullmann Ether Synthesis. Link

Sources

Application Note: One-Pot Cascade Synthesis of Substituted 4-Phenoxy-2(1H)-pyridinones via Sequential Annulation and Chan-Lam O-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: High-throughput library generation of privileged heterocyclic scaffolds for kinase and reverse transcriptase inhibitor discovery.

Introduction & Strategic Rationale

The 2(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, frequently embedded in natural products and synthetic drugs. Specifically, the 4-phenoxy-2(1H)-pyridinone motif has garnered significant attention due to its ability to act as a potent hydrogen bond donor/acceptor complex while occupying hydrophobic pockets in target proteins. Recent studies have highlighted the efficacy of 4-phenoxy-pyridine and pyrimidine derivatives as potent dual VEGFR-2/c-Met inhibitors, demonstrating excellent anti-cancer cell proliferative activity[1].

Traditionally, the synthesis of 4-aryloxy-2-pyridinones requires a multi-step approach: the synthesis and isolation of a 4-hydroxy-2(1H)-pyridinone, followed by a separate O-arylation step. However, 4-hydroxy-2-pyridinones are notoriously difficult to isolate and purify. They possess high lattice energies, form strong intermolecular hydrogen-bonded networks, and exist as tautomeric mixtures (pyridone vs. pyridinol), rendering them highly insoluble in standard organic solvents.

The Causality of the One-Pot Approach: To circumvent these isolation bottlenecks, we have developed a robust one-pot, two-stage cascade protocol. By linking a bimolecular annulation (reaction of an enamine with malonyl chloride) directly to a copper-catalyzed Chan-Lam cross-coupling[2], the highly polar 4-hydroxy-2-pyridinone intermediate is generated and immediately consumed in situ. The triethylamine (


) used as an acid scavenger in the first step perfectly primes the intermediate for the subsequent Cu(II)-mediated transmetalation, driving the reaction to the final 4-phenoxy-2(1H)-pyridinone with high atom economy and overall yield.

Mechanistic Overview

The one-pot cascade operates via two distinct, sequential phases within the same reaction vessel:

  • Phase 1: Annulation (Ring Construction). An enamine (e.g., ethyl 3-(phenylamino)but-2-enoate) is treated with malonyl chloride in the presence of

    
    . The mechanism proceeds via initial N-acylation of the enamine by one electrophilic acyl chloride site, followed by an intramolecular C-acylation at the nucleophilic 
    
    
    
    -carbon of the enamine. Subsequent tautomerization yields the 4-hydroxy-2(1H)-pyridinone core.
    
    
    neutralizes the generated HCl, keeping the intermediate partially deprotonated and fully solvated.
  • Phase 2: Chan-Lam O-Arylation (Late-Stage Functionalization). Without workup, an arylboronic acid, catalytic Copper(II) acetate (

    
    ), and pyridine are added to the mixture. The reaction is opened to the air. The Cu(II) catalyst undergoes transmetalation with the arylboronic acid, followed by coordination of the pyridinone oxygen. Reductive elimination forms the C–O bond, yielding the 4-phenoxy ether. Ambient oxygen acts as the terminal oxidant to turn over the Cu(I) species back to the active Cu(II) catalyst[3].
    
Workflow Visualization

G Start Enamine Substrate (e.g., Ethyl 3-(phenylamino)but-2-enoate) Step1 Annulation Step Malonyl Chloride, Et3N, 0 °C to RT Start->Step1 Int 4-Hydroxy-2-pyridinone (In Situ Intermediate) Step1->Int Cyclization Step2 Chan-Lam O-Arylation Ar-B(OH)2, Cu(OAc)2, Pyridine, Air Int->Step2 Prod 4-Aryloxy-2(1H)-pyridinone (Target Scaffold) Step2->Prod Cross-Coupling

Workflow for the one-pot cascade synthesis of 4-phenoxy-2(1H)-pyridinones.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific TLC monitoring points are embedded to ensure the integrity of the reaction at each stage.

Materials & Reagents
  • Substrate: Ethyl 3-(phenylamino)but-2-enoate (1.0 mmol, 1.0 equiv)

  • Annulation Reagents: Malonyl chloride (1.2 mmol, 1.2 equiv), Triethylamine (

    
    , 3.0 mmol, 3.0 equiv)
    
  • Chan-Lam Reagents: Phenylboronic acid (1.5 mmol, 1.5 equiv), Copper(II) acetate (

    
    , 0.2 mmol, 20 mol%), Pyridine (2.0 mmol, 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Methodology

Phase 1: In Situ Annulation

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-(phenylamino)but-2-enoate (205 mg, 1.0 mmol) and anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add

    
     (418 
    
    
    
    L, 3.0 mmol) via syringe and cool the reaction mixture to 0 °C using an ice-water bath.
  • Cyclization: Dilute malonyl chloride (116

    
    L, 1.2 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.
    
    • Validation Checkpoint: The solution will transition from pale yellow to a deep orange/red, accompanied by the formation of a white precipitate (

      
      ).
      
  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • TLC Monitoring: Elute a reaction aliquot in 5% MeOH/DCM. The starting enamine (

      
      ) should be completely consumed, replaced by a baseline-spotting, highly polar intermediate (the 4-hydroxy-2-pyridinone).
      

Phase 2: One-Pot Chan-Lam Coupling 5. Reagent Addition: To the same reaction flask (without filtration or workup), add phenylboronic acid (183 mg, 1.5 mmol),


 (36 mg, 20 mol%), and pyridine (161 

L, 2.0 mmol). 6. Oxidation Initiation: Remove the nitrogen line and attach a balloon filled with ambient air (or pure

for sluggish substrates) via a needle through the septum.
  • Validation Checkpoint: Upon addition of the copper catalyst and pyridine, the reaction mixture will turn a distinct blue/green color. As the catalytic cycle turns over, the color will deepen to a dark green/brown, indicating the formation of the active Cu(III) intermediate[4].
  • Coupling: Stir the mixture vigorously at room temperature for 16 hours.
  • Workup & Purification: Quench the reaction by adding 15 mL of saturated aqueous
    
    
    (to complex the copper) and stir for 15 minutes. Extract the aqueous layer with DCM (3
    
    
    15 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-phenyl-4-phenoxy-5-(ethoxycarbonyl)-6-methyl-2(1H)-pyridinone.

Data Presentation & Substrate Scope

The one-pot protocol demonstrates broad tolerance for various arylboronic acids, allowing for the rapid generation of diverse 4-aryloxy analogs. Quantitative data and diagnostic NMR shifts are summarized below.

EntryEnamine R-Group (N1)Arylboronic Acid (O-Aryl)Yield (%)Diagnostic

H NMR Shift (C3-H, ppm)
1 PhenylPhenylboronic acid78%5.62 (s, 1H)
2 Phenyl4-Methoxyphenylboronic acid82%5.58 (s, 1H)
3 Phenyl4-Fluorophenylboronic acid74%5.65 (s, 1H)
4 Phenyl3-(Trifluoromethyl)phenylboronic acid68%5.71 (s, 1H)
5 BenzylPhenylboronic acid75%5.55 (s, 1H)
6 Methyl4-Chlorophenylboronic acid71%5.60 (s, 1H)

Note: Yields represent isolated yields over the two-step, one-pot cascade. The C3-H proton of the pyridinone ring is highly diagnostic; its upfield shift (


5.5–5.7 ppm) confirms the formation of the 4-aryloxy ether rather than a C-arylated byproduct.

References

  • Title: Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. Source: New Journal of Chemistry (RSC Publishing), 2022. URL: [Link]

  • Title: Synthetic Applications and Methodology Development of Chan–Lam Coupling: A Review. Source: Molecular Diversity (via ResearchGate), 2018. URL: [Link]

  • Title: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Source: Synthetic Methods in Drug Discovery: Volume 1 (RSC Publishing), 2016. URL: [Link]

  • Title: Multicomponent Synthesis of 2-Pyridones. Source: Organic Chemistry Portal / Tetrahedron, 2004. URL: [Link]

Sources

Application Note: Advanced HPLC Method Development and Validation for 4-Phenoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

The accurate quantification of substituted pyridinones, such as 4-phenoxy-2(1H)-pyridinone , is a critical requirement in pharmaceutical intermediate profiling and active pharmaceutical ingredient (API) quality control. As a Senior Application Scientist, I approach the chromatographic behavior of this molecule not just as a separation task, but as a physical chemistry challenge.

The core structural feature of 4-phenoxy-2(1H)-pyridinone dictates its behavior in solution:

  • Lactam-Lactim Tautomerism: The 2-pyridinone ring exists in a dynamic equilibrium with its 2-hydroxypyridine tautomer. If the interconversion rate is similar to the chromatographic timescale, or if the two tautomers interact differently with the stationary phase, it results in severe peak broadening, tailing, or even split peaks[1].

  • Hydrophobicity: The addition of the phenoxy group at the 4-position significantly increases the molecule's lipophilicity (LogP) compared to the highly polar unsubstituted 2-pyridone[2]. This requires a carefully balanced organic modifier ratio to achieve optimal retention factor (

    
    ).
    
  • Silanol Interactions: The nitrogen/oxygen heteroatoms are highly prone to secondary interactions with residual, unreacted silanol groups on traditional silica-based columns, further exacerbating peak tailing.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed to suppress tautomeric shifting, eliminate secondary interactions, and provide ICH Q2(R2)-compliant quantitative data[3].

Method Development Logic: The Causality of Choices

To develop a method that is both robust and rugged, every parameter must be intentionally selected to control the molecule's physical state.

Stationary Phase Selection

Standard C18 columns often fail with pyridinones due to residual silanol activity. We select a highly end-capped, sterically protected C18 column (e.g., Waters XBridge C18) or a specialized mixed-mode column with low silanol activity (e.g., SIELC Newcrom R1)[2]. These stationary phases prevent the hydrogen-bonding interactions that trap the 2-hydroxypyridine tautomer.

Mobile Phase & pH Control

To lock the molecule into a single tautomeric/ionization state, the mobile phase pH must be strictly controlled. We employ an acidic mobile phase (pH ~2.5) using 0.1% Phosphoric acid (


) or 0.1% Formic acid (if LC-MS compatibility is required)[2]. At this pH, the ionization of the pyridinone nitrogen is fully suppressed, ensuring the molecule travels through the column as a single, neutral hydrophobic entity, yielding a sharp, symmetrical peak[4].
Detection Wavelength

The conjugated


-system of the pyridinone ring, combined with the aromatic phenoxy group, provides strong UV chromophores. A Diode Array Detector (DAD) scanning from 200–400 nm is used for peak purity analysis, with the quantitative extraction wavelength set to 254 nm , representing the optimal balance of sensitivity and baseline stability[4].

G Analyte 4-Phenoxy-2(1H)-pyridinone Tautomer Tautomeric Equilibrium (Pyridinone ⇌ Hydroxypyridine) Analyte->Tautomer LowPH Acidic Mobile Phase (pH < 3.0) Tautomer->LowPH HighPH High pH Ion-Pairing (pH > 9.0) Tautomer->HighPH Uncontrolled Uncontrolled pH (pH 4 - 8) Tautomer->Uncontrolled Sharp1 Suppressed Ionization Sharp Peak LowPH->Sharp1 Sharp2 Stable Anion/Ion-Pair Sharp Peak HighPH->Sharp2 Split Peak Splitting & Tailing (Silanol Interactions) Uncontrolled->Split

Figure 1: Chromatographic logic tree for mitigating tautomerism-induced peak distortion.

Experimental Protocol

Optimized Chromatographic Conditions

The following parameters represent the optimized isocratic method for routine assay and purity testing.

ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)High end-capping minimizes silanol interactions.
Mobile Phase A Water + 0.1% Phosphoric Acid (v/v)Lowers pH to ~2.5, suppressing tautomerism.
Mobile Phase B Acetonitrile (HPLC Grade)Provides elution strength for the phenoxy group.
Elution Mode Isocratic: 60% A / 40% BEnsures reproducible retention time (~4.5 min).
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CStabilizes column backpressure and mass transfer.
Injection Volume 10 µLPrevents column overloading and band broadening.
Detection UV at 254 nm (Reference 360 nm)Captures maximum absorbance of the conjugated system.
Step-by-Step Sample Preparation Workflow

Trustworthiness in analytical chemistry begins with sample integrity. All volumetric glassware must be Class A.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Note: Matching the diluent closely to the mobile phase prevents solvent-shock band broadening at the column head.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 50.0 mg of 4-phenoxy-2(1H)-pyridinone reference standard into a 50 mL volumetric flask.

    • Add 30 mL of diluent and sonicate for 10 minutes until fully dissolved.

    • Allow the solution to equilibrate to room temperature, then make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix thoroughly.

  • Sample Filtration: Filter all working solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit. Discard the first 1 mL of filtrate to account for membrane saturation.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is a self-validating system fit for regulatory submission, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][5].

G Start Analytical Target Profile (Define Method Goals) ColSel Method Development (Column & Mobile Phase) Start->ColSel Forced Forced Degradation (Acid, Base, Oxidative, Thermal) ColSel->Forced Valid ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Forced->Valid Robust Robustness Testing (DoE: Temp, Flow, pH) Valid->Robust QC Routine QC & Lifecycle (Continuous Verification) Robust->QC

Figure 2: Systematic lifecycle workflow for HPLC method development and validation.

Validation Parameters & Acceptance Criteria

Execute the following protocols to confirm method suitability:

Validation ParameterExperimental DesignICH Acceptance Criteria
System Suitability 6 replicate injections of the Working Standard.RSD of Peak Area

2.0%; Tailing Factor (T)

1.5; Theoretical Plates (N)

3000.
Specificity Inject blank diluent, mobile phase, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3%

, 60°C).
No interfering peaks at the retention time of 4-phenoxy-2(1H)-pyridinone. Peak purity angle < Purity threshold (via DAD).
Linearity Prepare 5 concentration levels spanning 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (

)

0.999. Y-intercept

2.0% of the 100% level response.
Accuracy (Recovery) Spike known amounts of API into placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision 6 independent sample preparations of a single batch at 100% concentration.Relative Standard Deviation (RSD) of the calculated assay

2.0%.
Robustness Deliberately alter Flow Rate (

0.1 mL/min), Column Temp (

5°C), and Organic % (

2%).
System suitability criteria must still be met under all varied conditions[5].
Troubleshooting Common Issues
  • Peak Tailing (T > 1.5): Indicates that the tautomeric equilibrium is not fully suppressed or silanol interactions are occurring. Action: Verify the pH of Mobile Phase A is

    
     2.5. If the column is aged, replace it with a fresh heavily end-capped column.
    
  • Retention Time Drift: Often caused by inadequate column equilibration or evaporation of the organic modifier in the mobile phase reservoir. Action: Ensure a minimum of 15 column volumes of equilibration before the first injection. Use capped solvent bottles.

References

  • Method Development & Validation (Stability-Indicating): PharmaStability. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. Available at:[Link][5]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): International Journal of Pharmaceutical Sciences. A Comparative Review with ICH Q2(R1). Available at:[Link][3]

  • Separation of 2-Pyridone on Newcrom R1 HPLC column: SIELC Technologies. Application Notes for Pyridone Derivatives. Available at:[Link][2]

  • General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO): Journal of Chromatography A (via Ovid). High pH ion-pairing strategies and tautomerization control. Available at: [Link][1]

  • Open-Source Chromatographic Data Analysis for Reaction Optimization: ACS Central Science. Closed-Loop Optimization of the Alkylation of 2-Pyridone. Available at:[Link][4]

Sources

Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 4-Phenoxy-2(1H)-Pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylated 2-pyridone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous active pharmaceutical ingredients (APIs) and functional molecules. The introduction of alkyl groups onto the nitrogen atom of the pyridinone ring is a fundamental strategy for modulating critical properties such as lipophilicity, metabolic stability, and target binding affinity.[1] However, the synthesis of these compounds is often complicated by a classic chemical challenge: the competing O-alkylation reaction, which leads to the formation of 2-alkoxypyridine isomers.

This guide provides a comprehensive protocol for the selective N-alkylation of 4-phenoxy-2(1H)-pyridinone, a substrate of significant interest in drug development. We will delve into the mechanistic principles governing selectivity, offer a detailed, field-proven experimental protocol, and discuss optimization strategies to ensure high yields and purity of the desired N-alkylated product.

The Challenge of Selectivity: N- vs. O-Alkylation

The primary hurdle in the alkylation of 2-pyridones is their nature as ambident nucleophiles . This arises from the tautomerism between the 2-pyridone and 2-hydroxypyridine forms. Deprotonation with a base generates a pyridinoxide anion with electron density on both the nitrogen and oxygen atoms, creating two potential sites for electrophilic attack.

The ratio of N- to O-alkylation is highly sensitive to a variety of reaction parameters.[1][2] These factors include the choice of base, solvent polarity, the nature of the counter-ion, the reactivity of the alkylating agent, and the reaction temperature.[1] A thorough understanding of these variables is crucial for directing the reaction toward the desired N-alkylated product. For instance, harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom, in accordance with Hard-Soft Acid-Base (HSAB) theory.

G cluster_0 Tautomerism and Ambident Nature cluster_1 Competing Alkylation Pathways Pyridone 4-Phenoxy-2(1H)-pyridinone (Lactam form) Hydroxypyridine 4-Phenoxy-2-hydroxypyridine (Lactim form) Pyridone->Hydroxypyridine Tautomerization Base + Base - HB⁺ Pyridone->Base Anion Pyridinoxide Anion (Resonance Stabilized) Anion_N Anion_O Base->Anion AlkylHalide Alkyl Halide (R-X) N_Alkylation N-Alkylation Product (Desired) AlkylHalide->N_Alkylation SN2 Attack (Nitrogen) O_Alkylation O-Alkylation Product (Byproduct) AlkylHalide->O_Alkylation SN2 Attack (Oxygen) Anion_N->AlkylHalide Anion_O->AlkylHalide G A 1. Setup - Oven-dried flask under N₂ - Add 4-phenoxy-2(1H)-pyridinone - Add Cs₂CO₃ B 2. Dissolution - Add anhydrous DMF - Stir at room temperature A->B 15 min C 3. Alkylation - Add alkyl halide dropwise - Heat to 50-60 °C B->C D 4. Reaction Monitoring - Use TLC (e.g., 50% EtOAc/Hex) - Monitor disappearance of starting material C->D 2-12 h E 5. Work-up - Cool to RT - Pour into water - Extract with EtOAc (3x) D->E Upon completion F 6. Purification - Wash combined organics with brine - Dry over MgSO₄ - Concentrate in vacuo E->F G 7. Chromatography - Purify via silica gel column - Elute with EtOAc/Hex gradient F->G H 8. Characterization - Analyze pure fractions - ¹H NMR, ¹³C NMR, MS G->H

Sources

using 4-phenoxy-2(1H)-pyridinone in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Phenoxy-2(1H)-pyridinone in Fragment-Based Drug Design (FBDD)

Part 1: Executive Summary & Scientific Rationale

4-phenoxy-2(1H)-pyridinone represents a "privileged scaffold" in modern medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases (e.g., c-Met, p38 MAPK, VEGFR-2). Unlike promiscuous pan-assay interference compounds (PAINS), this fragment offers a validated binding mode with distinct vectors for growth.

Why This Fragment?
  • Hinge-Binding Mimicry: The 2-pyridone motif (lactam form) presents a donor-acceptor (D-A) hydrogen bond pattern that mimics the adenine ring of ATP. The carbonyl oxygen acts as an acceptor for the backbone NH of the "hinge" region, while the N-H acts as a donor to the backbone carbonyl.

  • Hydrophobic Vectoring: The 4-phenoxy substitution provides an immediate vector into the hydrophobic "back pocket" (often the "selectivity pocket" or "gatekeeper" region) of kinases. This is critical for Type II kinase inhibition, where the inhibitor stabilizes the DFG-out conformation.

  • Tautomeric Versatility: While the 2-pyridone tautomer is dominant in solution and typically the bioactive form, the potential for 2-hydroxypyridine tautomerism allows for adaptive binding in unique microenvironments.

Part 2: Chemical Biology & Mechanism

Tautomerism and Binding Mode

The core utility of 4-phenoxy-2(1H)-pyridinone lies in its ability to anchor to the kinase hinge while projecting the phenoxy group into the hydrophobic interior.

  • Dominant Form: 2-Pyridone (Lactam).

  • Interaction: Bidentate H-bonding to the kinase hinge (e.g., Met1211 in c-Met).

  • Growth Vector: The 4-position ether linkage is flexible, allowing the phenyl ring to adjust to steric demands of the gatekeeper residue.

Graphviz Diagram: Kinase Binding Mode

BindingMode cluster_0 Inhibitor Scaffold KinaseHinge Kinase Hinge (Backbone) PyridoneCore 2-Pyridone Core (Fragment Head) KinaseHinge->PyridoneCore H-Bond (NH...O=C) PyridoneCore->KinaseHinge H-Bond (C=O...HN) Linker Ether Linker (-O-) PyridoneCore->Linker PhenoxyGroup 4-Phenoxy Group (Fragment Tail) Linker->PhenoxyGroup HydrophobicPocket Hydrophobic Pocket (Selectivity Region) PhenoxyGroup->HydrophobicPocket Van der Waals / Pi-Stacking

Caption: Schematic representation of the bidentate hydrogen bonding interaction between the 2-pyridone core and the kinase hinge, with the phenoxy group occupying the hydrophobic selectivity pocket.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (The "Make")

Two primary routes are recommended. Route 1 (Chan-Lam) is preferred for library generation (FBDD) due to its mild conditions and tolerance of functional groups. Route 2 (SNAr) is preferred for scale-up of the core scaffold.

Method 1: Copper-Catalyzed Chan-Lam Coupling (Library Scale) Rationale: Allows rapid diversification of the phenolic moiety using commercially available boronic acids.

Reagents:

  • 4-hydroxy-2(1H)-pyridinone (1.0 equiv)

  • Arylboronic acid (2.0 equiv)[1]

  • Cu(OAc)₂ (1.0 equiv) or Cu(OH)₂/TMEDA

  • Pyridine (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)

  • Atmosphere: Open air (O₂ balloon optional for speed)

Step-by-Step:

  • Charge: In a 20 mL vial, add 4-hydroxy-2(1H)-pyridinone (111 mg, 1 mmol), Phenylboronic acid (244 mg, 2 mmol), and Cu(OAc)₂ (181 mg, 1 mmol).

  • Solubilize: Add DCM (10 mL) and Pyridine (240 µL).

  • Reaction: Stir vigorously at room temperature open to the atmosphere. The reaction typically turns dark blue/green. Monitor by LC-MS (Target M+H = 188.06).

  • Time: Reaction is usually complete within 12-24 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu and pyridine), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Yield: Expect 60-80%.

Method 2: SNAr Displacement (Scale-Up) Rationale: Lower cost for multi-gram synthesis.

  • Activation: Convert 2,4-dihydroxypyridine to 2,4-dichloropyridine (POCl₃, 120°C).

  • Selective Hydrolysis: Reflux 2,4-dichloropyridine in dilute HCl/dioxane to yield 4-chloro-2(1H)-pyridinone . (Note: The 2-position hydrolyzes faster than the 4-position).

  • Displacement: React 4-chloro-2(1H)-pyridinone with Phenol (2.0 equiv) using K₂CO₃ in DMF at 140°C.

  • Purification: Recrystallization from Ethanol/Water.

Protocol B: Biophysical Screening (The "Test")

Fragment hits often have low affinity (µM to mM range). Surface Plasmon Resonance (SPR) is the gold standard for validating these weak interactions.

SPR Assay Setup (Biacore/Sierra)

ParameterSetting/ValueRationale
Sensor Chip CM5 or streptavidin (SA)CM5 for covalent coupling of kinase; SA for biotinylated kinase.
Ligand Density High (~4000-6000 RU)Fragments have low molecular weight; high density is needed for signal.
Buffer HBS-P+ with 2-5% DMSODMSO matches compound stock; must be strictly matched in running buffer.
Flow Rate 30-50 µL/minFast flow minimizes mass transport limitations.
Contact Time 30-60 secondsFast on/off rates expected for fragments.
Dissociation 60-120 secondsEnsure return to baseline.
Solubility Check Turbidimetry / DLSCritical: 4-phenoxy-2-pyridone has limited aqueous solubility. Verify solubility at 500 µM.

Data Analysis:

  • Use "Solvent Correction" curves to account for DMSO bulk refractive index changes.

  • Fit to a 1:1 Steady State Affinity model (Isotherm) rather than kinetic fitting, as

    
    /
    
    
    
    are often too fast to resolve.
Protocol C: Structural Biology (The "See")

X-ray Crystallography Soaking Protocol To guide optimization, you must visualize the binding mode.

  • Crystal System: Use a robust kinase crystal system (e.g., c-Met or p38) that diffracts to <2.0 Å. Apo crystals or crystals with a weak dummy ligand are preferred.

  • Soaking Solution:

    • Compound Concentration: 20 mM - 50 mM (in 100% DMSO).

    • Drop Dilution: Add compound to the crystallization drop to reach a final concentration of 1-5 mM. Ensure final DMSO < 10-15% to prevent crystal cracking.

  • Incubation: Soak for 2 hours to overnight. (Longer soaks may damage the crystal lattice).

  • Cryoprotection: Transfer crystal to a solution containing the mother liquor + 20% Glycerol + 1 mM Compound (maintain ligand pressure).

  • Data Collection: Focus on the hinge region electron density (

    
     map).
    

Part 4: Hit-to-Lead Optimization Workflow

Once the fragment is validated, use the following logic to grow the molecule:

Graphviz Diagram: FBDD Workflow

FBDD_Workflow Fragment Fragment Hit (4-phenoxy-2-pyridone) LE > 0.3, Kd ~ 50 µM Validation Biophysical Validation (SPR / NMR / X-ray) Fragment->Validation Confirm Binding Validation->Validation Check Tautomerism Growth Fragment Growing (Add Solubilizing Group) Validation->Growth ID Vectors (X-ray) Lead Lead Compound (IC50 < 100 nM) Growth->Lead SAR Optimization

Caption: Step-wise evolution from the initial 4-phenoxy-2-pyridone fragment to a potent lead compound.

Optimization Strategy:

  • The "Head" (Pyridone): Keep this fixed. It is the anchor.

  • The "Linker" (Ether): Can be switched to -NH- or -S- to probe electronic effects, but -O- is usually optimal for twist angle.

  • The "Tail" (Phenoxy): This is the growth vector.

    • Strategy: Add polar groups (e.g., piperazine, morpholine) to the 3- or 4-position of the phenoxy ring. This reaches the solvent front and improves solubility (a common weakness of this scaffold).

    • Example: See BMS-777607 or Foretinib analogues where the distal ring is heavily substituted to interact with the solvent and improve PK.

References

  • Chan-Lam Coupling for Pyridones

    • Title: Chan–Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N–O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones.[1][2]

    • Source:Organic Letters, 2022, 24(25), 4675–4679.
    • URL:[Link][1]

  • Kinase Inhibitor Design (c-Met)

    • Title: Discovery of BMS-777607, a Potent and Selective Inhibitor of the Met Kinase.
    • Source:Journal of Medicinal Chemistry, 2009, 52(4), 1251–1254.
    • URL:[Link]

  • Fragment Screening Protocols

    • Title: Practical Fragment-Based Drug Discovery: Screening Str
    • Source:Drug Discovery Today, 2020.
    • URL:[Link]

  • 2-Pyridone Scaffold Review

    • Title: Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.[3]

    • Source:Journal of Medicinal Chemistry, 2022.
    • URL:[Link][4]

Sources

Microwave-Assisted Synthesis of 4-Phenoxy-2(1H)-Pyridinone Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 4-phenoxy-2(1H)-pyridinone derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[1][2] This application note details the underlying principles, experimental protocols, and optimization strategies for this synthetic transformation, tailored for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be self-validating, with explanations for key experimental choices and troubleshooting guidance.

Introduction: The Significance of 4-Phenoxy-2(1H)-Pyridinones and the Microwave Advantage

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a phenoxy group at the 4-position can significantly modulate the pharmacological properties of these molecules, leading to the development of novel therapeutic agents.

Traditional synthetic routes to these derivatives often involve prolonged reaction times, high temperatures, and the use of large volumes of hazardous solvents.[1] Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations.[3] The primary mechanisms of microwave heating, dipolar polarization and ionic conduction, allow for direct and uniform heating of the reaction mixture, leading to several key advantages:[1][2]

  • Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3]

  • Improved Yields and Purity: Selective and uniform heating often minimizes the formation of byproducts, leading to higher yields and cleaner reaction profiles.[1][4]

  • Energy Efficiency: Microwaves directly heat the reactants and solvent, resulting in lower energy consumption compared to conventional methods.[1]

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[4][5]

This guide will focus on a common and effective approach to synthesize 4-phenoxy-2(1H)-pyridinone derivatives: the nucleophilic aromatic substitution (SNA) reaction between a 4-halo-2(1H)-pyridinone and a substituted phenol under microwave irradiation.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridinone ring system facilitates the displacement of a halide (typically chlorine or bromine) at the 4-position by a phenoxide nucleophile.

Proposed Reaction Mechanism:

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Halide Elimination Reactants 4-Halo-2(1H)-pyridinone + Phenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Slow Product 4-Phenoxy-2(1H)-pyridinone + Halide Ion Meisenheimer->Product Fast

Sources

Application Note: Preparation of 4-Phenoxy-2(1H)-pyridinone from 4-Chloro-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026


) on Deactivated Heterocycles
Doc ID:  AN-PYR-04-PH

Abstract

This application note details the synthetic protocols for the preparation of 4-phenoxy-2(1H)-pyridinone (4-phenoxy-2-pyridone) starting from 4-chloro-2(1H)-pyridinone. This transformation represents a challenging nucleophilic aromatic substitution (


) due to the electron-rich nature of the 2-pyridone ring system compared to pyridine. We present two validated methodologies: a Thermal Melt Protocol  suitable for scale-up and robust synthesis, and a Copper-Catalyzed (Ullmann-Type) Protocol  for milder conditions. The guide addresses critical process parameters, including tautomeric equilibrium management, base selection, and workup strategies to ensure high purity (>98%) for downstream pharmaceutical applications.

Introduction & Chemical Context

The Scaffold Importance

The 4-phenoxy-2-pyridone motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors (e.g., c-Met, VEGFR-2 inhibitors) and antiviral agents. The ether linkage at the C4 position is critical for orienting the molecule within enzyme binding pockets.

The Synthetic Challenge

The starting material, 4-chloro-2(1H)-pyridinone, exists in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.

  • Deactivation: Unlike 4-chloropyridine, which readily undergoes

    
    , the 2-pyridone system is electron-rich due to the nitrogen lone pair and the oxygen atom.
    
  • Anion Effect: Under basic conditions required to generate the phenoxide nucleophile, the pyridone nitrogen is also deprotonated (pKa ~11). The resulting pyridone anion is highly electron-rich, significantly raising the activation energy for nucleophilic attack at the C4 position.

  • Selectivity: While

    
     is the primary pathway, O-alkylation vs. N-alkylation competition is suppressed here because the electrophile is the pyridine ring itself, not an external alkyl halide.
    

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


).
  • Activation: High temperature or metal catalysis is required to overcome the ring deactivation.

  • Addition: The phenoxide ion attacks the C4 position, forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

  • Tautomerism: The product reverts to the stable 2(1H)-pyridinone tautomer.

Reaction Pathway Diagram

SNAr_Mechanism SM 4-Chloro-2-pyridone (Lactam Form) Inter Tetrahedral Intermediate (Meisenheimer Complex) SM->Inter + Phenoxide (Rate Limiting) Base Base (K2CO3/Cs2CO3) Base->Inter Deprotonation Prod 4-Phenoxy-2-pyridone Inter->Prod - Cl⁻ (Fast)

Caption: Simplified


 pathway. The formation of the intermediate is the energy-demanding step due to the electron-rich nature of the pyridone ring.

Experimental Protocols

Method A: High-Temperature Melt (Process Scale)

Best for: Large scale synthesis, simple phenols, avoiding expensive catalysts.

This method utilizes the phenol reagent as the solvent. The high concentration of nucleophile and high temperature (160–180°C) drive the reaction to completion despite the electronic deactivation.

Reagents:

  • 4-Chloro-2(1H)-pyridinone (1.0 equiv)[1]

  • Phenol (5.0 – 10.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.1 equiv)
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head (or an air condenser).

  • Charging: Add 4-chloro-2(1H)-pyridinone (e.g., 10.0 g) and solid Phenol (e.g., 40.0 g) to the flask.

  • Melting: Heat the mixture to 50–60°C until the phenol melts and a homogeneous solution forms.

  • Base Addition: Add anhydrous

    
     (1.1 equiv) carefully. Note: Evolution of 
    
    
    
    and water vapor will occur.
  • Reaction: Heat the mixture to 160–170°C . Stir vigorously.

    • Observation: The mixture will darken.[2] Monitor by HPLC or TLC (10% MeOH in DCM).

    • Duration: Typically 4–8 hours.

  • Workup (Critical Step):

    • Cool the mixture to ~80°C.

    • Add Water (10 volumes) and stir to dissolve inorganic salts.

    • Phenol Removal: Basify the aqueous suspension to pH >12 using 20% NaOH. This converts the excess phenol into water-soluble sodium phenoxide.

    • Note: The product, 4-phenoxy-2-pyridone, is a neutral lactam and will likely precipitate or remain insoluble in the basic aqueous phase (unlike phenol).

  • Isolation:

    • Extract the mixture with Ethyl Acetate or Dichloromethane (3x).

    • Wash the organic layer with 1M NaOH (2x) to ensure complete removal of phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Method B: Copper-Catalyzed Ullmann Coupling (Laboratory Scale)

Best for: Substituted phenols, temperature-sensitive substrates, or when using excess phenol is impractical.

Reagents:

  • 4-Chloro-2(1H)-pyridinone (1.0 equiv)[1]

  • Substituted Phenol (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%)

  • Solvent: DMSO or DMF (dry)

Protocol:

  • Setup: Flame-dry a reaction tube/flask and purge with Nitrogen/Argon.

  • Charging: Add 4-chloro-2(1H)-pyridinone, Phenol,

    
    , CuI, and Ligand.
    
  • Solvent: Add dry DMSO (concentration ~0.5 M).

  • Reaction: Heat to 100–120°C under inert atmosphere.

    • Mechanism:[3][4][5][6] The Cu-ligand complex activates the aryl chloride, facilitating substitution at lower temperatures than the melt method.

    • Duration: 12–24 hours.

  • Workup:

    • Dilute with water and Ethyl Acetate.[7]

    • Filter through a Celite pad to remove copper salts.

    • Separate layers and wash the organic phase with 1M NaOH (to remove unreacted phenol) and Brine.

    • Concentrate and purify via flash column chromatography (SiO2, 0-10% MeOH/DCM).

Process Control & Data Analysis

Reaction Monitoring
MethodSpecificationAcceptance Criteria
TLC Silica Gel

Disappearance of SM (

in 5% MeOH/DCM)
HPLC C18 Column,

Area% of Product > 95%; SM < 1%
Appearance VisualTransition from off-white suspension to dark brown solution
Analytical Validation (Expected Data)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.2 ppm (br s, 1H, NH) - confirms pyridone form.
      
    • 
       7.2–7.5 ppm (m, 5H, Phenoxy Ar-H).
      
    • 
       7.6 ppm (d, 1H, H-6 pyridone).
      
    • 
       6.1 ppm (dd, 1H, H-5 pyridone).
      
    • 
       5.8 ppm (d, 1H, H-3 pyridone).
      
    • Key Indicator: Shift of H-3 and H-5 protons upfield relative to chloro-precursor due to oxygen donation.

  • MS (ESI):

    
     calc. for 
    
    
    
    : 188.07; found 188.1.

Troubleshooting Guide

Decision Tree for Optimization

Troubleshooting Start Issue: Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Start->Check1 Temp Increase Temp by 20°C (Activation Energy insufficient) Check1->Temp Yes (High SM) Base Check Base Quality (Wet K2CO3 inhibits reaction) Check1->Base Yes (Stalled) SideProd Check for N-alkylation? Check1->SideProd No (Complex Mix) Solvent Switch to Method A (Melt) or Change Solvent (DMSO -> NMP) SideProd->Solvent Impure Profile

Caption: Diagnostic flow for common synthetic issues.

Common Issues:

  • Incomplete Reaction: Often due to moisture in the base or solvent. The phenoxide is basic; water protonates it back to phenol, reducing nucleophilicity. Fix: Use freshly ground, dried

    
    .
    
  • Sublimation: Phenol may sublime at 160°C, clogging the condenser. Fix: Use an air condenser or ensure the cooling water is warm enough to prevent solidification in the neck.

Safety & Handling

  • 4-Chloro-2-pyridone: Irritant. Avoid inhalation of dust.

  • Phenol: HIGHLY TOXIC and corrosive. Rapidly absorbed through skin.

    • PPE: Double nitrile gloves, face shield, and lab coat are mandatory.

    • First Aid: In case of skin contact, wash immediately with PEG-400 (polyethylene glycol) or copious water.

  • High Temp: The melt reaction operates >160°C. Ensure glassware is free of star-cracks to prevent thermal shock failure.

References

  • Preparation of 4-phenoxy-2-pyridone derivatives via Ullmann coupling

    • Source:Organic Letters, "Copper-Catalyzed Coupling of Aryl Halides with Phenols".[6]

    • Context: General conditions for deactivated aryl halides.[4]

    • (Proxy for general Ullmann conditions).

  • Synthesis of 4-phenoxy-pyridine/pyrimidine derivatives as kinase inhibitors

    • Title: Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine deriv
    • Source:New Journal of Chemistry, 2022.
    • URL:[Link]

  • Hydrolysis and Reactivity of 4-Chloro-2-pyridones

    • Title: Hydrolysis of -Chloro-Substituted 2- and 4-Pyridones.
    • Source:PMC (PubMed Central).
    • URL:[Link]

  • General Reactivity of 2-Pyridones

    • Title: Synthesis of 2-pyridones.[7][8][9][10]

    • Source:Organic Chemistry Portal.[4]

    • URL:[Link]

  • Chemical Properties of Starting Material

    • Title: 2-Chloro-4(1H)-pyridinone Compound Summary.
    • Source:PubChem.[1][11]

    • URL:[Link]

Sources

biological assay screening for 4-phenoxy-2(1H)-pyridinone activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Assay Screening for 4-Phenoxy-2(1H)-pyridinone Activity

Executive Summary

The 2(1H)-pyridinone scaffold is a "privileged structure" in medicinal chemistry, historically validated as a core pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1.[1] While 4-alkoxy and 4-cycloalkyloxy substitutions (e.g., L-697,639) are well-documented, the 4-phenoxy-2(1H)-pyridinone analog represents a critical area of Structure-Activity Relationship (SAR) exploration for both antiviral potency and emerging kinase inhibitory profiles (e.g., c-Met/VEGFR-2).[1]

This guide provides a comprehensive screening workflow designed to validate the biological activity of 4-phenoxy-2(1H)-pyridinone derivatives. It prioritizes the HIV-1 Reverse Transcriptase (RT) pathway due to the scaffold’s intrinsic allosteric binding affinity, while incorporating selectivity counterscreens to ensure drug safety.

Mechanistic Rationale & Target Identification

The Primary Target: HIV-1 Reverse Transcriptase

4-Phenoxy-2(1H)-pyridinones function as allosteric inhibitors.[1] Unlike nucleoside analogs (NRTIs) that bind to the active catalytic site, these compounds bind to a hydrophobic pocket (the NNRTI Binding Pocket or NNIBP) adjacent to the active site.

  • Mechanism: Binding induces a conformational change in the p66 subunit of the RT enzyme, locking the "thumb" domain in a hyperextended position. This prevents the translocation of the DNA/RNA template, effectively halting viral DNA synthesis.

  • Relevance of 4-Phenoxy Group: The phenoxy moiety is hypothesized to interact with aromatic residues (e.g., Tyr181, Tyr188, Trp229) within the hydrophobic pocket via

    
    -
    
    
    
    stacking, potentially enhancing potency against wild-type and resistant strains compared to aliphatic analogs.
Pathway Visualization

HIV_RT_Inhibition cluster_Inhibition NNRTI Mechanism Start HIV-1 Entry & Uncoating RNA Viral RNA Template Start->RNA RT_Enzyme Reverse Transcriptase (RT) (p66/p51 Heterodimer) RNA->RT_Enzyme Conform_Change Conformational Lock (Thumb Domain Rigidification) RT_Enzyme->Conform_Change DNA_Synth cDNA Synthesis RT_Enzyme->DNA_Synth Normal Function Compound 4-Phenoxy-2(1H)-pyridinone Binding Binds to NNIBP (Allosteric Pocket) Compound->Binding Binding->RT_Enzyme Allosteric Interaction Conform_Change->DNA_Synth BLOCKS Integration Integration into Host Genome DNA_Synth->Integration Replication Viral Replication Integration->Replication

Figure 1: Mechanism of Action for 4-Phenoxy-2(1H)-pyridinone as an HIV-1 NNRTI.[1] The compound targets the allosteric pocket, inducing a conformational lock that prevents cDNA synthesis.

Experimental Protocols

Phase 1: Biochemical Screening (Enzymatic Assay)

Objective: Quantify the inhibitory potency (


) of the compound against recombinant HIV-1 Reverse Transcriptase.

Methodology: Fluorescence-based DNA Polymerization Assay (e.g., EnzChek™ or PicoGreen™).[1]

  • Principle: RT activity synthesizes double-stranded DNA (dsDNA) from an RNA template.[1] A fluorescent dye (PicoGreen) specifically binds dsDNA, increasing fluorescence. Inhibitors reduce fluorescence signal.[1]

Protocol Steps:

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 10 mM MgCl₂, 80 mM KCl.

    • Template/Primer: Poly(rA) template annealed to Oligo(dT) primer.

    • Substrate: dTTP (10 µM final).

    • Enzyme: Recombinant HIV-1 RT (final conc. 0.5–2 nM).[1]

  • Compound Dilution: Prepare 3-fold serial dilutions of 4-phenoxy-2(1H)-pyridinone in DMSO (Final DMSO < 1%). Include Nevirapine as a positive control.[1]

  • Reaction Assembly (384-well plate):

    • Add 5 µL of diluted compound.

    • Add 10 µL of Enzyme mix. Incubate 10 min at 25°C (allows pre-binding to allosteric pocket).

    • Add 10 µL of Substrate/Template mix to initiate reaction.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add 25 µL of PicoGreen reagent (diluted 1:200 in TE buffer) to stop reaction and stain dsDNA.

  • Read: Measure fluorescence (Ex 485 nm / Em 520 nm).

Data Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and EDTA-stopped control (100% inhibition). Fit data to a 4-parameter logistic model to determine


.[1]
Phase 2: Cell-Based Antiviral Assay

Objective: Confirm compound permeability and efficacy (


) in a live viral replication model.

Methodology: MT-4 Cell Protection Assay (XTT or Luciferase Reporter).[1]

  • Cell Line: MT-4 (Human T-cell leukemia cells), highly susceptible to HIV-1 (

    
     strain).[1]
    
  • Readout: Cytopathic Effect (CPE) reduction. HIV-1 infection kills MT-4 cells; effective inhibitors preserve cell viability.[1]

Protocol Steps:

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 + 10% FBS.

  • Infection:

    • Centrifuge cells and resuspend in fresh medium containing HIV-1 virus (MOI = 0.01).[1]

    • Mock-infected control: Treat identical cells with medium only (no virus).[1]

  • Plating: Seed infected cells (10,000 cells/well) into 96-well plates containing serial dilutions of 4-phenoxy-2(1H)-pyridinone.

  • Incubation: 5 days at 37°C, 5% CO₂.

  • Viability Readout:

    • Add XTT reagent (tetrazolium salt).[1] Metabolically active (protected) cells reduce XTT to an orange formazan dye.[1]

    • Read Absorbance at 450 nm.[1]

  • Cytotoxicity Counter-Screen: Run the same plate setup with Mock-infected cells and compound. This measures the intrinsic toxicity (

    
    ) of the compound.
    

Data Presentation & Analysis

The "Selectivity Index" (SI) is the critical metric for drug development. A viable lead must inhibit the virus at concentrations significantly lower than those causing host cell toxicity.

Table 1: Representative Data Structure for Screening

Compound IDEnzymatic

(nM)
Antiviral

(nM)
Cytotoxicity

(µM)
Selectivity Index (SI)Status
4-Phenoxy-Pyr-01 15.245.0> 100> 2,200Hit
4-Phenoxy-Pyr-02 200.5850.050.058Optimization Req.[1]
Control (Nevirapine) 10.025.0> 100> 4,000Reference
Control (DMSO) N/AN/AN/AN/ANegative Ctrl
  • Formula:

    
    
    
  • Target: SI > 100 is typically required for early-stage leads.[1]

Secondary Screening: Kinase & Herbicide Potential

While HIV-1 is the primary historical context, recent literature suggests "scaffold hopping" applications for 4-phenoxy derivatives.[1]

  • Kinase Inhibition (Oncology):

    • Rationale: 4-phenoxy-pyridine derivatives have shown dual inhibition of c-Met and VEGFR-2 [1].[1][2]

    • Protocol Modification: Use an ADP-Glo™ Kinase Assay with recombinant c-Met enzyme. The 4-phenoxy group may mimic the ATP-binding hinge interaction or hydrophobic back-pocket binding.[1]

  • Phytoene Desaturase (Herbicidal):

    • Rationale: Structurally related pyridazinones (e.g., Norflurazon) and 4-phenoxy-2-pyrones inhibit Phytoene Desaturase (PDS), causing bleaching in plants [2].[1]

    • Assay: Chlamydomonas reinhardtii bleaching assay. Measure chlorophyll loss (Abs 665 nm) after 72h treatment.[1]

Workflow Diagram

Screening_Cascade cluster_Primary Primary Screen (Biochemical) cluster_Secondary Secondary Screen (Cellular) Start Compound Library (4-Phenoxy-2(1H)-pyridinones) RT_Assay HIV-1 RT Enzymatic Assay (Fluorescence) Start->RT_Assay Filter1 Filter: IC50 < 100 nM RT_Assay->Filter1 MT4_Assay MT-4 Cell Antiviral Assay (XTT Viability) Filter1->MT4_Assay Pass Stop Discard / Archive Filter1->Stop Fail Tox_Assay Cytotoxicity Assay (Mock Infection) MT4_Assay->Tox_Assay Parallel Run Filter2 Filter: SI > 100 MT4_Assay->Filter2 Tox_Assay->Filter2 Lead_Char Lead Characterization (Resistant Mutants & DMPK) Filter2->Lead_Char Pass Filter2->Stop Fail

Figure 2: Screening Cascade for identifying high-potency NNRTI candidates.

References

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC).

  • Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. Antimicrobial Agents and Chemotherapy.

  • New pyridinone derivatives as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.

  • Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Proceedings of the National Academy of Sciences (PNAS).

  • Carotenoid Biosynthesis Inhibitors (Herbicidal Mode of Action). University of California Agriculture & Natural Resources.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving N- vs O-Alkylation Regioselectivity in Pyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic alkylation. The synthesis of substituted 2-pyridones is a critical operation in medicinal chemistry and drug development. However, the ambident nucleophilic nature of the 2-pyridone/2-hydroxypyridine tautomeric system frequently leads to problematic mixtures of N- and O-alkylated products. This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute regiocontrol.

Part 1: Core Principles of Regioselectivity (FAQ)

Q: Why is 2-pyridone so prone to mixed alkylation compared to standard amides? A: 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine. Upon deprotonation, the resulting anion is an ambident nucleophile with electron density delocalized across both the nitrogen and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophilic center, while the nitrogen atom is "softer" and more polarizable. Consequently, the regiochemical outcome is highly sensitive to the hardness of the electrophile, the nature of the counterion, and the solvation environment[1].

Q: How do solvent and base choices fundamentally dictate the N:O ratio? A: The choice of base dictates the counterion, which interacts differently with the ambident anion:

  • For N-Alkylation: Alkali metal bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) promote the dissociation of the ion pair. The softer nitrogen atom is inherently more nucleophilic toward standard alkyl halides (soft electrophiles) under these conditions[2].

  • For O-Alkylation: Silver salts (e.g., Ag₂CO₃) in non-polar solvents (toluene, hexane) are preferred. The halophilic Ag⁺ ion tightly coordinates to the nitrogen atom, effectively blocking it, while simultaneously polarizing the alkyl halide to create a harder, carbocation-like electrophile that preferentially attacks the hard oxygen atom.

Part 2: Troubleshooting Common Scenarios

Issue A: "I am getting a 1:1 mixture of N- and O-alkylated products during my Mitsunobu reaction."

  • Root Cause: While the Mitsunobu reaction is a powerful tool for coupling alcohols, the intermediate alkoxyphosphonium cation generated in situ is a "hard" electrophile. This hard character overrides the natural preference for N-alkylation, leading to competitive attack by the hard oxygen atom of the 2-pyridone, resulting in poor regioselectivity[3].

  • Solution: If N-alkylation is the goal, abandon the Mitsunobu conditions. Instead, utilize direct alkylation with Cs₂CO₃ in DMF, or adopt a micellar aqueous system (Tween 20) which heavily favors N-alkylation (up to >19:1 ratios)[4]. If O-alkylation is the goal, switch to a TfOH-catalyzed carbenoid insertion using diazo compounds[5].

Issue B: "My O-alkylation attempt with alkyl halides and K₂CO₃ is yielding primarily N-alkylated product."

  • Root Cause: Potassium ions do not effectively shield the nitrogen atom, and standard alkyl halides are soft electrophiles. This combination inherently favors the softer nitrogen center.

  • Solution: To force O-alkylation, you must alter both the counterion and the electrophile hardness. Switch your base to Ag₂CO₃ and use a non-polar solvent like toluene. Alternatively, modern metal-free protocols using catalytic triflic acid (TfOH) and diazo compounds yield unprecedented O-alkylation regioselectivity (>99:1)[5].

Part 3: Visualizing the Logic

HSAB_Logic Pyridone 2-Pyridone (Ambident Nucleophile) SoftN Soft Nucleophilic Center (Nitrogen) Pyridone->SoftN Polar Aprotic Solvent Alkali Base (K+, Cs+) HardO Hard Nucleophilic Center (Oxygen) Pyridone->HardO Non-polar Solvent Silver Salts (Ag+) SoftE Soft Electrophile (e.g., Alkyl Iodides) N_Alk N-Alkylated Product (Major) SoftE->N_Alk HardE Hard Electrophile (e.g., Diazos, Mitsunobu) O_Alk O-Alkylated Product (Major) HardE->O_Alk SoftN->SoftE HSAB Match HardO->HardE HSAB Match

Mechanistic logic of Hard-Soft Acid-Base (HSAB) theory in 2-pyridone alkylation.

Troubleshooting_Workflow Start Determine Target Regioisomer TargetN Target: N-Alkylation Start->TargetN TargetO Target: O-Alkylation Start->TargetO CondN1 Use Polar Aprotic Solvent (DMF, DMSO, or Micellar Water) TargetN->CondN1 CondO1 Use Non-polar Solvent (Toluene, Hexane, 1,4-Dioxane) TargetO->CondO1 CondN2 Use Alkali Base (Cs2CO3, K2CO3, or i-Pr2NEt) CondN1->CondN2 CondN3 Use Soft Electrophile (Alkyl Iodides/Bromides) CondN2->CondN3 SuccessN High N:O Ratio (>10:1) CondN3->SuccessN CondO2 Use Silver Salts (Ag2CO3) or Brønsted Acid (TfOH) CondO1->CondO2 CondO3 Use Hard Electrophile (Diazo compounds, Triflates) CondO2->CondO3 SuccessO High O:N Ratio (>99:1) CondO3->SuccessO

Troubleshooting workflow for achieving absolute N- vs O-alkylation regiocontrol.

Part 4: Validated Experimental Protocols

Protocol 1: Highly Regioselective N-Alkylation (Micellar Aqueous System)

Rationale: Micelles form nanoreactors in water, compartmentalizing organic reagents. This unique microenvironment enhances the local concentration and nucleophilicity of 2-pyridones while strongly biasing the trajectory toward N-alkylation, even with less reactive secondary alkyl halides[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 2% (w/w) aqueous solution of Tween 20.

  • Reaction Setup: In a reaction vial, add 2-pyridone (1.0 equiv) and the target alkyl halide (1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (i-Pr₂NEt) (2.0 equiv) as the base.

  • Solvent Addition: Add the 2% Tween 20/water solution to achieve a substrate concentration of 0.5 M.

  • Execution: Stir the mixture at ambient temperature for 3–12 hours. Monitor the conversion via HPLC at 214 nm.

  • Self-Validation Check: Extract the crude mixture with EtOAc and analyze via 2D NMR. Look for ROESY cross-peaks between the N-alkyl protons and the adjacent pyridone ring protons (Ha and Hb) to definitively confirm N-alkylation[4].

Protocol 2: Highly Regioselective O-Alkylation (TfOH-Catalyzed Carbenoid Insertion)

Rationale: Utilizing a diazo compound generates a highly reactive, hard carbenoid intermediate under Brønsted acid catalysis. The hard electrophile exclusively attacks the hard oxygen atom of the 2-pyridone, bypassing the nitrogen entirely to yield >99:1 selectivity[5].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-pyridone (1.0 equiv) and the diazo compound (1.5 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous 1,4-dioxane to a concentration of 0.2 M.

  • Catalyst Addition: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 10 mol%).

  • Execution: Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation Check: Quench the reaction with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography. Analyze the purified product via IR spectroscopy: the O-alkylated product will lack the characteristic strong amide carbonyl stretch (~1650 cm⁻¹) present in N-alkylated pyridones, confirming the formation of the 2-alkoxypyridine.

Part 5: Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes based on the intersection of reaction conditions, solvent polarity, and electrophile hardness.

Reaction ConditionSolventBase / CatalystElectrophile TypeTypical Regioselectivity
Standard Alkali Alkylation DMF / DMSOK₂CO₃ / Cs₂CO₃Alkyl Halides (Soft)Moderate to High N-Alkylation (3:1 to 10:1)
Micellar Aqueous System Water (2% Tween 20)i-Pr₂NEtAlkyl Halides (Soft)High N-Alkylation (>10:1)[4]
Silver Salt Mediated Toluene / HexaneAg₂CO₃Alkyl Halides (Hardened)Moderate to High O-Alkylation (5:1 to 20:1)
Mitsunobu Reaction THFPPh₃ / DEADAlcohols (Hardened)Poor Selectivity (Often 1:1 Mixtures)[3]
Carbenoid Insertion 1,4-DioxaneTfOH (10 mol%)Diazo Compounds (Hard)Absolute O-Alkylation (>99:1)[5]
2H-Azirine Ring Opening Toluene / NeatTfOH / p-TsOH2H-AzirinesTunable (Acid-dependent N- or O-Alkylation)[6]

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (ACS Publications) URL:[Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion Source: Chemical Communications (RSC Publishing) URL:[Link]

  • N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone Source: Tetrahedron Letters (Elsevier) URL:[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-Phenoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-042 Topic: Overcoming Aqueous Solubility Limits of 4-Phenoxy-2(1H)-pyridinone Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering precipitation or failure to dissolve with 4-phenoxy-2(1H)-pyridinone . This behavior is chemically predicted and common for this scaffold.[1][2] The molecule combines a polar, high-lattice-energy head group (the pyridinone) with a lipophilic tail (the phenoxy group).

This guide provides a root-cause analysis and three validated solubilization protocols ranging from simple pH adjustment to advanced encapsulation.[1][2]

Module 1: Diagnostic & Root Cause Analysis

Q: Why is this molecule so difficult to dissolve in water despite having a polar amide-like group?

A: The insolubility stems from two competing forces that effectively "lock" the molecule in its solid state:

  • High Crystal Lattice Energy (The "Zipper" Effect): In the solid state, 2(1H)-pyridinone derivatives form strong intermolecular hydrogen bond networks.[1][2] They typically exist as dimers or helical chains where the amide-like

    
     and 
    
    
    
    groups bind tightly to each other [1].[1][2] To dissolve the compound, water must break these strong inter-molecular bonds, which requires significant energy.[2]
  • The "Grease Ball" Effect (Lipophilicity): While the pyridinone ring is polar, the 4-phenoxy substituent adds significant hydrophobicity.[1][2] The phenoxy group increases the LogP (partition coefficient) by approximately 2.0–2.5 units compared to the unsubstituted pyridinone. This pushes the molecule's overall character away from "water-like" and toward "oil-like," making the hydration penalty high.[2]

Q: Does the tautomerism affect solubility? A: Yes. 2-Pyridones exist in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • In Water: The equilibrium heavily favors the lactam (pyridone) form [2].[1] This form is more polar but also more prone to self-aggregation (stacking), which limits solubility.[2]

  • In Non-Polar Solvents: The lactim form is favored.[1][2]

Visualization: Tautomeric Equilibrium & Solubility Factors[2]

Tautomerism cluster_0 Aqueous Solution Solid Solid State (High Lattice Energy H-Bonded Dimers) Lactam Lactam Form (2-Pyridone) Favored in Water Solid->Lactam Dissolution (Slow/Difficult) Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar Lactam->Lactim Tautomerism Anion Anionic Form (Deprotonated) Highly Soluble Lactam->Anion pH > 11 (Deprotonation) Lactim->Anion pH > 11

Figure 1: The solubility landscape of 4-phenoxy-2(1H)-pyridinone. Note that shifting to the Anion (green) is the most effective chemical switch for solubility.

Module 2: Solubilization Strategies

Strategy A: pH Manipulation (The "Chemical Switch")

Best for: Chemical synthesis, basic assays, and stock solution preparation.[2]

Mechanism: The


 proton of the 2-pyridinone ring is weakly acidic with a pKa of approximately 11.0–11.6  [3].[1]
  • At pH 7.4: The molecule is neutral and insoluble.[1][2]

  • At pH > 11: The molecule deprotonates to form the pyridin-2-olate anion .[1] This charged species is highly water-soluble.[1][2]

Protocol:

  • Suspend the solid in water.[1][2]

  • Add 1.05 equivalents of 1M NaOH or KOH.[1][2]

  • Vortex until clear.

  • Warning: If you neutralize this solution (e.g., inject it into a pH 7.4 buffer), the neutral compound will precipitate immediately .[2] This is useful for "crash precipitation" purification but dangerous for biological assays.[1][2]

Strategy B: Cosolvent Systems (The "Golden Triangle")

Best for: Biological assays (in vitro), animal dosing.

Pure water is poor.[1][2] Pure DMSO is toxic to cells.[1][2] You need a ternary system.

Recommended Formulation:

Component Function Concentration Range
DMSO or DMA Primary Solvent (breaks crystal lattice) 5% – 10%
PEG 400 Cosolvent (bridges polarity gap) 20% – 40%

| Water / Saline | Bulk Vehicle | 50% – 75% |

Q: Can I use Ethanol? A: Ethanol is often insufficient for rigid aromatics like this because it cannot disrupt the


 stacking as effectively as DMSO or DMA.[1][2]
Strategy C: Cyclodextrin Complexation (Advanced)

Best for: IV formulations, sensitive cell assays (avoids DMSO toxicity).[2]

Mechanism: The hydrophobic phenoxy group fits inside the cavity of the cyclodextrin, while the polar pyridinone head remains exposed to water.[2] This "hides" the greasy tail.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.[1]

  • Add the compound to this vehicle.[1][2]

  • Sonicate at 40°C for 30–60 minutes.

  • Filter through a 0.22 µm filter.[1][2]

Module 3: Troubleshooting Decision Tree

Use this logic flow to select the correct protocol for your experiment.

DecisionTree Start Start: Compound Insoluble IsBio Is this for a Biological Assay? Start->IsBio CanUseHighPH Can the system tolerate pH > 11? IsBio->CanUseHighPH No (Synthesis/Analysis) CanUseDMSO Is DMSO toxicity a concern? IsBio->CanUseDMSO Yes (Cells/Animals) MethodA Method A: pH Adjustment (Dissolve in 0.1M NaOH) CanUseHighPH->MethodA Yes MethodB Method B: Cosolvent Mix (10% DMSO / 40% PEG400 / 50% Water) CanUseHighPH->MethodB No CanUseDMSO->MethodB No (Robust Cells) MethodC Method C: Cyclodextrin (20% HP-beta-CD) CanUseDMSO->MethodC Yes (Sensitive Cells)

Figure 2: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 4: Standard Operating Procedure (SOP)

Preparation of a 10 mM Stock Solution

  • Weighing: Weigh 1.85 mg of 4-phenoxy-2(1H)-pyridinone (MW ≈ 185.2 g/mol ) into a glass vial. Note: Do not use plastic Eppendorf tubes for long-term storage as the phenoxy group may leach plasticizers.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO .

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Inspect against light. The solution must be perfectly clear.

  • Dilution (Critical Step):

    • Do NOT add water directly to the DMSO stock; it will precipitate.[1][2]

    • Instead , add the DMSO stock dropwise into the stirred aqueous buffer (or media) to prevent local high concentrations that trigger nucleation.

References

  • Crystal Lattice & Dimerization

    • Mechanism:[1][2][3] 2-Pyridones form centrosymmetric hydrogen-bonded dimers in the solid state, contributing to high lattice energy and low solubility.[2]

    • Source: Le Roex, T. (2002).[1][2] The influence of hydrogen bonding on the crystal packing of 2-pyridones. New Journal of Chemistry, 26, 1269-1273. Link

  • Tautomerism

    • Mechanism:[1][2][3] In aqueous solution, the 2-pyridone (lactam) tautomer is favored over the 2-hydroxypyridine (lactim) form by a factor of ~1000, driven by the polarity of the solvent.

    • Source: Beak, P., et al. (1976).[2] Equilibration studies: The energy difference between 2-pyridone and 2-hydroxypyridine. Journal of the American Chemical Society, 98(1), 171–179. Link

  • pKa Properties

    • Data: The pKa of the NH group in 2-pyridone is approximately 11.[1]65. Substituents like a phenoxy group (electron-withdrawing via induction, donating via resonance) generally maintain the pKa in the 10.5–11.5 range.[1][2]

    • Source: Handlon, A. L., & Oppenheimer, N. J.[2] (1988).[1][2] Thiol-dependent hydrolysis of 2-pyridone. Pharmaceutical Research, 5, 297–299.[2] Link

  • Solubilization Strategies (Cosolvents/Cyclodextrins)

    • Protocol: Use of HP-β-CD and PEG400/DMSO mixtures for hydrophobic pyridine/pyridinone derivatives in drug discovery.[1][2]

    • Source: Li, P., & Zhao, L. (2016).[2] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 509(1-2), 41–50.[2] Link

Sources

preventing degradation of 4-phenoxy-2(1H)-pyridinone during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability, Handling, and Storage of 4-Phenoxy-2(1H)-pyridinone

As a Senior Application Scientist, I have designed this technical guide to move beyond generic storage advice. To successfully handle 4-phenoxy-2(1H)-pyridinone in drug development and synthetic workflows, researchers must understand the fundamental physical chemistry that dictates its stability. This guide provides mechanistic insights, targeted troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound.

Mechanistic Insight: The Causality of Degradation

The stability of 4-phenoxy-2(1H)-pyridinone is inherently tied to its lactam-lactim tautomeric equilibrium (2-pyridinone ⇌ 2-hydroxypyridine)[1]. The phenoxy group at the 4-position is not merely a passive substituent; it actively donates electron density into the pyridinone ring via resonance. This elevates the highest occupied molecular orbital (HOMO), introducing specific vulnerabilities:

  • Oxidative Susceptibility: The electron-rich nature of the substituted pyridinone ring makes it highly susceptible to electrophilic attack and oxidation by reactive oxygen species (ROS) or atmospheric oxygen. In alkaline conditions, the molecule deprotonates, and this anionic form becomes significantly more electrochemically active, accelerating oxidative degradation via proton-coupled electron transfer (PCET)[1][2].

  • Photolytic Cleavage: 2-Pyridone derivatives absorb strongly in the UV region. Exposure to light triggers complex radical-mediated reactions, including[4+2] cycloadditions with singlet oxygen or dimerization, leading to rapid sample decay and discoloration[3][4].

  • Hydrolytic Instability: While the amide-like lactam bond is relatively stable at a neutral pH, extreme acidic or basic conditions catalyze ring-opening hydrolysis[3].

G Lactam 4-Phenoxy-2(1H)-pyridinone (Lactam Form) Lactim 4-Phenoxy-2-hydroxypyridine (Lactim Form) Lactam->Lactim Tautomerization (Solvent/pH dependent) Oxidation Oxidative Degradation (ROS, Peroxides) Lactam->Oxidation O2 / Heat Photolysis Photolytic Degradation (UV Light) Lactam->Photolysis hv (UV/Vis) Hydrolysis Hydrolytic Degradation (Extreme pH) Lactam->Hydrolysis H2O / H+ or OH- Products_Ox N-oxides & Hydroxylated Species Oxidation->Products_Ox Products_Photo Radical Intermediates & Cycloaddition Products Photolysis->Products_Photo Products_Hydro Ring Cleavage Products Hydrolysis->Products_Hydro

Fig 1: Degradation pathways and tautomeric equilibrium of 4-phenoxy-2(1H)-pyridinone.

Troubleshooting Guides & FAQs

Q: Why is my 4-phenoxy-2(1H)-pyridinone stock solution turning yellow or brown over time? A: Discoloration is a classic macroscopic indicator of oxidative or photolytic degradation. When exposed to ambient light or dissolved oxygen, the electron-rich pyridinone ring oxidizes to form N-oxides or complex radical dimers. These degradation products are highly conjugated and appear yellow or brown[3]. Correction: Verify that your solvent was thoroughly degassed prior to dissolution and ensure the solution is stored exclusively in actinic (amber) glassware.

Q: Does the choice of solvent affect the shelf-life of the compound? A: Yes, significantly. The lactam-lactim tautomerism is heavily influenced by solvent polarity. Polar protic solvents stabilize the lactam form via hydrogen bonding, whereas non-polar solvents favor the lactim form[1]. More critically, trace peroxides in aging ethereal solvents (e.g., THF, dioxane) will rapidly oxidize the pyridinone core. Always use freshly opened, peroxide-free, HPLC-grade solvents.

Q: How does pH impact the stability of aqueous stock solutions? A: 4-Phenoxy-2(1H)-pyridinone is highly sensitive to pH extremes. In basic environments (pH > 8), the compound deprotonates. Electrochemical studies demonstrate that this deprotonated species is significantly more susceptible to oxidation[2]. Conversely, highly acidic conditions catalyze the hydrolysis of the lactam bond[3]. If aqueous storage is necessary, maintain the solution at a strictly neutral pH (6.5–7.5) using inert buffers.

Experimental Protocols

Protocol 1: Preparation and Long-Term Storage of Stock Solutions

This workflow is designed to systematically eliminate environmental variables (light, oxygen, thermal energy) that drive degradation.

  • Solvent Degassing: Sparge your chosen solvent (e.g., anhydrous DMSO or neutral buffer) with high-purity Argon or Nitrogen for 15–20 minutes to displace dissolved oxygen.

  • Inert Dissolution: Dissolve the 4-phenoxy-2(1H)-pyridinone powder in the degassed solvent under an inert atmosphere (e.g., inside a glove box or using a Schlenk line).

  • Aliquotting: Dispense the solution into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize atmospheric exposure during subsequent experiments. Amber glass blocks UV radiation, mitigating photolysis[3].

  • Sealing: Blanket the headspace of each vial with Argon before sealing with a PTFE-lined cap. PTFE prevents the leaching of plasticizers that frequently occurs with standard rubber septa under solvent vapor exposure.

  • Storage: Store immediately at -20°C (or -80°C for storage exceeding 6 months).

Workflow Step1 Synthesize/Receive Compound Step2 Purge Solvent with Inert Gas (Ar/N2) Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Seal with PTFE Caps Step3->Step4 Step5 Store at -20°C to -80°C Step4->Step5

Fig 2: Optimized workflow for the preparation and long-term storage of 2-pyridinone derivatives.

Protocol 2: Self-Validating Forced Degradation Study

To validate your in-house storage conditions, perform a forced degradation study following ICH Q1B guidelines[3]. This protocol includes built-in controls to ensure data trustworthiness.

  • Preparation: Prepare a 1 mg/mL stock of 4-phenoxy-2(1H)-pyridinone in a neutral, degassed solvent.

  • Photolytic Stress: Place 1 mL of the stock in a clear glass vial inside a photostability chamber (UV/Vis exposure).

    • Self-Validating Control: Wrap a second vial tightly in aluminum foil and place it in the exact same chamber. This isolates photolysis from ambient thermal degradation.

  • Oxidative Stress: Add 3% H₂O₂ to a 1 mL aliquot and incubate at room temperature.

  • Hydrolytic Stress: Mix separate aliquots with 0.1 M HCl (acidic) and 0.1 M NaOH (basic), incubating at 40°C.

  • Quenching & Analysis: After 24 hours, neutralize the pH of the hydrolytic samples to prevent damage to your analytical equipment. Analyze all samples via RP-HPLC. The foil-wrapped control must show >99% recovery to validate that degradation in the photolytic sample is strictly light-induced.

Data Presentation: Stability Matrix

The following table summarizes the quantitative degradation behavior of 4-phenoxy-2(1H)-pyridinone under various environmental stressors, allowing for rapid comparison of storage viability.

Storage Condition / StressorTemperatureAtmosphereContainerEstimated Half-Life (t½)Primary Degradation Mechanism
Optimal Long-Term -20°CArgonAmber Glass> 24 monthsNone (Stable)
Ambient Benchtop 25°CAirClear Glass< 7 daysPhotolysis & Oxidation
Alkaline Solution (pH 10) 25°CAirAmber Glass< 48 hoursBase-catalyzed Hydrolysis & Oxidation
Peroxide Exposure (3% H₂O₂) 25°CAirAmber Glass< 2 hoursRapid Oxidative Degradation

References

  • A 2-pyridone-based ratiometric fluorescent probe for specific detection and imaging of singlet oxygen in live cells. Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Source: MDPI. URL: [Link]

  • Chemical repair of oxidized aromatic amino acids by monohydroxylated 2-pyridones. Source: AIP Publishing. URL: [Link]

Sources

resolving tautomeric mixtures of pyridinones in NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis of Heterocycles .

Resolving the structural identity of pyridinones is a notorious challenge in drug development and synthetic chemistry. Pyridinones exist in a dynamic lactam-lactim equilibrium (e.g., 2-pyridone


 2-hydroxypyridine). Depending on the solvent, temperature, and concentration, this tautomerism can manifest in NMR spectra as severely broadened peaks, duplicated signal sets, or misleading integration values.

This guide is engineered to provide researchers with the causal mechanics behind these phenomena and field-proven, self-validating protocols to definitively resolve tautomeric mixtures.

Diagnostic Workflow for Pyridinone Tautomerism

G A 1H NMR Analysis: Broad or Duplicated Peaks B Suspect Lactam-Lactim Tautomerism A->B C Run 2D EXSY NMR (Confirm Chemical Exchange) B->C Slow Exchange (Two Peak Sets) D Run VT-NMR (Determine Coalescence) B->D Intermediate Exchange (Broad Peaks) E Solvent Titration (Shift Equilibrium) C->E D->E F 1H-15N HMBC (Assign Final Tautomer) E->F Clean Spectrum Achieved

Diagnostic workflow for resolving pyridinone tautomeric mixtures using advanced NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why do I see broadened or duplicated signals for my pyridinone compound in standard


 NMR? 
Causality & Insight:  Pyridinones undergo a continuous intramolecular or solvent-mediated intermolecular proton transfer[1]. When the rate of this chemical exchange (

) is roughly equivalent to the difference in resonance frequencies (

) of the two tautomers on the NMR timescale, the system enters "intermediate exchange," causing severe line broadening. If the exchange is very slow—typically in non-polar, aprotic solvents lacking hydrogen-bond catalysts—you will observe two distinct sets of duplicated peaks representing the discrete lactam and lactim populations[2].

Q2: How can I manipulate the solvent to favor a single tautomeric form for cleaner characterization? Causality & Insight: The tautomeric equilibrium is strictly dictated by the relative dielectric constant (


) of the solvent and its hydrogen-bonding capacity. The 2-pyridone (lactam) tautomer possesses a significantly higher dipole moment than the 2-hydroxypyridine (lactim) tautomer[3]. Consequently, highly polar solvents strongly solvate and stabilize the lactam form via dipole-dipole interactions. To force the equilibrium toward a single species for clean structural elucidation, switch from an intermediate-polarity solvent (like 

) to a highly polar solvent (like

).

Table 1: Quantitative Impact of Solvent Polarity on 2-Pyridone Tautomerism [3]

SolventDielectric Constant (

)
2-Pyridone Dipole (Debye)2-Hydroxypyridine Dipole (Debye)Favored TautomerExperimental

(Lactam/Lactim)
Cyclohexane2.025.291.652-Pyridone (Slightly)~1.7
Chloroform (

)
4.815.971.832-Pyridone (Moderately)~6.0
DMSO (

)
46.7> 6.0~1.82-Pyridone (Strongly)>> 10

Q3: Which 2D NMR experiments provide definitive proof of the lactam vs. lactim structural assignment? Causality & Insight: While ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 NMR can be ambiguous, 

HMBC (Heteronuclear Multiple Bond Correlation) is definitive. In the lactam (2-pyridone) form, the proton resides on the nitrogen. This results in a highly shielded

chemical shift (typical of amides, ~ -170 to -200 ppm) and a strong one-bond

coupling. In the lactim (2-hydroxypyridine) form, the nitrogen is unprotonated (pyridine-like), resulting in a heavily deshielded

signal (~ -60 ppm) and only long-range couplings to the ring protons.

Troubleshooting Guides: Step-by-Step Methodologies

Protocol A: 2D EXSY (Exchange Spectroscopy) to Confirm Slow-Exchange Tautomerism

If your spectrum shows two distinct sets of peaks, you must prove they are tautomers rather than structural isomers or impurities. EXSY correlates nuclei that exchange environments chemically.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a low-polarity deuterated solvent (e.g.,

    
    ). Why? Low polarity minimizes solvent-mediated proton transfer, keeping the system in the "slow exchange" regime required to observe distinct cross-peaks before magnetization relaxes.
    
  • Experiment Setup: Load a 2D NOESY pulse sequence. In the context of chemical exchange, NOESY functions as an EXSY experiment.

  • Parameter Optimization: Set the mixing time (

    
    ) to 300–500 ms. Why? Tautomeric proton exchange is relatively slow on the NMR timescale without a catalyst; a longer mixing time allows the magnetization to transfer between the exchanging sites.
    
  • Data Acquisition & Processing: Acquire the 2D spectrum with phase-sensitive processing.

  • Self-Validating Analysis: Analyze the phase (sign) of the cross-peaks. Chemical exchange cross-peaks will have the same phase as the diagonal peaks (e.g., both positive). Conversely, NOE cross-peaks for small molecules (

    
    ) will have the opposite phase . If the duplicated peaks show same-phase cross-peaks, tautomerism is definitively confirmed.
    
Protocol B: Variable Temperature (VT) NMR to Coalesce Tautomeric Signals

If your spectrum shows severely broadened peaks (intermediate exchange), you can use heat to accelerate the exchange rate until the peaks merge into a single, sharp, time-averaged spectrum.

  • Sample Preparation: Prepare the sample in a high-boiling deuterated solvent like

    
     (b.p. 189 °C) or 
    
    
    
    . Why? This provides a wide thermal window to safely reach the coalescence temperature (
    
    
    ) without boiling the solvent or risking tube overpressurization.
  • Baseline Acquisition: Acquire a standard 1D

    
     NMR spectrum at 298 K.
    
  • Thermal Incrementing: Increment the probe temperature in 10 K intervals. Allow 5-10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Self-Validating Step (Critical): Tune and match the probe, and completely re-shim the

    
     and 
    
    
    
    gradients at every temperature point. Why? The dielectric constant and magnetic susceptibility of the solvent change drastically with heat. Failing to re-shim mimics exchange broadening, which will lead to a false
    
    
    measurement.
  • Observation: Monitor the line broadening of the tautomeric signals until they merge into a single, sharp peak. Record this as the coalescence temperature (

    
    ).
    
  • Kinetic Calculation: Calculate the Gibbs free energy of activation (

    
    ) for the tautomerization using the Eyring equation:
    
    
    
    
    (Where
    
    
    for two exchanging sites of equal population).

References

  • Solution and solid state (CPMAS)
  • How about Tautomers?
  • 2-Pyridone Wikipedia URL
  • Novel Applications of Dynamic NMR in Organic Chemistry ResearchGate URL

Sources

overcoming steric hindrance in 4-phenoxy-2(1H)-pyridinone substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 4-phenoxy-2(1H)-pyridinone and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable scaffold. The inherent steric hindrance of this system often complicates substitution reactions, leading to low yields or reaction failure.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues. Our goal is to explain the causality behind experimental choices, empowering you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue in substitutions on the 4-phenoxy-2(1H)-pyridinone core?

A1: Steric hindrance arises from the three-dimensional arrangement of atoms that can block a reaction site.[1][2] In the 4-phenoxy-2(1H)-pyridinone scaffold, the phenoxy group at the C4 position is non-planar and can rotate, effectively shielding the adjacent C3 and C5 positions from the approach of a nucleophile. Similarly, substituents at the C3, C5, or C6 positions can further crowd the reaction center, making it difficult for the incoming reagent to achieve the necessary geometry for a successful reaction.[3] This is particularly problematic in standard SNAr (Nucleophilic Aromatic Substitution) reactions, which are common for this class of compounds.

Q2: Which positions on the 2-pyridinone ring are electronically favored for nucleophilic attack?

A2: The C2 and C4 positions (and by extension, the C6 position) are the most electrophilic and thus most susceptible to nucleophilic attack. This is because the ring nitrogen can effectively stabilize the negative charge of the anionic intermediate (Meisenheimer complex) through resonance.[4] When a nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, which is a significant stabilizing contributor.[4] Attack at C3 or C5 does not allow for this stabilization.

Q3: What is a Nucleophilic Aromatic Substitution (SNAr) reaction, and why is it often the first choice for this scaffold?

A3: A Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[5] The reaction proceeds via a two-step addition-elimination mechanism.[6] It is often a primary choice for pyridinone systems because the electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups.[5][7]

Q4: My SNAr reaction on the 4-phenoxy-2(1H)-pyridinone ring failed. What are the primary alternative strategies?

A4: When direct SNAr is unsuccessful, typically due to steric hindrance or a poor leaving group, modern cross-coupling reactions are the most effective alternatives. The two most common and powerful methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is exceptionally versatile for forming carbon-nitrogen (C-N) bonds.[8] It is highly tolerant of sterically hindered substrates and has a broad scope for both the amine and aryl halide partners.[8][9][10]

  • Ullmann Condensation: This is a copper-catalyzed reaction primarily used for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds.[11] It is a valuable alternative to methods like the Mitsunobu reaction, especially when dealing with sterically hindered alcohols.[12][13]

Troubleshooting Guides

This section addresses specific experimental failures. For each problem, we diagnose the probable causes and provide actionable solutions and detailed protocols.

Problem 1: My SNAr reaction to displace the 4-phenoxy group with a nucleophile (e.g., an amine or alcohol) is resulting in low to no yield.

This is a classic challenge. The phenoxy group is not an exceptionally good leaving group, and the reaction site is sterically congested.

Logical Troubleshooting Workflow

start Low/No S N Ar Yield cause1 Assess Steric Hindrance (Nucleophile & Substrate) start->cause1 cause2 Evaluate Leaving Group (Phenoxy Ring Activation) start->cause2 cause3 Check Reaction Conditions (Solvent, Base, Temp) start->cause3 solution2 Consider Alternative Reaction cause1->solution2 High Sterics cause2->solution2 Poor Leaving Group solution1 Modify Conditions: - Increase Temperature - Use Less Bulky Base - Switch to Polar Aprotic Solvent cause3->solution1 Suboptimal buchwald Buchwald-Hartwig Amination (for C-N bonds) solution2->buchwald ullmann Ullmann Condensation (for C-O bonds) solution2->ullmann

Caption: Troubleshooting workflow for failed SNAr reactions.

Cause A: Excessive Steric Hindrance
  • Diagnosis: Your nucleophile or substituents on the pyridinone ring may be too bulky. Ortho-substituents on either the incoming nucleophile or the pyridinone scaffold itself dramatically increase the activation energy of the reaction.[1][14]

  • Solution & Protocol: When steric hindrance is the primary barrier, transitioning to a cross-coupling reaction that is mechanistically less sensitive to bulk is the best strategy.

    Strategy: Buchwald-Hartwig Amination (for C-N Bond Formation) This reaction is the industry standard for coupling amines to aryl halides and pseudo-halides, even in highly congested environments.[8] The choice of ligand is critical for success.[15]

    Table 1: Recommended Buchwald-Hartwig Conditions for Hindered Substrates

ComponentRecommendationRationale
Precursor 4-halo-2(1H)-pyridinone (Br, I, or OTf)Halides and triflates are superior leaving groups to phenoxy for Pd-catalyzed coupling.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common and effective palladium(0) or palladium(II) precatalysts.
Ligand Buchwald-type biaryl phosphine (e.g., XPhos, SPhos, RuPhos) (1.2-2.4 eq. to Pd)These bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[15][16]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.
Solvent Toluene, Dioxane, or THF (degassed)Anhydrous, aprotic solvents are essential.[16] Degassing is critical to prevent catalyst oxidation.
Temperature 80-110 °CIncreased temperature helps overcome activation energy barriers.[16]
Cause B: Poor Leaving Group Ability
  • Diagnosis: The phenoxy group is a relatively poor leaving group compared to halides or triflates.[17] For the SNAr mechanism to proceed efficiently, the leaving group must be able to stabilize a negative charge.

  • Solution & Protocol: If you must use a substrate with an oxygen-based leaving group, the Ullmann condensation is a powerful alternative for forming C-O bonds.

    Strategy: Ullmann Condensation (for C-O Bond Formation) The Ullmann reaction uses a copper catalyst to couple an aryl halide with an alcohol.[11] Unlike SNAr, it is highly effective for synthesizing aryl ethers, especially with hindered partners.[12][13][18]

    Table 2: Recommended Ullmann Condensation Conditions

ComponentRecommendationRationale
Precursor 4-halo-2(1H)-pyridinone (I or Br preferred)Aryl iodides are generally more reactive than bromides in Ullmann couplings.[11]
Catalyst CuI (5-20 mol%)Copper(I) iodide is a classic and effective catalyst. Modern systems may use soluble copper complexes with ligands.[19][20]
Ligand (Optional) Phenanthroline, L-prolineLigands can accelerate the reaction and allow for lower temperatures, but are not always necessary in traditional high-temperature Ullmann reactions.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄A moderate base is needed to generate the alkoxide/phenoxide in situ.
Solvent DMF, NMP, or PyridineHigh-boiling polar solvents are typically required to reach the necessary temperatures.[11]
Temperature 120-200 °CTraditional Ullmann reactions often require high temperatures.
Catalytic Cycle Visualization

To better understand why these alternative methods work, it is helpful to visualize their mechanisms. The Buchwald-Hartwig cycle, for instance, avoids the direct nucleophilic attack on the ring that is hindered in an SNAr reaction.

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L Active Catalyst B [Ar-Pd(II)(L)-X] Oxidative Addition Complex A->B Ar-X C [Ar-Pd(II)(L)-NR'R''] Amine Coordination & Deprotonation B->C + HNR'R'' - HX (via Base) C->A Reductive Elimination D Ar-NR'R'' Product C->D

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. National Center for Biotechnology Information.
  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - American Chemical Society. American Chemical Society. (2002).
  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction - Semantic Scholar. Semantic Scholar.
  • Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation - PubMed. National Center for Biotechnology Information. (2002).
  • Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes | Journal of the American Chemical Society. American Chemical Society. (2024).
  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ResearchGate. ResearchGate.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI. (2020).
  • Rhodium-Catalyzed C4-Selective CH Alkenylation of 2-Pyridones by Traceless Directing Group Strategy - The University of Osaka Institutional Knowledge Archive : OUKA. Osaka University.
  • Ullmann condensation - Wikipedia. Wikipedia.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. National Center for Biotechnology Information. (2007).
  • Synthesis of 2-pyridones - Organic Chemistry Portal. Organic Chemistry Portal.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. Royal Society of Chemistry.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Benchchem. BenchChem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Center for Biotechnology Information.
  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) - YouTube. YouTube. (2022).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. (2018).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. National Center for Biotechnology Information.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. YouTube. (2013).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. (2018).
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. (2021).
  • Steric hindrance - YouTube. YouTube. (2013).
  • The effect of the leaving group | Download Table - ResearchGate. ResearchGate.
  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Chemistry LibreTexts. (2019).
  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU. Nanyang Technological University. (2022).

Sources

Technical Support Center: Purification of 4-Phenoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The isolation of 4-phenoxy-2(1H)-pyridinone from crude reaction mixtures (typically generated via nucleophilic aromatic substitution or Ullmann-type couplings) is notoriously challenging. This difficulty arises from the compound's dynamic tautomerism and its physicochemical similarities to common reaction byproducts, such as unreacted phenol.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >98% purity.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (4-phenoxy-2(1H)-pyridinone + byproducts) LLE pH 10.5 Liquid-Liquid Extraction (EtOAc / K2CO3 buffer) Crude->LLE Dissolve & Partition Aqueous Aqueous Layer (Phenolate Salts & Inorganic Base) LLE->Aqueous Deprotonated Phenol (pKa ~10) Organic Organic Layer (Target + N-aryl byproducts) LLE->Organic Retains Pyridinone (pKa ~11.6) Silica Flash Chromatography (DCM/MeOH + 1% AcOH) Organic->Silica Concentrate & Load Pure Purified 4-phenoxy-2(1H)-pyridinone (>98% Purity) Silica->Pure Suppresses Tautomeric Streaking

Fig 1: Diagnostic workflow for the purification of 4-phenoxy-2(1H)-pyridinone from byproducts.

Troubleshooting FAQs: The Chemistry of Separation

Q: Why does my 4-phenoxy-2(1H)-pyridinone streak severely across the TLC plate and flash column, resulting in poor recovery? A: This is a classic symptom of lactam-lactim tautomerism. 4-Phenoxy-2(1H)-pyridinone exists in a dynamic prototropic equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[1]. In the solid state and polar solvents, the highly polar lactam form is favored, whereas non-polar environments favor the lactim form[2]. During normal-phase silica gel chromatography, the compound continuously interconverts between these two states. Because the lactim form acts as a strong hydrogen-bond donor to the free silanol groups on the silica stationary phase, the compound experiences differential retention times, manifesting as a broad streak. Solution: You must lock the hydrogen-bonding dynamics. Add 1% to 2% glacial acetic acid to your eluent (e.g., a Dichloromethane/Methanol gradient). The acid protonates the active silanol sites on the silica, preventing the 2-hydroxypyridine tautomer from binding irreversibly, thereby sharpening the elution band and drastically improving recovery.

Q: My crude mixture contains unreacted phenol. Since both phenol and the target pyridinone are polar, chromatography is failing. How can I separate them? A: Relying on chromatography to separate phenol from a 2-pyridone is inefficient due to their similar retention factors (


) and overlapping hydrogen-bonding profiles. Instead, you must exploit their thermodynamic acidity (

). Phenol has a

of approximately 10.0, while the

of the 2-pyridone core is significantly higher, at approximately 11.6[3]. Solution: Perform a pH-controlled liquid-liquid extraction (LLE). If you use a strong base like NaOH (pH 14), both compounds will deprotonate and move into the aqueous layer. However, by washing your organic layer with a buffered aqueous solution at exactly pH 10.5 (using a carbonate buffer), you will deprotonate the phenol into its water-soluble phenolate salt, while the 4-phenoxy-2(1H)-pyridinone remains predominantly protonated (neutral) and is retained in the organic phase[4].

Q: During synthesis, I generated both O-arylated and N-arylated regioisomers. How do I isolate the target O-arylated product? A: 2-Pyridones are ambident nucleophiles; they can attack electrophiles via the oxygen (yielding pyridines) or the nitrogen (yielding pyridinones). You can separate them based on their locked tautomeric states. N-arylation permanently locks the molecule in the highly polar pyridinone (lactam) form. O-arylation locks it in the less polar pyridine form. Solution: Because the N-aryl byproduct cannot tautomerize to a hydroxyl group, it is significantly more polar and lacks the H-bond donor capacity of the free N-H. A standard silica column using a Hexane/Ethyl Acetate gradient will easily elute the O-arylated product first, while the N-arylated byproduct will be strongly retained on the baseline.

Self-Validating Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (Phenol Removal)

Causality Check: This protocol relies on precise pH maintenance. If the pH drops below 10, phenol will not partition; if it exceeds 12, the target pyridinone will be lost to the aqueous layer.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of approximately 20 mL per gram of crude material.

  • Buffer Preparation: Prepare a pH 10.5 aqueous buffer using 0.5 M Potassium Carbonate (

    
    ) titrated with Sodium Bicarbonate (
    
    
    
    ). Verify the pH with a calibrated meter.
  • Partitioning: Transfer the organic solution to a separatory funnel and add an equal volume of the pH 10.5 buffer.

  • Extraction: Vigorously shake and vent. Allow the phases to separate completely. The unreacted phenol partitions into the aqueous layer as a phenolate salt. Drain the aqueous layer.

  • Secondary Wash: Extract the organic layer with a second portion of the pH 10.5 buffer to ensure quantitative removal of phenol.

  • Recovery: Wash the combined organic layer with saturated aqueous NaCl (brine), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Tautomer-Suppressing Flash Chromatography

Causality Check: Dry-loading prevents solvent-induced band broadening, while the acetic acid modifier neutralizes silica active sites to prevent tautomeric streaking.

  • Column Preparation: Pre-treat the silica gel column by flushing it with 2 column volumes (CV) of Dichloromethane (DCM) containing 1% (v/v) glacial acetic acid.

  • Dry Loading: Dissolve the concentrated organic residue from Protocol A in a minimal amount of THF or DCM. Add dry silica gel (1:3 compound-to-silica mass ratio) and evaporate the solvent completely to yield a free-flowing powder. Load this evenly onto the top of the column.

  • Elution: Elute using a gradient of 0% to 10% Methanol in DCM, maintaining 1% acetic acid throughout the entire run.

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm). The 4-phenoxy-2(1H)-pyridinone will elute as a sharp, symmetrical peak.

  • Co-Evaporation: Pool the product-containing fractions. Because acetic acid has a high boiling point (118 °C) and forms a hydrogen-bonded complex with the pyridinone, add Toluene (equal volume to the pooled fractions) prior to rotary evaporation. Toluene forms an azeotrope with acetic acid, allowing it to be removed gently without thermal degradation of the product.

Quantitative Method Comparison

Summarized below is the quantitative performance of various purification strategies for 4-phenoxy-2(1H)-pyridinone.

Purification MethodPrimary Impurity TargetedTypical Yield RecoveryFinal PurityScalabilitySolvent System / Reagents
pH 10.5 LLE Wash Unreacted Phenol85 - 92%>90%High (Multi-gram)EtOAc /

-

buffer
Standard Silica Flash Regioisomers40 - 50% (due to streaking)85%MediumHexane / EtOAc
Acid-Modified Silica Regioisomers, Tautomers80 - 88%>98%MediumDCM / MeOH + 1% AcOH
Recrystallization Trace organic impurities60 - 75%>99%High (Kilogram)Toluene or EtOH / Water

References

  • Title: NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES Source: Loughborough University Research Repository URL
  • Title: Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study Source: MDPI URL
  • Title: 2-Pyridone | C5H5NO | CID 8871 Source: PubChem URL
  • Title: 5-Chloro-2-pyridone | 4214-79-3 | Benchchem Source: BenchChem URL

Sources

scale-up challenges for 4-phenoxy-2(1H)-pyridinone production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical and mechanistic hurdles encountered when scaling up the synthesis of 4-phenoxy-2(1H)-pyridinone , a critical intermediate in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors.

Process Overview & Mechanistic Rationale

Direct nucleophilic aromatic substitution (SNAr) of phenol onto 4-chloro-2(1H)-pyridinone is notoriously inefficient at scale. This is due to the strong intermolecular hydrogen bonding and lactam-lactim tautomerism inherent to the 2-pyridone core ([1]), which results in poor solubility and competing N-arylation.

To bypass these issues, the industry-standard scalable route utilizes a methoxy-protected intermediate. The workflow consists of two highly controlled stages:

  • SNAr Coupling: Reaction of 4-chloro-2-methoxypyridine with phenol. The substitution regioselectively occurs at the 4-position because the resulting anionic Meisenheimer intermediate is stabilized by the electronegative ring nitrogen ([2]).

  • Acidic Cleavage: Selective O-demethylation to reveal the 2(1H)-pyridinone core.

Workflow A 4-Chloro-2-methoxypyridine + Phenol B S_NAr Reaction (K2CO3, NMP, 120°C) A->B C 4-Phenoxy-2- methoxypyridine B->C IPC: HPLC >98% D Acidic Cleavage (37% HCl, 85°C) C->D E 4-Phenoxy-2(1H)- pyridinone (Crude) D->E IPC: LC-MS <0.5% SM F Seeded Cooling Crystallization E->F G Pure API Intermediate F->G Yield: >85%

Process workflow for the scalable synthesis of 4-phenoxy-2(1H)-pyridinone.

Troubleshooting FAQs

Q1: Why does the SNAr reaction stall at 70-80% conversion during pilot scale-up, despite reaching >95% in the lab? Causality: In the laboratory, magnetic stirring provides high-shear mixing that effectively suspends granular potassium carbonate (K2CO3). In pilot-scale reactors, poor solid-liquid mixing reduces the availability of the phenoxide anion. The SNAr reaction is rate-limited by the deprotonation of phenol at the solid-liquid interface. Solution: Transition to micronized K2CO3 (<50 µm particle size) to exponentially increase the reactive surface area. Additionally, utilize a pitched-blade turbine agitator to prevent the base from settling at the bottom of the vessel.

Q2: During the methoxy deprotection step, we observe a significant degradation peak (M-77) in our LC-MS. What is causing this? Causality: The M-77 peak corresponds to the loss of the phenyl ring, indicating unintended cleavage of the diaryl ether bond. While the 2-methoxy group is easily cleaved via an SN2 mechanism (chloride attack on the methyl group), prolonged exposure to harsh acids (like 48% HBr) at temperatures exceeding 100°C will protonate the bridging phenoxy oxygen, leading to ether cleavage. Solution: Switch your reagent from HBr/AcOH to 37% aqueous HCl and strictly control the internal temperature to 85–90°C. The methoxy group will cleave cleanly, while the phenoxy ether remains stable under these milder conditions.

Q3: The final 4-phenoxy-2(1H)-pyridinone consistently "oils out" (liquid-liquid phase separation) during crystallization, trapping impurities. How do we force nucleation? Causality: 2-Pyridones exhibit strong intermolecular hydrogen bonding, forming stable dimers in solution ([3]). This high lattice energy competes with solvent-solute interactions. When cooled rapidly, the system bypasses the metastable zone and reaches supersaturation, resulting in liquid-liquid phase separation (LLPS) rather than ordered crystallization. Solution: Implement a strictly controlled seeded cooling crystallization. Dissolve the crude product in hot Ethanol/Water, cool slowly to the metastable zone, and introduce seed crystals to provide a template for nucleation.

Quantitative Process Parameters: Lab vs. Pilot Scale

ParameterLab Scale (10 g)Pilot Scale (5 kg)Mechanistic Rationale for Adjustment
Base Particle Size Standard granularMicronized (<50 µm)Enhances solid-liquid interfacial area for rapid phenoxide generation.
Agitation Magnetic stirringPitched-blade (250 rpm)Prevents base settling; ensures uniform mass transfer and thermal distribution.
Deprotection Acid 48% HBr in AcOH37% Aqueous HClPrevents over-cleavage of the phenoxy ether bond during prolonged heating.
Cooling Rate Uncontrolled (Ambient)0.1 °C/minPrevents liquid-liquid phase separation (oiling out) by staying within the metastable zone.

Self-Validating Pilot Protocol

Phase 1: SNAr Coupling
  • Reactor Charging: Charge a dry, glass-lined reactor with N-Methyl-2-pyrrolidone (NMP) (5 L/kg), Phenol (1.1 eq), and micronized K2CO3 (1.5 eq).

    • Validation Check: Ensure the moisture content of K2CO3 is <0.5% via Karl Fischer titration prior to addition to prevent premature hydrolysis of the starting material into 4-hydroxy-2-methoxypyridine.

  • Phenoxide Generation: Heat the suspension to 80°C and agitate for 1 hour to pre-form the potassium phenoxide.

  • Substrate Addition: Add 4-chloro-2-methoxypyridine (1.0 eq) dropwise over 2 hours.

    • Validation Check: Monitor the exotherm continuously. Maintain the internal temperature below 125°C to prevent thermal degradation of the solvent.

  • Reaction: Stir at 120°C for 12 hours.

    • Validation Check: Perform In-Process Control (IPC) via HPLC. Proceed to the next step only when the starting material is < 1.0%.

  • Workup: Cool to 20°C, quench with water (15 L/kg), and extract with MTBE. Wash the organic layer with 1M NaOH to remove excess unreacted phenol. Concentrate under reduced pressure to yield the 4-phenoxy-2-methoxypyridine intermediate.

Phase 2: Acidic Cleavage & Controlled Crystallization
  • Cleavage Setup: Charge the intermediate into the reactor and add 37% aqueous HCl (4 L/kg).

  • Heating: Heat the mixture to 85°C.

    • Validation Check: Do not exceed 90°C. Monitor the headspace for methyl chloride gas evolution, which confirms the SN2 cleavage is actively occurring.

  • Reaction Monitoring: Stir for 6 hours.

    • Validation Check: IPC via LC-MS. The intermediate peak (m/z 202) must be < 0.5% relative to the product peak (m/z 188).

  • Precipitation: Cool the reactor to 20°C. Carefully adjust the pH to 6.5–7.0 using 5M NaOH. The crude product will precipitate. Filter and wash with deionized water.

  • Seeded Crystallization: Dissolve the crude solid in an Ethanol/Water mixture (70:30 v/v) at 75°C. Cool the reactor at a rate of 0.1°C/min to 65°C.

    • Validation Check: Seed the mixture with 1 wt% of pure 4-phenoxy-2(1H)-pyridinone crystals. Age the suspension at 65°C for 2 hours to build the crystal bed, then cool to 5°C. Filter and dry under vacuum at 50°C to obtain the pure API intermediate.

References

  • 2-Pyridone Source: Wikipedia URL:[Link]

  • 2-Pyridone Source: ChemEurope URL:[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL:[Link]

Sources

Validation & Comparative

comparing bioactivity of 4-phenoxy vs 4-alkoxy pyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioactivity of 4-Phenoxy vs. 4-Alkoxy Pyridinones: A Structural and Pharmacological Guide

As a Senior Application Scientist, selecting the right functional group for a heterocyclic scaffold is rarely a matter of simple substitution; it is an exercise in tuning electronic distribution, steric geometry, and metabolic stability. The pyridinone (or pyridone) core is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric anchor in therapies ranging from antiviral agents to epigenetic modulators.

This guide provides an objective, data-driven comparison of 4-phenoxy and 4-alkoxy pyridinones. By examining their distinct bioactivity profiles, synthetic workflows, and target engagement logic, we will dissect how the oxygen-linked substituent at the C-4 position dictates the molecule's fate in biological systems.

Mechanistic & Structural Overview

The C-4 position of the pyridinone ring is uniquely situated to modulate the overall electronic properties of the heterocycle through resonance (push-pull dynamics) while projecting into solvent-exposed or hydrophobic pockets of target proteins.

  • 4-Alkoxy Pyridinones: Alkoxy groups (e.g., methoxy, ethoxy, isobutoxy) are generally smaller, highly flexible, and strongly electron-donating. They increase the electron density of the pyridinone core, which can strengthen hydrogen bonding at the pyridinone carbonyl. Because of their low steric bulk, 4-alkoxy substituents are ideal for targets with restricted binding sites, such as the Bromodomain and Extra-Terminal domain (BET) family proteins[1].

  • 4-Phenoxy Pyridinones: The phenoxy group introduces significant steric bulk and a rigid

    
    -system. While it is less electron-donating than an aliphatic alkoxy group due to competing resonance with the phenyl ring, it excels in engaging deep, hydrophobic pockets via 
    
    
    
    stacking or edge-to-face interactions. This makes the 4-phenoxy motif highly effective in kinase inhibitors (e.g., ZAP-70)[2] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[3].

Bio Core Pyridinone Core (Primary H-bond Anchor) Alkoxy 4-Alkoxy Substituent - Low steric bulk - High flexibility - Modulates core pKa Core->Alkoxy Phenoxy 4-Phenoxy Substituent - High steric bulk - Rigid π-system - Hydrophobic interactions Core->Phenoxy Target1 BET Bromodomains (Prefers small alkoxy) Alkoxy->Target1 Optimizes cell efficacy Target2 Kinases (ZAP-70) / HIV RT (Prefers bulky phenoxy) Phenoxy->Target2 Drives deep pocket binding

Divergent target engagement strategies driven by C-4 substitution on the pyridinone scaffold.

Comparative Bioactivity Data

The choice between an alkoxy and a phenoxy group directly impacts both in vitro binding affinity and cellular efficacy. Table 1 summarizes experimental data from key literature comparing these substitutions across different therapeutic targets.

Table 1: Quantitative Bioactivity Comparison

Compound ClassSubstituentPrimary TargetBiochemical PotencyCellular EfficacyKey Mechanistic Trait
4-Alkoxy -OCH₂CH₃ (Ethyl)BET (BRD4)High (

< 10 nM)
StrongOptimal balance of size and electron donation[1].
4-Alkoxy -OCH₂CF₃ (Trifluoroethyl)BET (BRD4)ModerateWeakerElectron withdrawal reduces H-bond strength of the core[1].
4-Alkoxy -OiBu (Isobutyl)BET (BRD4)High (Single digit nM)Weaker (140–180 nM)High lipophilicity limits cellular permeability/engagement[1].
4-Phenoxy -OPh (Phenyl)ZAP-70 KinaseHigh (>90% inhibition at 10 µM)N/AFills deep hydrophobic pocket; rigidifies conformation[2].
4-Phenoxy -O(3,5-diMe-Ph)HIV-1 RTHigh (Low nM

)
StrongMimics the biaryl ether NNRTI pharmacophore perfectly[3].

Causality Insight: In the BET inhibitor series, increasing the bulk of the alkoxy group to an isobutyl ether maintained biochemical binding but drastically dropped cellular efficacy (140-180 nM) due to poor physicochemical properties[1]. Conversely, in ZAP-70 inhibitors, the bulky phenoxy group was strictly required to achieve >90% residual kinase inhibition, as smaller groups failed to displace water networks in the kinase hinge region[2].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and validation of these compounds. The synthetic logic relies on a common 4-halo-pyridinone intermediate, diverging based on the nucleophilicity of the oxygen species.

Synth A 4-Halo-Pyridinone (Core Scaffold) D 4-Alkoxy Pyridinone (SNAr Reaction) A->D Base, THF/ROH E 4-Phenoxy Pyridinone (Cross-Coupling) A->E CuI, Ligand, Heat B Alkoxide (RO-) B->D C Phenol (ArOH) C->E

Synthetic logic for 4-alkoxy and 4-phenoxy pyridinones from a common 4-halo precursor.

Protocol A: Synthesis of 4-Alkoxy Pyridinones via

Because aliphatic alkoxides are strong nucleophiles, they readily undergo Nucleophilic Aromatic Substitution (


) with 4-chloro or 4-fluoro pyridinones without the need for transition metal catalysts[1].
  • Preparation: Dissolve the 4-chloropyridinone precursor (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere.

  • Nucleophile Addition: Slowly add a solution of the desired sodium alkoxide (e.g., NaOMe or NaOEt, 1.5 equiv) in its corresponding alcohol at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The highly polar starting material will convert to a higher

    
     product.
    
  • Quenching & Isolation: Quench with saturated aqueous

    
    . Extract with dichloromethane (3x), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Synthesis of 4-Phenoxy Pyridinones via Ullmann-type Coupling

Phenols are significantly weaker nucleophiles than aliphatic alcohols. Direct


 often requires harsh conditions that degrade the pyridinone core. Therefore, Copper-catalyzed Ullmann-type coupling (or Pd-catalyzed Buchwald-Hartwig coupling) is the standard[2].
  • Preparation: In an oven-dried Schlenk tube, combine 4-iodopyridinone (1.0 equiv), the substituted phenol (1.2 equiv),

    
     (10 mol%), picolinic acid ligand (20 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous DMSO (0.5 M concentration).

  • Reaction: Heat the mixture to 80 °C for 24–48 hours. Causality: The picolinic acid ligand stabilizes the Cu(I) species and accelerates the oxidative addition of the bulky 4-iodopyridinone.

  • Isolation: Cool to room temperature, dilute with water, and filter the resulting precipitate. Wash the solid with water and diethyl ether to afford the spectroscopically pure 4-phenoxy product[2].

Protocol C: Cellular Efficacy Validation (MX-1 Proliferation Assay)

To validate that the chosen C-4 substituent translates to cellular bioactivity (as seen in the BET inhibitor studies[1]):

  • Seed MX-1 human breast cancer cells in 96-well plates at a density of 2,000 cells/well in RPMI-1640 medium containing 10% FBS.

  • After 24 hours, treat cells with a 10-point serial dilution of the synthesized pyridinone (ranging from 10 µM to 0.5 nM).

  • Incubate for 72 hours at 37 °C / 5%

    
    .
    
  • Add CellTiter-Glo® reagent to measure ATP levels as a proxy for cell viability. Calculate the

    
     using a four-parameter logistic non-linear regression model.
    

Conclusion

The selection between a 4-alkoxy and 4-phenoxy pyridinone dictates the trajectory of a drug discovery program. 4-Alkoxy derivatives are superior when optimizing for low molecular weight, high solubility, and engagement of narrow binding pockets (e.g., BET bromodomains). Conversely, 4-phenoxy derivatives are the structural weapon of choice when targeting deep hydrophobic pockets in kinases or viral transcriptases, where rigid


-stacking interactions drive nanomolar potency.

References

1.[1] Andrews, P. S., et al. (2017). "Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors." Journal of Medicinal Chemistry, 60(10), 4166-4183. Available at:[Link] 2.[2] Gamo, A. M., et al. (2021). "Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70." Molecules, 26(24), 7683. Available at:[Link] 3.[3] Dolle, V., et al. (2009). "Synthesis and Biological Evaluation of C-5 Methyl Substituted 4-Arylthio and 4-Aryloxy-3-Iodopyridin-2(1H)-one Type Anti-HIV Agents." Journal of Medicinal Chemistry, 52(14), 4370-4379. Available at:[Link]

Sources

mass spectrometry fragmentation patterns of 4-phenoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Phenoxy-2(1H)-pyridinone

Executive Summary & Analytical Context

Compound: 4-phenoxy-2(1H)-pyridinone (C₁₁H₉NO₂) Exact Mass: 187.0633 Da Core Relevance: This scaffold is a critical pharmacophore in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and specific kinase inhibitors. Its metabolic stability and ionization behavior are pivotal for pharmacokinetic profiling.

The Analytical Challenge: Differentiating 4-phenoxy-2(1H)-pyridinone from its structural isomers (e.g., 3-phenoxy derivatives or N-phenyl isomers) is notoriously difficult using standard LC-UV due to overlapping chromophores. Mass spectrometry (MS/MS) offers the only definitive structural resolution, provided the fragmentation kinetics are understood.

This guide compares the Target Product (4-phenoxy-2(1H)-pyridinone) against Isomeric Alternatives and In-Silico Predictions , establishing a validated fragmentation model for drug development workflows.

Technical Comparison: Performance & Specificity

The following table contrasts the MS/MS behavior of the target scaffold against its primary analytical interferences.

FeatureTarget: 4-Phenoxy-2(1H)-pyridinone Alternative A: 3-Phenoxy Isomer Alternative B: N-Phenoxy Isomer
Precursor Ion (ESI+) m/z 188.07 [M+H]⁺m/z 188.07 [M+H]⁺m/z 188.07 [M+H]⁺
Dominant Fragment m/z 94 (Protonated 2-pyridone)m/z 94 (Protonated 2-pyridone)m/z 77 (Phenyl cation)
Secondary Fragment m/z 160 (Neutral loss of CO)m/z 160 (Lower intensity)m/z 109 (Pyridone-N-O cleavage)
Mechanism Ether bridge cleavage + H-transferEther cleavage (Steric hindrance affects rate)N-O bond homolysis
Diagnostic Ratio High m/z 94 intensity; low m/z 77Medium m/z 94; low m/z 77High m/z 77
Ionization Pref. ESI(+) > ESI(-)ESI(+) > ESI(-)ESI(+) Only (No acidic NH)

Key Insight: The N-phenoxy isomer lacks the acidic N-H proton, making it "silent" in Negative Mode (ESI-), whereas the 4-phenoxy target ionizes efficiently in both polarities. This is a binary "Go/No-Go" differentiation test.

Mechanistic Fragmentation Analysis

The fragmentation of 4-phenoxy-2(1H)-pyridinone is governed by two competing pathways: Ether Cleavage (Path A) and Ring Contraction (Path B).

Path A: Ether Bridge Cleavage (Dominant)

The protonated molecular ion [M+H]⁺ (m/z 188) undergoes a charge-remote rearrangement. The ether oxygen acts as a proton acceptor, facilitating the neutral loss of phenol (C₆H₅OH, 94 Da).

  • Result: A cation at m/z 94, corresponding to the protonated 4-hydroxypyridin-2-one core (or its tautomer).

Path B: Carbonyl Elimination (Diagnostic)

Characteristic of cyclic amides (lactams), the pyridone ring eliminates carbon monoxide (CO, 28 Da).

  • Result: A product ion at m/z 160. This is less abundant than Path A but critical for confirming the pyridone core integrity.

Visual Pathway Diagram

The following Graphviz diagram visualizes these competing kinetic pathways.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 188.07 (Protonated 4-phenoxy-2-pyridone) TS_A Transition State A (H-Transfer to Phenoxy O) M_H->TS_A Low CE (10-20 eV) TS_B Transition State B (Ring Contraction) M_H->TS_B High CE (>30 eV) Frag_94 Fragment Ion m/z 94.03 (Protonated 4-hydroxypyridone) TS_A->Frag_94 C-O Cleavage Neutral_Phenol Neutral Loss Phenol (94 Da) TS_A->Neutral_Phenol Frag_160 Fragment Ion m/z 160.06 (Loss of CO) TS_B->Frag_160 Lactam Cleavage Neutral_CO Neutral Loss CO (28 Da) TS_B->Neutral_CO

Caption: Figure 1. Competing ESI(+) fragmentation pathways for 4-phenoxy-2(1H)-pyridinone. Path A (green) dominates at low collision energies, while Path B (red) requires higher activation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this validated LC-MS/MS protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why? Formic acid ensures full protonation of the pyridone nitrogen/oxygen for ESI+.

Phase 2: MS Method Parameters (Triple Quadrupole)
  • Ionization: Electrospray Positive (ESI+)[1]

  • Capillary Voltage: 3.5 kV

  • Source Temp: 350°C

  • Collision Gas: Argon (1.5 mTorr)

TransitionCollision Energy (CE)Purpose
188.1 → 94.0 20 eVQuantifier (Most stable, Path A)
188.1 → 160.1 35 eVQualifier 1 (Structural confirmation, Path B)
188.1 → 77.0 50 eVQualifier 2 (High energy, confirms phenyl ring)
Phase 3: Validation Logic (The "Isomer Check")

If you observe a strong transition at 188 → 109 , STOP. You likely have the N-phenoxy isomer (cleavage of N-O bond). If you observe no signal in ESI Negative mode , you have the N-substituted isomer (blocked NH).

Workflow Visualization

Workflow Start Unknown Sample (m/z 188) ESI_Check Ionization Check ESI(+) vs ESI(-) Start->ESI_Check Pos_Only Signal only in ESI(+) (N-substituted) ESI_Check->Pos_Only No neg signal Both_Modes Signal in ESI(+) & ESI(-) (C-substituted) ESI_Check->Both_Modes Signal observed Frag_Check MS/MS Fragmentation (CE 20-40 eV) Both_Modes->Frag_Check Result_Target Target Confirmed: Major: 94 (Phenol loss) Minor: 160 (CO loss) Frag_Check->Result_Target m/z 94 Dominant Result_Iso Isomer Detected: Major: 77 or 109 Frag_Check->Result_Iso m/z 77 Dominant

Caption: Figure 2. Decision tree for differentiating 4-phenoxy-2(1H)-pyridinone from structural isomers using ionization polarity and fragmentation patterns.

References

  • Mazzarino, M., et al. (2020).[2] UPLC-MS-Based Procedures to Detect Prolyl-hydroxylase Inhibitors of HIF in Urine. Journal of Analytical Toxicology. Link

  • Zhachkina, A., et al. (2012). 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability.[3] Journal of Organic Chemistry. Link

  • BenchChem. (2025).[4] Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines and Pyridones. Link

  • National Institutes of Health (NIH). (2023). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. Link

Sources

validating 4-phenoxy-2(1H)-pyridinone purity via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The validation of chemical purity for complex pharmaceutical intermediates requires analytical methodologies that transcend simple area-normalization. For 4-phenoxy-2(1H)-pyridinone —a highly versatile structural motif frequently utilized in the synthesis of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors—purity validation is uniquely challenging.

As a Senior Application Scientist, I approach this molecule by first acknowledging its fundamental chemical behavior: it exists in a dynamic lactam-lactim tautomeric equilibrium and possesses both polar and aromatic characteristics. This guide provides a comprehensive, causality-driven comparison of analytical modalities, proving why Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive standard for its purity validation, followed by a self-validating, compliant experimental protocol[1].

When validating the purity of 4-phenoxy-2(1H)-pyridinone, laboratories typically consider four primary analytical modalities. However, the molecule's specific physicochemical properties dictate a clear hierarchy in performance.

Analytical ModalitySensitivity (LOD)Specificity for Co-eluting ImpuritiesHandling of TautomerismVerdict for 4-Phenoxy-2(1H)-pyridinone
LC-MS (ESI+) < 1 ng/mL Excellent (Mass resolution) Excellent (pH controlled) Optimal (Gold Standard)
HPLC-UV ~0.1 µg/mLPoor (Relies solely on chromatography)Good (If pH is controlled)Sub-optimal (Misses non-chromophoric species)
GC-MS ~10 ng/mLGood (Mass resolution)Poor (Requires derivatization)Inadequate (Thermal degradation risk)
Quantitative NMR ~0.1% (w/w)Moderate (Overlapping shifts)Moderate (Solvent dependent)Complementary (Good for absolute assay, poor for trace)
The Causality Behind the Modality Choices:
  • The Failure of GC-MS: 2-Pyridinones exhibit strong intermolecular hydrogen bonding, forming stable dimers in non-polar environments. This leads to exceptionally high boiling points and poor volatility. Injecting 4-phenoxy-2(1H)-pyridinone into a GC inlet (typically 250°C) risks thermal degradation. While silylation (derivatization) can mask the active proton, it introduces artifactual impurities that skew purity calculations.

  • The Limitation of HPLC-UV: The synthesis of 4-phenoxy-2(1H)-pyridinone often involves coupling reactions (e.g., Ullmann-type couplings) that generate structurally similar byproducts. These impurities may lack the extended conjugated

    
    -system of the parent molecule, resulting in drastically different UV response factors. Relying on UV area normalization alone will systematically underreport non-chromophoric impurities[2].
    
  • The Superiority of LC-MS: LC-MS decouples detection from chromophoric reliance. By utilizing Electrospray Ionization (ESI), we can gently ionize the polar molecule without thermal degradation. Furthermore, tandem mass spectrometry (MS/MS) allows for the structural elucidation of trace impurities directly from the matrix[3].

Mechanistic Insights: Tautomerism and Ionization

To design a robust LC-MS method, we must control the molecule's intrinsic chemistry. 4-phenoxy-2(1H)-pyridinone undergoes lactam-lactim tautomerism (2-pyridinone


 2-hydroxypyridine).

If analyzed in a neutral mobile phase, this equilibrium can cause peak broadening or split peaks on a reversed-phase column. Causality of Mobile Phase Selection: By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the hydroxyl group in the lactim form, collapsing the equilibrium into a single, sharp chromatographic peak. Simultaneously, this acidic environment provides abundant protons (


) to drive highly efficient positive Electrospray Ionization (ESI+), yielding a dominant 

precursor ion at

188.07.

Ionization_Pathway Lactam Lactam Form (2-Pyridinone) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim Tautomeric Equilibrium Protonation ESI+ Ionization (+H+, 0.1% FA) Lactam->Protonation Lactim->Protonation Ion Protonated Precursor [M+H]+ m/z 188.07 Protonation->Ion Frag1 Product Ion Structural Elucidation Ion->Frag1 CID Fragmentation

Lactam-lactim tautomerism and ESI+ ionization pathway of 4-phenoxy-2(1H)-pyridinone.

Self-Validating LC-MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) directly into the workflow, ensuring that the instrument is fit-for-purpose before any purity data is generated, strictly adhering to [1][4].

A. Chromatographic & MS Conditions
  • Column: Biphenyl core-shell column (100 x 2.1 mm, 2.6 µm). Causality: The biphenyl stationary phase provides enhanced

    
     interactions with both the phenoxy ring and the pyridinone core, offering superior retention and resolution compared to standard C18 columns.
    
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes; hold for 2 minutes; re-equilibrate for 3 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: ESI in Positive Ion Mode. Capillary voltage: 3.0 kV. Desolvation temp: 350°C.

  • Detection: Selected Ion Monitoring (SIM) at

    
     188.07 for the API, and Full Scan (
    
    
    
    50-500) for impurity profiling.
B. Step-by-Step Validation Workflow
  • System Suitability Test (SST): Inject a 10 µg/mL standard of 4-phenoxy-2(1H)-pyridinone six consecutive times.

    • Acceptance Criteria: Retention time %RSD

      
       1.0%, Peak Area %RSD 
      
      
      
      2.0%, Tailing Factor (T)
      
      
      1.5. Do not proceed if SST fails.
  • Specificity (Blank & Matrix Evaluation): Inject Mobile Phase A (Blank). Confirm the absence of interfering peaks at the retention time of the analyte (Signal-to-Noise < 3:1). This proves the system is free of carryover[5].

  • Linearity and Range: Prepare and inject calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., Target = 50 µg/mL).

    • Acceptance Criteria: Linear regression coefficient (

      
      ) 
      
      
      
      0.999.
  • Accuracy (Spike Recovery): Spike known quantities of synthesized impurities (if available, e.g., unreacted phenol) into the 4-phenoxy-2(1H)-pyridinone matrix at 0.1%, 0.5%, and 1.0% w/w levels.

    • Acceptance Criteria: Recovery must fall between 90.0% and 110.0%.

  • Limit of Detection/Quantitation (LOD/LOQ): Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ). This defines the absolute sensitivity boundary of the purity assay[4].

LCMS_Workflow cluster_val ICH Q2(R2) Validation Execution Sample Sample Preparation 4-phenoxy-2(1H)-pyridinone LCMS LC-MS Analysis (Biphenyl Column, ESI+) Sample->LCMS Spec Specificity Assess Co-elution LCMS->Spec Lin Linearity R² > 0.999 LCMS->Lin Acc Accuracy Spike Recovery LCMS->Acc Prec Precision %RSD < 2.0 LCMS->Prec Sens Sensitivity LOD/LOQ Det. LCMS->Sens Report Final Purity Certification Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Workflow for LC-MS purity validation compliant with ICH Q2(R2) guidelines.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website, 2022. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Recommendations for Validation of LC-MS/MS Bioanalytical Methods." PMC Archive, 2014. Available at:[Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma Insights, 2025. Available at:[Link]

Sources

Comparative Toxicity Guide: 4-Phenoxy-2(1H)-pyridinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-phenoxy-2(1H)-pyridinone analogs, focusing on their toxicological profiles in the context of drug development (primarily as HIV-1 NNRTIs).

Executive Summary

The 4-phenoxy-2(1H)-pyridinone scaffold represents a privileged structure in medicinal chemistry, most notably as a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1.[1] While these analogs offer nanomolar antiviral potency (EC50 < 10 nM) against wild-type and resistant strains (e.g., K103N, Y181C), their clinical viability is strictly governed by their Selectivity Index (SI) and physicochemical toxicity triggers.

This guide compares the toxicity profiles of key structural subclasses—specifically distinguishing between 3-iodo , 3-alkyl , and 6-substituted analogs. The data indicates that while halogenation (3-iodo) drastically improves potency, it introduces metabolic liabilities compared to 3-alkyl variants which often maintain a more favorable safety profile (CC50 > 100 µM).

Structural Basis of Toxicity

The toxicity of this class is not monolithic; it is driven by specific Structure-Activity Relationship (SAR) vectors. The core 2-pyridinone ring is generally well-tolerated, but substituents on the phenoxy ring (C4 position) and the C3/C6 positions of the pyridinone dictate the off-target liability.

Key Toxicity Vectors:
  • Lipophilicity (LogP > 4.0): Analogs with high lipophilicity (e.g., di-halogenated phenoxy rings) tend to accumulate in lipid-rich tissues, leading to non-specific membrane disruption and mitochondrial toxicity.

  • Planarity & Intercalation: The rigid 4-phenoxy-pyridinone system can act as a DNA intercalator if not sufficiently twisted by steric bulk (e.g., ortho-substitution).

  • Metabolic Activation: The 3-iodo moiety, while potent, poses a risk of dehalogenation or oxidative metabolism, potentially forming reactive intermediates.

Comparative Analysis: Analog Performance

The following table synthesizes cytotoxicity data (CC50) and Selectivity Indices (SI) for representative analogs. Data is derived from comparative studies on MT-4 or Vero cell lines.

Table 1: Comparative Cytotoxicity Profile of Key Analogs
Analog SubclassRepresentative CompoundR3 SubstituentR6 SubstituentPhenoxy Subst.CC50 (µM)*EC50 (µM)Selectivity Index (SI)Toxicity Risk Profile
IOPY Series Compound 14cIodo (-I) Methyl (-CH3)3,5-dimethyl45.00.00145,000Moderate: High potency masks moderate cytotoxicity. Metabolic deiodination risk.
Alkyl-Pyridinones Compound 26-transIsopropyl Cycloalkyl3,5-dichloro> 2000.004> 50,000Low: Steric bulk at R3 prevents planar stacking; high solubility reduces accumulation.
Amino-Pyridinones Compound 65Nitro (-NO2)PhenylaminoUnsubst.7.10.05142High: Nitro group and aniline-linker increase cytotoxicity (likely mitochondrial uncoupling).
Benzyl-Pyridinones Compound 2MethylMethyl(Benzyl linker)12.50.1583High: Benzyl linker increases conformational flexibility, leading to lower specificity and higher off-target binding.

*CC50: Cytotoxic Concentration required to reduce cell viability by 50% (typically MTT assay).[2]

Technical Insight:
  • The "Iodo" Effect: The IOPY series (e.g., Cpd 14c) achieves high SI solely through extreme potency (low EC50), not because they are non-toxic. Their CC50 values (approx. 45 µM) indicate they are more cytotoxic than the alkyl variants.

  • Steric Shielding: The Compound 26 series (3-isopropyl) shows the "safest" profile. The bulky isopropyl group forces the molecule into a "butterfly" conformation, which is critical for binding the HIV RT allosteric pocket but prevents intercalation into host DNA, resulting in CC50 values often exceeding the solubility limit (>200 µM).

Mechanistic Toxicity Pathways

Understanding why these compounds kill cells is vital for designing safer alternatives.

Diagram 1: SAR-Driven Toxicity Logic

This diagram illustrates the causal link between structural features and specific toxicity mechanisms.

ToxicityPathways cluster_inputs Structural Features cluster_mechanisms Toxicity Mechanism cluster_outcomes Clinical Outcome Struct_Iodo 3-Iodo Substituent Mech_Metab Metabolic Activation (Reactive Intermediates) Struct_Iodo->Mech_Metab Struct_Lipo High Lipophilicity (LogP > 4) Mech_Mito Mitochondrial Membrane Disruption Struct_Lipo->Mech_Mito Struct_Planar Planar Conformation Mech_DNA DNA Intercalation Struct_Planar->Mech_DNA Out_Hepato Hepatotoxicity Mech_Metab->Out_Hepato Out_Cyto General Cytotoxicity (Low CC50) Mech_Mito->Out_Cyto Mech_DNA->Out_Cyto

Caption: Causal flow from structural attributes (Iodo, Lipophilicity) to specific toxicity endpoints.

Validated Experimental Protocols

To replicate these findings or screen new analogs, use the following self-validating protocols.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine CC50 in MT-4 or Vero cells. Validation: Must include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.5%).

  • Cell Seeding:

    • Seed MT-4 cells at

      
       cells/well in 96-well plates using RPMI-1640 medium + 10% FBS.
      
    • Incubate for 24h at 37°C, 5% CO2 to allow exponential growth phase entry.

  • Compound Treatment:

    • Prepare 100 mM stock solutions of analogs in DMSO.

    • Perform serial 2-fold dilutions in culture medium (Range: 200 µM down to 0.1 µM).

    • Critical Step: Ensure final DMSO concentration is constant (0.5%) across all wells to prevent solvent toxicity artifacts.

  • Incubation:

    • Add 100 µL of diluted compound to wells. Incubate for 5 days (HIV cytopathic effect timeline) or 48h (general cytotoxicity).

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS).[3] Incubate 4h.

    • Solubilize formazan crystals with 100 µL DMSO/acidified isopropanol.

    • Measure Absorbance at 570 nm (reference 690 nm).

  • Calculation:

    • Plot % Viability vs. Log[Concentration]. Use non-linear regression (four-parameter logistic) to interpolate CC50.

Protocol B: Solubility-Driven Toxicity Prediction

Objective: Distinguish between true cytotoxicity and precipitation-induced cell death (false positive).

  • Turbidimetric Solubility Assay:

    • Prepare compounds in PBS (pH 7.4) at concentrations matching the MTT assay (1–200 µM).

    • Measure Absorbance at 620 nm immediately.

    • Threshold: If OD620 > 0.01 at a concentration < CC50, the observed toxicity may be physical (precipitation) rather than biochemical.

Screening Workflow

The following workflow ensures efficient filtration of toxic candidates before expensive in vivo studies.

Diagram 2: Hierarchical Toxicity Screening

ScreeningWorkflow Start New Analog Synthesis Step1 In Silico Filter (LogP < 5, No Anilines) Start->Step1 Step2 Solubility Check (Turbidimetric) Step1->Step2 Step3 MTT Assay (Vero/MT-4) Determine CC50 Step2->Step3 Decision SI > 1000? Step3->Decision Step4 Mechanistic Panel (hERG, CYP inhibition) Decision->Step4 Yes Fail Discard / Redesign Decision->Fail No Pass Advance to In Vivo Step4->Pass

Caption: Step-wise filtration process to maximize Selectivity Index (SI) and minimize late-stage failure.

References

  • Benjahad, A., et al. (2003). "3-iodo-4-phenoxypyridinones (IOPY's), a new family of highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase."[4] Bioorganic & Medicinal Chemistry Letters, 13(24), 4309-4312.[4] Link

  • Wang, Y., et al. (2013). "Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains."[5] Journal of Medicinal Chemistry, 56(21). Link

  • Sangwan, S., et al. (2022). "A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones." European Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. "Protocol for assessing cytotoxicity (CC50) of antiviral compounds." Link

  • Creative Diagnostics. "CC50/IC50 Assay for Antiviral Research." Link

Sources

Safety Operating Guide

4-phenoxy-2(1H)-Pyridinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 4-phenoxy-2(1H)-Pyridinone , designed for researchers and laboratory safety officers.[1][2][3]

Status: Research Chemical (RC) Primary Hazard Assumption: Irritant / Potentially Toxic (Universal Precaution Protocol)

Executive Safety Summary

4-phenoxy-2(1H)-Pyridinone is a heterocyclic organic compound often used as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1][2][3] Specific Safety Data Sheets (SDS) for this exact derivative are often limited; therefore, this guide applies a Class-Based Safety Assessment derived from the core 2-pyridone structure and phenoxy-ether functional groups.

  • Hazard Classification (Extrapolated):

    • GHS Signal Word: WARNING or DANGER (Treat as High Hazard).

    • H302/H301: Harmful or Toxic if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[4][5][6][7]

    • H335: May cause respiratory irritation.[4][5]

  • Physical State: Typically a solid (powder) with a high melting point (>150°C).[3]

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][3]

Pre-Disposal Handling & Segregation

Before disposal, the chemical must be segregated based on its physical state and solvent matrix. Improper mixing can lead to heat generation or toxic gas evolution.[3]

Compatibility Matrix
Chemical ClassCompatibility StatusAction / Risk
Strong Oxidizers INCOMPATIBLE Do Not Mix. Risk of fire/explosion (e.g., Peroxides, Nitrates).[1][2][3]
Strong Acids CAUTION Pyridinones are weak bases; mixing with strong acids (HCl, H₂SO₄) may generate heat or precipitate salts.[3]
Halogenated Solvents COMPATIBLE Segregate into "Halogenated Waste" streams if dissolved in DCM/Chloroform.[3]
Aqueous Solutions CONDITIONAL Low water solubility.[3][8] Risk of precipitation and drain clogging. Do not pour down the drain.

Disposal Decision Tree (Workflow)

The following diagram illustrates the logical flow for categorizing and disposing of 4-phenoxy-2(1H)-Pyridinone waste.

DisposalWorkflow Start Waste Generation: 4-phenoxy-2(1H)-Pyridinone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure Substance) StateCheck->Solid Dry Solid Liquid Solution / Mixture StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic (MeOH, Acetone, DMSO) SolventCheck->NonHalo Flammable / Organic Aqueous Aqueous / Buffer (pH < 5 or > 9) SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy (Red Tag) Halo->HaloBin NonHaloBin Organic Waste Carboy (Clear/Blue Tag) NonHalo->NonHaloBin AqBin Aqueous Waste Carboy (Check pH) Aqueous->AqBin Final Transfer to EHS / Incineration SolidBin->Final HaloBin->Final NonHaloBin->Final AqBin->Final

Figure 1: Decision logic for segregating 4-phenoxy-2(1H)-Pyridinone waste streams based on solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, spill cleanup residues, or contaminated solids.[3]

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 dust mask (if outside fume hood).[3]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[1][2][3]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "4-phenoxy-2(1H)-Pyridinone (Solid)"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[4][7]

  • Transfer:

    • Place the original vial directly into the waste container if small (<20mL).

    • If loose powder, transfer carefully inside a fume hood to avoid dust generation.[3]

    • Do not mix with oxidizer solids (e.g., potassium permanganate).[3]

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or analytical samples.

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[3]

  • Container:

    • Halogenated: Polyethylene or glass carboy (Red tag/label).

    • Non-Halogenated: Polyethylene or steel safety can (Yellow/Blue tag).

  • pH Check: If the solution is aqueous, check pH. Neutralize to pH 5–9 if required by local EHS, but never pour down the sink. Pyridinones may precipitate at neutral pH if the concentration is high; keep in the organic stream if possible.[3]

  • Labeling: List all solvents and the solute.

    • Example: "95% Methanol, 5% 4-phenoxy-2(1H)-Pyridinone."[1][2][3]

Protocol C: Contaminated Debris (Sharps/Consumables)
  • Sharps (Needles/Syringes): Dispose of in a rigid Red Sharps Container. Do not recap needles.

  • Soft Waste (Gloves/Paper Towels):

    • Trace Contamination: General lab trash (if permitted by local regulations).

    • Gross Contamination (Visible Powder/Spill): Place in a clear plastic bag, seal with tape, and dispose of in the Solid Hazardous Waste bin.[3]

Emergency Procedures (Spill Management)

In the event of a spill during transfer:

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is active.

  • PPE Upgrade: Wear double nitrile gloves and a P100 respirator if powder is airborne.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Liquids: Use vermiculite or absorbent pads.

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.[3]

  • Disposal: All cleanup materials must go into the Solid Hazardous Waste bin.

References

  • PubChem. 4-Hydroxy-2(1H)-pyridinone (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] Washington (DC): National Academies Press (US); 2011. Section 8, Management of Waste.[3] Available at: [Link]

  • US EPA. Hazardous Waste Generators: Categories and Regulations. Available at: [Link]

Sources

Personal protective equipment for handling 4-phenoxy-2(1H)-Pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Phenoxy-2(1H)-Pyridinone

As a Senior Application Scientist, I recognize that handling novel or highly functionalized heterocyclic building blocks requires more than just reading a standard Safety Data Sheet (SDS). It requires a deep mechanistic understanding of the molecule's physical chemistry and its biological targets. 4-Phenoxy-2(1H)-pyridinone is a highly valued intermediate in pharmaceutical synthesis. This guide provides drug development professionals with the causality behind the required safety protocols, ensuring a self-validating system for laboratory handling, experimental workflows, and waste disposal.

Chemical Profile & Pharmacological Relevance

Substituted pyridinones are privileged pharmacophores in modern drug discovery. The 2-pyridinone core undergoes lactam-lactim tautomerism, allowing it to act as both a hydrogen-bond donor and acceptor. When functionalized with a phenoxy group at the C4 position, the molecule's lipophilicity and electron density are significantly altered.

In drug development, these structural features make 4-phenoxy-2(1H)-pyridinone derivatives highly effective as Type I kinase inhibitors, specifically targeting the ATP-binding pocket of p38 mitogen-activated protein kinase (MAPK) to halt inflammatory cytokine cascades ()[1]. Similar pyridinone scaffolds are also the foundation for potent antifibrotic agents like pirfenidone ()[2].

p38_MAPK_Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 (Downstream Target) p38->MK2 Activates Inflammation Inflammatory Response MK2->Inflammation Cytokine Production Pyridinone 4-Phenoxy-2(1H)-Pyridinone Derivatives Pyridinone->p38 Inhibits

Fig 1. p38 MAPK Signaling Pathway targeted by substituted pyridinone derivatives.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must link the molecule's structure to its macroscopic hazards based on standard data for substituted pyridinones ()[3].

  • Skin and Eye Irritation (Category 2): The tautomeric hydroxyl/amide group readily interacts with the aqueous environment of the ocular mucosa. Furthermore, the introduction of the phenoxy moiety significantly increases the partition coefficient (logP) compared to the unsubstituted 2-pyridone core. This enhanced lipophilicity facilitates rapid partitioning into the stratum corneum, necessitating robust dermal barrier protection[3].

  • Respiratory Irritation (STOT SE 3): As a crystalline solid, the generation of micro-dust during weighing or transfer can lead to inhalation exposure. The particulate matter deposits in the upper respiratory tract, where localized hydrogen bonding causes acute cellular irritation[3].

  • Acute Oral Toxicity: Ingestion leads to systemic toxicity, as the compound is readily absorbed in the gastrointestinal tract due to its favorable lipophilic profile[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistically defined hazards, the following PPE strategy is mandatory for all laboratory personnel handling this compound.

PPE CategorySpecification StandardMechanistic Justification
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH)Prevents ocular deposition of airborne crystalline dust and protects against localized mucosal irritation.
Hand Protection Nitrile or Neoprene gloves (EN 374, ≥0.11 mm)Provides a chemical barrier against lipophilic penetration facilitated by the bulky phenoxy moiety.
Body Protection Flame-resistant, anti-static lab coatPrevents the accumulation of static charge, which can aerosolize the fine irritant powder.
Respiratory N95/P2 particulate respiratorFilters out respirable micro-dust (<10 μm) that drives upper respiratory tract irritation.

Operational Plan: Handling & Experimental Workflow

The following step-by-step methodology ensures a self-validating safety loop during the handling, weighing, and transfer of 4-phenoxy-2(1H)-pyridinone.

Handling_Workflow Prep 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Preparation Prep->Hood Weigh 3. Anti-Static Weighing Hood->Weigh Transfer 4. Sealed Transfer Weigh->Transfer Dispose 5. EPA-Compliant Disposal Transfer->Dispose

Fig 2. Standard operational workflow for handling substituted pyridinones.

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Preparation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react exothermically with the electron-rich phenoxy ring ()[3].

  • Static Mitigation: Substituted pyridinones often exhibit severe static cling. Wipe the exterior of the reagent bottle, spatulas, and the balance pan with an anti-static zero-stat gun or a damp, lint-free cloth to prevent powder aerosolization.

  • Weighing: Place a pre-tared, anti-static weigh boat onto the analytical balance inside the fume hood. Using a grounded micro-spatula, carefully transfer the required mass of the compound.

  • Quantitative Sealed Transfer: Transfer the weighed solid directly into the reaction vessel (e.g., a Schlenk flask). To ensure a self-validating transfer that eliminates airborne dust, immediately wash the residual powder from the weigh boat into the flask using your chosen reaction solvent (e.g., DMF or DMSO).

  • Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., 70% isopropanol) to capture any microscopic crystalline spills.

Spill Response & Waste Disposal Plan

In the event of a localized spill, immediate and systematic action is required to prevent environmental release and personnel exposure.

Step-by-Step Spill Cleanup Protocol:

  • Containment: Evacuate non-essential personnel. Do not dry-sweep the powder, as the mechanical action will aerosolize the irritant dust into the breathing zone ()[3].

  • Suppression & Collection: Cover the spilled solid with a damp absorbent material (e.g., wet paper towels or a commercial spill kit pad) to suppress dust formation. Carefully scoop the absorbed material using non-sparking tools.

  • Surface Neutralization: Wash the affected area with soap and plenty of water to remove lipophilic residues, followed by a final wipe with isopropanol.

  • EPA-Compliant Disposal: Place all collected waste, including contaminated gloves and wipes, into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label the container strictly as "Hazardous Solid Waste: Substituted Pyridinone (Irritant)." Dispose of the contents via an approved hazardous waste management facility, preventing discharge into aquatic environments[3].

References

  • Title: Pirfenidone - LiverTox - NCBI Bookshelf | Source: National Institute of Diabetes and Digestive and Kidney Diseases (NIH) | URL: [Link]

  • Title: US9115089B2 - Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds | Source: Google Patents | URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.